molecular formula C7H4FNO2 B1312674 6-Fluorobenzo[d]isoxazol-3(2H)-one CAS No. 99822-24-9

6-Fluorobenzo[d]isoxazol-3(2H)-one

Cat. No.: B1312674
CAS No.: 99822-24-9
M. Wt: 153.11 g/mol
InChI Key: IKEBFZVFBZYVLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluorobenzo[d]isoxazol-3(2H)-one is a useful research compound. Its molecular formula is C7H4FNO2 and its molecular weight is 153.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO2/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEBFZVFBZYVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)ONC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463259
Record name 6-Fluorobenzo[d]isoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99822-24-9
Record name 6-Fluoro-1,2-benzisoxazol-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99822-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluorobenzo[d]isoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Fluorobenzo[d]isoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Fluorobenzo[d]isoxazol-3(2H)-one, a key heterocyclic scaffold in medicinal chemistry. This document outlines a validated synthetic pathway, details the underlying chemical principles, and presents a thorough characterization of the target molecule. The content is designed to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize and utilize this important compound in their work.

Introduction

This compound is a fluorinated heterocyclic compound that has garnered significant interest in the field of drug discovery. The benzisoxazole core is a privileged scaffold found in a variety of biologically active molecules. The introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical and pharmacokinetic properties of the parent molecule, often leading to enhanced metabolic stability, improved binding affinity, and better membrane permeability. This makes this compound a valuable building block for the development of novel therapeutics, including protein degrader building blocks and central nervous system agents. This guide will detail a robust synthetic route starting from commercially available precursors and provide a comprehensive analytical characterization of the final product.

Synthetic Strategy and Mechanism

The synthesis of this compound is most effectively achieved through a two-step process commencing with 4-fluorosalicylic acid. The chosen strategy involves the formation of a hydroxamic acid intermediate, followed by an intramolecular cyclization to yield the desired benzisoxazolone ring system.

Reaction Scheme

Synthesis of this compound 4-Fluorosalicylic_Acid 4-Fluorosalicylic Acid Intermediate 4-Fluoro-2-hydroxybenzohydroxamic Acid 4-Fluorosalicylic_Acid->Intermediate 1. Activation 2. + NH2OH Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Intermediate Final_Product This compound Intermediate->Final_Product Cyclization Reagents1 Activating Agent (e.g., CDI or SOCl2) Reagents1->4-Fluorosalicylic_Acid Reagents2 Base (e.g., Pyridine or Et3N) Reagents2->Intermediate Cyclization Intramolecular Cyclization Cyclization->Final_Product Experimental_Workflow cluster_step1 Step 1: Hydroxamic Acid Formation cluster_step2 Step 2: Cyclization Start1 Dissolve 4-Fluorosalicylic Acid in DCM Add_SOCl2 Add Thionyl Chloride dropwise at 0°C Start1->Add_SOCl2 Reflux1 Reflux for 2-3 hours Add_SOCl2->Reflux1 Evaporate1 Remove solvent under reduced pressure Reflux1->Evaporate1 Dissolve_Acyl_Chloride Dissolve acyl chloride in fresh DCM Evaporate1->Dissolve_Acyl_Chloride Add_Hydroxylamine Add Hydroxylamine solution dropwise at 0°C Dissolve_Acyl_Chloride->Add_Hydroxylamine Prepare_Hydroxylamine Prepare a solution of Hydroxylamine (from hydrochloride and base) Prepare_Hydroxylamine->Add_Hydroxylamine Stir1 Stir at room temperature overnight Add_Hydroxylamine->Stir1 Workup1 Aqueous work-up and extraction Stir1->Workup1 Dry1 Dry organic layer and evaporate solvent Workup1->Dry1 Intermediate_Product Crude 4-Fluoro-2-hydroxybenzohydroxamic Acid Dry1->Intermediate_Product Start2 Dissolve crude hydroxamic acid in Pyridine Intermediate_Product->Start2 Heat Heat the mixture at 80-90°C for 4-6 hours Start2->Heat Cool Cool to room temperature Heat->Cool Precipitate Pour into ice-water to precipitate the product Cool->Precipitate Filter Filter the solid Precipitate->Filter Wash Wash with cold water and diethyl ether Filter->Wash Dry2 Dry under vacuum Wash->Dry2 Final_Product_Crude Crude this compound Dry2->Final_Product_Crude Recrystallize Recrystallize from Ethanol/Water Final_Product_Crude->Recrystallize Final_Product_Pure Pure this compound Recrystallize->Final_Product_Pure

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Protocol

Step 1: Synthesis of 4-Fluoro-2-hydroxybenzohydroxamic Acid

  • To a stirred solution of 4-fluorosalicylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of salicylic acid) under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in fresh anhydrous DCM (10 mL/g of starting material).

  • In a separate flask, prepare a solution of hydroxylamine by carefully adding a solution of sodium hydroxide (2.5 eq) in water to a solution of hydroxylamine hydrochloride (1.5 eq) in water at 0 °C. Extract the free hydroxylamine into diethyl ether. Dry the ethereal solution over anhydrous sodium sulfate and use it immediately.

  • Add the prepared hydroxylamine solution dropwise to the solution of the acyl chloride at 0 °C.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Quench the reaction with water and separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-fluoro-2-hydroxybenzohydroxamic acid, which can be used in the next step without further purification.

Step 2: Cyclization to this compound

  • Dissolve the crude 4-fluoro-2-hydroxybenzohydroxamic acid (1.0 eq) in pyridine (5 mL/g of hydroxamic acid).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water followed by a small amount of cold diethyl ether to remove any residual pyridine.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the solid from an ethanol/water mixture to obtain pure this compound as a crystalline solid.

Characterization

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity, purity, and structure.

Physicochemical Properties
PropertyValue
Molecular Formula C₇H₄FNO₂ [1][2]
Molecular Weight 153.11 g/mol [1][2]
Appearance Off-white to white crystalline solid
Melting Point Expected in the range of 170-180 °C (based on similar structures)
Solubility Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water
CAS Number 99822-24-9 [1][2]
Spectroscopic Data

The following are the expected spectroscopic data for this compound, based on the analysis of its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

  • Solvent: DMSO-d₆

  • Expected Chemical Shifts (δ, ppm):

    • 11.5-12.5 (s, 1H): This broad singlet corresponds to the N-H proton of the isoxazolone ring.

    • 7.2-7.8 (m, 3H): This multiplet arises from the three aromatic protons on the benzene ring. The coupling patterns will be influenced by the fluorine substituent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Solvent: DMSO-d₆

  • Expected Chemical Shifts (δ, ppm):

    • ~165 (C=O): Carbonyl carbon of the isoxazolone ring.

    • ~160 (C-F, d, ¹JCF ≈ 240-250 Hz): Aromatic carbon directly attached to the fluorine atom, showing a characteristic large one-bond C-F coupling constant.

    • ~150 (C-O): Aromatic carbon attached to the oxygen of the isoxazole ring.

    • 110-130 (aromatic C-H and C-N): Remaining aromatic carbons.

FTIR (Fourier-Transform Infrared Spectroscopy)

  • Expected Absorption Bands (cm⁻¹):

    • 3100-3300 (N-H stretch): Broad peak characteristic of the N-H bond in the lactam ring.

    • 1750-1780 (C=O stretch): Strong absorption band for the carbonyl group in the five-membered lactam ring.

    • 1600-1620 (C=C stretch): Aromatic ring stretching vibrations.

    • 1200-1300 (C-F stretch): Characteristic absorption for the carbon-fluorine bond.

MS (Mass Spectrometry)

  • Method: Electrospray Ionization (ESI)

  • Expected m/z:

    • [M+H]⁺: 154.03

    • [M-H]⁻: 152.01

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its derivatives have shown promise in several therapeutic areas:

  • Antipsychotic Agents: The 6-fluoro-1,2-benzisoxazole moiety is a core component of several atypical antipsychotic drugs, such as risperidone. These compounds often exhibit potent antagonist activity at dopamine D₂ and serotonin 5-HT₂A receptors.

  • Protein Degraders: This molecule is listed as a building block for protein degraders, indicating its utility in the design of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies.

  • Other CNS Disorders: The benzisoxazole scaffold has been explored for the treatment of other central nervous system disorders, including anxiety and depression.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The outlined two-step synthetic protocol, starting from 4-fluorosalicylic acid, offers a reliable and efficient route to this valuable building block. The comprehensive characterization data, including predicted spectroscopic values, provides a solid basis for quality control and structural confirmation. The established importance of this scaffold in medicinal chemistry, particularly in the development of CNS-active agents, underscores the utility of this guide for researchers in the pharmaceutical sciences.

References

  • CP Lab Chemicals. This compound, min 98%, 100 mg. Available from: [Link]

  • Google Patents. Method for preparing 3-{2-[4-(6-fluorobenzo[d]isoxazole-3-yl)piperidine-1-yl]ethyl}.
  • Google Patents. Preparation method of 6-fluoro-3-(4-piperidyl)-1, 2 benzisoxazole hydrochloride.
  • ResearchGate. 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone: Synthesis, spectroscopic characterization, Hirshfeld surface analysis, cytotoxic studies and docking studies. Available from: [Link]

  • Repozytorium UR. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Available from: [Link]

  • DOI. Cu-Catalyzed Synthesis of Fluoroalkylated Isoxazoles from Commercially Available Amines and Alkynes. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluorobenzo[d]isoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorobenzo[d]isoxazol-3(2H)-one is a crucial heterocyclic building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the atypical antipsychotic drug risperidone and its active metabolite paliperidone. Its rigid bicyclic structure and the presence of a fluorine atom impart specific electronic and conformational properties that are leveraged in drug design to enhance binding affinity, metabolic stability, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior and handling in a research and development setting.

Chemical Identity and Structure

The fundamental characteristics of this compound are summarized in the table below, providing a clear identification of this compound.[1][2]

PropertyValueSource
Chemical Name This compound
CAS Number 99822-24-9[1][2]
Molecular Formula C₇H₄FNO₂[1][2]
Molecular Weight 153.11 g/mol [1][2]
Purity Typically ≥95-98%[1][2]

The structural formula of this compound is presented below:

Caption: Chemical structure of this compound.

Physicochemical Data

Understanding the physicochemical properties of a compound is paramount for its application in synthesis and drug development. These properties influence its reactivity, solubility, and ultimately, its behavior in biological systems.

Melting Point

While a specific melting point for this compound is not consistently reported in publicly available literature, its derivatives exhibit a range of melting points. For instance, 6-Chloro-1,2-benzisoxazol-3(2H)-one, a closely related analog, has a reported melting point of 218-220°C.[3] This suggests that the parent fluoro-compound likely possesses a relatively high melting point, characteristic of rigid aromatic structures with potential for intermolecular hydrogen bonding.

Solubility
pKa

The acidity of the N-H proton in the isoxazolone ring is a key parameter influencing its reactivity and ionization state under physiological conditions. While an experimental pKa value for this compound has not been found, a predicted pKa for the related 6-chloro derivative is approximately 13.14.[3] The electron-withdrawing nature of the fluorine atom in the 6-position is expected to have a similar acidifying effect on the N-H proton.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of chemical compounds. Although a complete set of spectra for this compound is not available in the public domain, data from related structures can provide valuable insights.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. The N-H proton would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the seven carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift.

  • FT-IR: The infrared spectrum will be characterized by a prominent carbonyl (C=O) stretching vibration, typically in the range of 1700-1750 cm⁻¹, and N-H stretching vibrations.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (153.11 g/mol ).

Synthesis and Reactivity

This compound is a key intermediate in the synthesis of several pharmaceuticals. The general synthetic approach often involves the cyclization of a suitably substituted precursor.

General Synthetic Workflow

A common method for the synthesis of the benzisoxazole core involves the intramolecular cyclization of an oxime derivative. This process is illustrated in the following workflow diagram.

Start Substituted Fluorobenzoyl Precursor Step1 Oximation Start->Step1 Intermediate Oxime Intermediate Step1->Intermediate Step2 Base-mediated Cyclization Intermediate->Step2 Product This compound Step2->Product

Caption: General synthetic workflow for this compound.

Expert Insight: The choice of the starting material and the base for the cyclization step are critical for optimizing the yield and purity of the final product. Inorganic bases such as potassium hydroxide are often employed in alcoholic solvents.[4][5] The "one-pot" synthesis approach, where the oximation and cyclization are performed sequentially without isolating the intermediate, can improve efficiency and reduce costs.[5]

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound.

  • Storage Conditions: It is recommended to store the compound at room temperature in a well-sealed container, protected from light and moisture.[2]

  • Stability: While specific stability studies are not widely published, isoxazolone derivatives are generally stable under standard laboratory conditions. However, they may be susceptible to hydrolysis under strong acidic or basic conditions.

Safety and Handling

Based on the hazard information from suppliers, this compound should be handled with appropriate safety precautions.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a foundational molecule in the development of important central nervous system therapies. While a complete, publicly available dataset of its physicochemical properties is not yet established, this guide consolidates the available information and provides expert-driven insights into its characteristics and handling. Further experimental determination of its melting point, solubility, and pKa would be of significant value to the scientific community. The synthetic routes and safety information provided herein offer a solid starting point for researchers and drug development professionals working with this important chemical entity.

References

  • Synthesis of 6-Fluoro-3-(1-cyanomethyl-4-piperidyl)-1,2-benzisoxazole - PrepChem.com. (n.d.). Retrieved January 17, 2026, from [Link]

  • 1-(4-(6-Fluorobenzo [ d ] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1 H -1,2,3-triazol-1-yl) ethanone: Synthesis, spectroscopic characterization, Hirshfeld surface analysis, cytotoxic studies and docking studies - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents. (n.d.).
  • Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • 6-fluoro-1,2-benzisoxazol-3-amine - C7H5FN2O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved January 17, 2026, from [Link]

  • This compound | Aladdin. (n.d.). Retrieved January 17, 2026, from [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][2][4]Thiazin-4-One Derivatives - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile - Zanco Journal of Medical Sciences. (n.d.). Retrieved January 17, 2026, from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • 6-Fluorobenzo[d]isoxazole-3-carbaldehyde | CAS 1824114-20-6 - American Elements. (n.d.). Retrieved January 17, 2026, from [Link]

  • 3-[2-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl]-2-methyl-7,8-dihydro-4H-pyrido[1,2-a]pyrimidine-4,9(6H)-dione - Advent Chembio. (n.d.). Retrieved January 17, 2026, from [Link]

  • 4-(6-Fluorobenzo[d]isoxazol-3-yl)-1,1-bis(2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl)piperidin-1-ium Chloride | Pharmaffiliates. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Biological activity of 6-Fluorobenzo[d]isoxazol-3(2H)-one scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of the 6-Fluorobenzo[d]isoxazol-3(2H)-one Scaffold

Abstract

The this compound scaffold is a pivotal structural motif in modern medicinal chemistry, primarily recognized for its foundational role in the synthesis of atypical antipsychotic agents. While the core scaffold itself is principally a synthetic intermediate, its strategic derivatization has led to the development of potent therapeutics that modulate key central nervous system pathways. This technical guide provides an in-depth exploration of the biological significance of this scaffold, with a primary focus on its application in the synthesis and pharmacological action of Risperidone. We will delve into the synthetic routes, mechanisms of action of its derivatives, and the broader therapeutic potential of the isoxazole class. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemical and biological landscape of this important heterocyclic system.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural unit is present in numerous biologically active compounds, conferring a unique combination of physicochemical properties that are advantageous for drug design.[1][2] The isoxazole moiety can participate in various non-covalent interactions, including hydrogen bonding and pi-pi stacking, which are crucial for molecular recognition at biological targets.[2] The versatility of the isoxazole scaffold has led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][3]

The this compound variant is of particular interest due to the presence of a fluorine atom at the 6-position. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a drug candidate. In the context of the benzo[d]isoxazol-3(2H)-one core, this fluoro-modification is integral to the pharmacological properties of its most notable derivative, Risperidone.

Synthetic Pathways and Derivatization

The primary significance of this compound lies in its role as a key building block for more complex, biologically active molecules. Its synthesis and subsequent derivatization are critical processes in the production of important pharmaceuticals.

Synthesis of the Core Scaffold

The synthesis of this compound is a well-established process in organic chemistry. While multiple synthetic routes exist for isoxazole derivatives, a common approach involves the cyclization of appropriate precursors.

Derivatization to Risperidone: A Case Study

The most prominent application of the this compound scaffold is in the synthesis of Risperidone, a widely prescribed atypical antipsychotic medication.[4][5] The synthesis involves the N-alkylation of a piperidine derivative with a pyridopyrimidinone side chain. The this compound core is first converted to an intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, which is then coupled with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[4][6][7]

  • Step 1: Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. This key intermediate is prepared from the this compound scaffold through a multi-step process.

  • Step 2: Coupling Reaction. 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is reacted with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in the presence of a base (e.g., sodium carbonate) and a suitable solvent (e.g., acetonitrile).[4][6]

  • Step 3: Work-up and Purification. The reaction mixture is cooled, and the crude Risperidone is isolated by filtration. Purification is typically achieved through recrystallization from a suitable solvent system, such as a mixture of dimethylformamide and isopropanol, to yield high-purity Risperidone.[7]

G A This compound B 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride A->B Multi-step synthesis D Risperidone B->D Coupling Reaction (Base, Solvent) C 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro -4H-pyrido[1,2-a]pyrimidin-4-one C->D

Caption: Synthetic workflow for Risperidone.

Biological Activities of Derivatives

The biological activity of the this compound scaffold is primarily manifested through its derivatives.

Antipsychotic Activity: The Case of Risperidone

Risperidone is a potent antagonist at multiple neurotransmitter receptors in the brain. Its therapeutic effects in schizophrenia and other psychotic disorders are attributed to its combined antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4]

The therapeutic efficacy of Risperidone is believed to result from the balanced blockade of these two key receptors. The antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia (e.g., hallucinations, delusions). The simultaneous blockade of 5-HT2A receptors may contribute to the alleviation of negative symptoms (e.g., social withdrawal, anhedonia) and reduce the likelihood of extrapyramidal side effects that are common with older antipsychotic medications.

G Risperidone Risperidone D2_receptor Dopamine D2 Receptor Risperidone->D2_receptor Antagonism HT2A_receptor Serotonin 5-HT2A Receptor Risperidone->HT2A_receptor Antagonism Positive_Symptoms Positive Symptoms (e.g., Hallucinations) D2_receptor->Positive_Symptoms Modulation EPS Extrapyramidal Side Effects D2_receptor->EPS Contribution to Negative_Symptoms Negative Symptoms (e.g., Apathy) HT2A_receptor->Negative_Symptoms Modulation HT2A_receptor->EPS Mitigation of

Caption: Simplified signaling pathway of Risperidone.

Table 1: Receptor Binding Affinities of Risperidone

ReceptorBinding Affinity (Ki, nM)
Dopamine D23.1
Serotonin 5-HT2A0.16
Alpha-1 Adrenergic0.8
Alpha-2 Adrenergic1.1
Histamine H12.1

Note: Data are representative values from the literature and may vary between studies.

Anticancer Activity

Recent research has explored the anticancer potential of novel isoxazole derivatives. For instance, certain isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have demonstrated cytotoxic activity against various cancer cell lines, including colon (Colo205), leukemia (U937), breast (MCF7), and lung (A549) cancer cells.[8][9] Some of these compounds were found to induce G2/M cell cycle arrest and apoptosis through the activation of p53 and modulation of mitochondrial proteins like Bcl-2 and Bax.[8][9]

Table 2: In Vitro Anticancer Activity of Selected Isoxazole Derivatives

CompoundCell LineIC50 (µM)
Derivative 20cColo2055.04 - 13
Derivative 20cU937> 25
Derivative 20cMCF7> 25
Derivative 20cA549> 25

Source: Adapted from studies on isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine.[8][9]

Antimicrobial Activity

The isoxazole scaffold has also been investigated for its antimicrobial properties. Novel urea and thiourea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have shown inhibitory activity against various bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[1] Structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups on the isoxazole moiety can enhance antimicrobial potency.[1]

Future Perspectives and Conclusion

The this compound scaffold remains a cornerstone in the development of CNS-active pharmaceuticals. Its primary value lies in its role as a versatile synthetic intermediate for the creation of potent and selective drug candidates. The success of Risperidone has firmly established the therapeutic potential of this chemical class.

Future research in this area is likely to focus on several key aspects:

  • Novel Derivatives: The synthesis and evaluation of new derivatives with improved efficacy, safety, and pharmacokinetic profiles.

  • Expanded Therapeutic Indications: Exploring the potential of this scaffold in other therapeutic areas, such as oncology and infectious diseases, based on the promising preliminary findings.

  • Structure-Activity Relationship (SAR) Studies: Deeper investigation into the SAR of isoxazole derivatives to guide the rational design of next-generation therapeutics.

References

  • Google Patents. (n.d.). Preparation of risperidone.
  • Gupta, P. (2021). Synthesis of related substances of antipsychotic drug Risperidone. The Pharma Innovation Journal, 10(11), 99-104. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Retrieved from [Link]

  • The Pharma Innovation. (2021). Synthesis of related substances of antipsychotic drug Risperidone. Retrieved from [Link]

  • Semantic Scholar. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial. Retrieved from [https://www.semanticscholar.org/paper/Isoxazole-derivatives-of-6-fluoro-N-(6-methoxybenzo-amine-Kamal-Sree-Ganesh/28230588523c6f111818b76c8c440a7a0833e7e8]([Link]

  • National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • CP Lab Chemicals. (n.d.). This compound, min 98%, 100 mg. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Retrieved from [Link]

  • Aladdin. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. Retrieved from [Link]

  • Zanco Journal of Medical Sciences. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Retrieved from [Link]

  • PubMed. (2023). Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer. Retrieved from [Link]

  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Retrieved from [Link]

Sources

A Technical Guide to 6-Fluorobenzo[d]isoxazol-3(2H)-one: A Novel Covalent Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, capable of eliminating disease-causing proteins previously considered "undruggable".[1][2] The engine of TPD is the bifunctional degrader molecule, or PROTAC, which recruits a specific E3 ubiquitin ligase to a target protein, inducing its destruction via the ubiquitin-proteasome system.[3][4] While ligands for E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) are well-established, the expansion of the E3 ligase toolkit is a critical frontier for overcoming resistance and broadening the scope of TPD.[3] This guide introduces 6-Fluorobenzo[d]isoxazol-3(2H)-one, a unique building block for developing covalent degraders that recruit the DCAF16 E3 ligase, offering a distinct mechanistic advantage and expanding the repertoire of tools for drug discovery professionals.

Introduction: The Need for New E3 Ligase Recruiters

The therapeutic potential of PROTACs is immense, yet the field has largely relied on a small number of E3 ligases, primarily CRBN and VHL.[3][5] This reliance creates challenges, including potential saturation of these pathways and acquired resistance mechanisms. Expanding the arsenal of E3 ligase recruiters is paramount to unlocking the full potential of TPD. The discovery of ligands for alternative E3 ligases, such as DCAF16, opens new avenues for degrading a wider range of neo-substrates and provides orthogonal strategies for therapeutic intervention.[1]

Covalent chemistry offers a powerful approach to engage these novel E3 ligases.[6] By forming a stable, covalent bond with a specific residue on the E3 ligase, covalent degraders can achieve high potency and prolonged duration of action.[1][6] This guide focuses on this compound, a scaffold that serves as a precursor to electrophilic warheads designed to covalently target DCAF16.

The this compound Scaffold

This compound is a heterocyclic compound that, while not a direct E3 ligase ligand itself, serves as a key structural motif and synthetic precursor for creating covalent recruiters.[7][8] Its isoxazolone core can be chemically elaborated to incorporate an electrophilic "warhead," which is crucial for the covalent interaction with the target E3 ligase.

Physicochemical Properties

A summary of the key properties of the core scaffold is presented below.

PropertyValueSource
IUPAC Name This compound[7]
CAS Number 99822-24-9[7][8]
Molecular Formula C7H4FNO2[7][8]
Molecular Weight 153.11 g/mol [7][8]
Appearance White to off-white solid---
Purity ≥95-98% (Commercially available)[7][8]
Mechanism of Action: Covalent Targeting of DCAF16

The true innovation lies in the derivatization of the this compound core. By incorporating moieties like fumaramides or acrylamides, this scaffold is transformed into a covalent recruiter for the CUL4-DCAF16 E3 ubiquitin ligase.[1] DCAF16 has emerged as a promising E3 ligase for TPD due to its demonstrated competence in degrading neo-substrates when recruited by electrophilic compounds.[1]

The mechanism involves the covalent modification of specific cysteine residues (e.g., C173) on DCAF16 by the electrophilic warhead appended to the core scaffold.[1] This irreversible binding event locks the degrader onto the E3 ligase, creating a stable platform for recruiting the Protein of Interest (POI) and facilitating its ubiquitination and subsequent degradation.

Synthetic Strategy & Protocol

The utility of this compound as a building block stems from its synthetic tractability. The core can be modified to append a linker, which is then connected to a ligand for the POI. The critical step is the incorporation of the electrophilic handle.

Conceptual Synthetic Workflow

The overall process involves transforming the isoxazolone core into a functionalized covalent recruiter ready for conjugation to a POI ligand. This modular approach is central to modern PROTAC design.

G cluster_0 Phase 1: Recruiter Synthesis cluster_1 Phase 2: PROTAC Assembly A 6-Fluorobenzo[d]isoxazol- 3(2H)-one Core B Chemical Elaboration (e.g., Ring Opening & Amidation) A->B C Introduction of Electrophilic Warhead (e.g., Fumaramide) B->C D Attachment of Linker with Orthogonal Handle (e.g., -N3, -Alkyne) C->D E Functionalized Covalent Recruiter D->E G Click Chemistry (e.g., CuAAC) E->G F POI Ligand with Complementary Handle F->G H Final Covalent PROTAC G->H caption Conceptual workflow for covalent PROTAC synthesis.

Caption: Conceptual workflow for covalent PROTAC synthesis.

Exemplar Protocol: Synthesis of a DCAF16-Recruiting Fumaramide Handle

This protocol outlines a representative synthesis for converting a benzisoxazole precursor into a linker-appended covalent handle. This is a generalized procedure and requires optimization based on specific substrates and laboratory conditions.

Step 1: Reductive Ring Opening

  • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a reducing agent (e.g., Sodium Borohydride, NaBH4, 1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the corresponding 2-amino-5-fluorobenzyl alcohol intermediate.

Step 2: Amidation with Fumaryl Chloride Linker

  • Dissolve the amino-alcohol intermediate (1.0 eq) and a base (e.g., DIPEA, 2.5 eq) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (N2).

  • Cool the mixture to 0 °C.

  • Slowly add a solution of a mono-protected fumaryl chloride linker (e.g., mono-tert-butyl fumaryl chloride, 1.1 eq) in DCM.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

  • Monitor the reaction by LC-MS. Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the elaborated fumaramide product.

Step 3: Deprotection and Final Conjugation

  • Deprotect the linker's terminal group (e.g., using TFA for a Boc group) to reveal a functional handle for conjugation.

  • Couple this DCAF16-recruiting warhead-linker moiety to a POI ligand using a suitable conjugation method, such as amide bond formation or click chemistry.[9]

Experimental Validation: A Self-Validating Workflow

Confirming the activity of a novel degrader requires a systematic, multi-step validation process. Each step provides evidence that builds upon the last, creating a trustworthy data package.

G A Step 1: Covalent Ligand Engagement (Intact Protein MS) B Step 2: Target Protein Degradation (Western Blot / Proteomics) A->B Does it bind the E3? C Step 3: Proteasome Dependence (MG132 Co-treatment) B->C Does it degrade the POI? D Step 4: E3 Ligase Dependence (DCAF16 Knockout/siRNA) C->D Is degradation proteasomal? E Step 5: Neo-Substrate Selectivity (Global Proteomics) D->E Is DCAF16 required? caption Validation workflow for a DCAF16-based degrader.

Caption: Validation workflow for a DCAF16-based degrader.

Protocol: Cellular Degradation Assay (Western Blot)

This protocol determines the ability of the synthesized PROTAC to induce the degradation of a target POI in a cellular context.

  • Cell Seeding: Seed a human cell line (e.g., HEK293T, HeLa) expressing the POI and DCAF16 in 12-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • Compound Treatment: Prepare serial dilutions of the final PROTAC compound in DMSO. The final DMSO concentration in the cell culture medium should be ≤ 0.1%. Treat cells for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (DMSO).

  • Proteasome Inhibition Control: In a parallel set of wells, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for the same duration. This is critical to validate that protein loss is due to proteasomal degradation.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and load 15-30 µg of total protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for the POI overnight at 4 °C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-Actin) to ensure equal loading.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis: Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the results to determine key degradation parameters.

Key Quantitative Metrics

The efficacy of a degrader is defined by several key parameters, which should be systematically measured and reported.

ParameterDefinitionTypical AssayDesired Outcome
DC50 The concentration of the degrader required to induce 50% degradation of the target protein at a specific time point.Western Blot or In-Cell ELISALow nanomolar (nM) range
Dmax The maximum percentage of protein degradation achieved at saturating degrader concentrations.Western Blot or In-Cell ELISA> 90%
t1/2 The time required to degrade 50% of the target protein at a fixed degrader concentration.Time-course Western BlotRapid (e.g., < 4 hours)

Advantages and Future Directions

Employing this compound as a precursor for DCAF16-based covalent degraders offers several distinct advantages:

  • Expanded E3 Ligase Scope: Moves beyond the heavily utilized CRBN/VHL machinery, providing an alternative therapeutic strategy.

  • Covalent Mechanism: Offers the potential for high potency, prolonged pharmacodynamic effects, and a way to overcome resistance driven by weak target binding.[1][6]

  • Modularity: The synthetic framework allows for the modular assembly of degraders against a wide variety of POIs.[9]

The future of this building block lies in further exploring the "permissiveness" of the DCAF16 ligase—that is, identifying the full range of neo-substrates that can be successfully degraded.[1] Additionally, optimizing the reactivity of the electrophilic warhead will be crucial for enhancing selectivity and minimizing off-target effects, thereby improving the overall safety profile of the resulting therapeutics.

Conclusion

This compound is a valuable and versatile building block for the drug discovery scientist's toolkit. It provides a validated synthetic entry point for the development of novel, covalent degraders that hijack the DCAF16 E3 ligase. By enabling the expansion of the TPD landscape, this scaffold and the resulting degraders hold significant promise for creating next-generation therapeutics against a host of challenging diseases.

References

  • Berdan, V. et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. National Institutes of Health. [Link]

  • Ge, Y. et al. (2023). DCAF16-Based Covalent Degradative Handles for the Modular Design of Degraders. ACS Central Science. [Link]

  • Giroud, M. et al. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. [Link]

  • Steinebach, C. et al. (2020). Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins. bioRxiv. [Link]

  • Guo, L. et al. (2022). Applications of Covalent Chemistry in Targeted Protein Degradation. RSC Chemical Biology. [Link]

  • Gadd, M. S. et al. (2017). Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules. Molecules. [Link]

  • Scott, D. E. et al. (2022). E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. Journal of Medicinal Chemistry. [Link]

  • Belcher, B. P. et al. (2022). Ligandability of E3 Ligases for Targeted Protein Degradation Applications. Structure. [Link]

  • Hanzl, A. et al. (2022). Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216. ACS Medicinal Chemistry Letters. [Link]

  • Bond, M. J. et al. (2023). Implications of frequent hitter E3 ligases in targeted protein degradation screens. Nature Chemical Biology. [Link]

  • Al-Bayati, Z. H. H. et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. [Link]

  • Kumar N, M. et al. (2025). BENZIMIDAZOLE SCAFFOLDS IN PROTAC DESIGN: BRIDGING E3 LIGASE RECRUITMENT AND TARGETED PROTEIN DEGRADATION -A REVIEW. European Journal of Pharmaceutical and Medical Research. [Link]

  • Zhao, L. et al. (2023). Recent advances in targeted protein degraders as potential therapeutic agents. RSC Medicinal Chemistry. [Link]

  • Barreca, M. L. et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. [Link]

  • Gümüş, M. K. et al. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Yang, K. et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules. [Link]

Sources

The Unseen Scaffold: A Technical Guide to 6-Fluorobenzo[d]isoxazol-3(2H)-one, a Cornerstone of Modern Antipsychotics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 6-Fluorobenzo[d]isoxazol-3(2H)-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While the specific moment of its initial discovery is not prominently documented in scientific literature, its history is intrinsically linked to the development of second-generation antipsychotic medications. This guide will illuminate the compound's critical role as a key synthetic intermediate, detailing its plausible synthesis, physicochemical characteristics, and its pivotal application in the creation of multi-billion dollar pharmaceuticals.

Introduction: The Benzisoxazole Core in Medicinal Chemistry

The benzisoxazole moiety, a fusion of a benzene ring and an isoxazole ring, represents a "privileged scaffold" in medicinal chemistry. This structural motif is found in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a fluorine atom to this scaffold, as in this compound, can significantly enhance the metabolic stability and pharmacokinetic profile of a drug candidate.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
Molecular Formula C₇H₄FNO₂[1]
Molecular Weight 153.11 g/mol [1]
CAS Number 99822-24-9[1]
Appearance Off-white to white crystalline powderInferred from supplier data
Solubility Soluble in DMSO and other polar organic solventsInferred from general chemical knowledge
Melting Point Not explicitly available in searched literature-

Proposed Synthesis of this compound

The logical precursor for the synthesis of this compound is 2-hydroxy-4-fluorobenzohydroxamic acid . The synthesis would proceed via an intramolecular cyclization, likely facilitated by a dehydrating agent or by activation of the hydroxyl group.

Proposed Synthetic Pathway:

G A 2,4-Difluorobenzoic acid B 2-Hydroxy-4-fluorobenzoic acid A->B Selective Hydrolysis C Methyl 2-hydroxy-4-fluorobenzoate B->C Esterification (MeOH, H+) D 2-Hydroxy-4-fluorobenzohydroxamic acid C->D Hydroxylamine (NH2OH) E This compound D->E Intramolecular Cyclization (e.g., SOCl2 or PPA)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of 2-Hydroxy-4-fluorobenzohydroxamic acid from Methyl 2-hydroxy-4-fluorobenzoate

  • To a solution of hydroxylamine hydrochloride (1.2 equivalents) in methanol, add a solution of sodium hydroxide (1.2 equivalents) in water at 0-5 °C.

  • Stir the mixture for 30 minutes to generate free hydroxylamine.

  • Add a solution of methyl 2-hydroxy-4-fluorobenzoate (1 equivalent) in methanol to the hydroxylamine solution.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-hydroxy-4-fluorobenzohydroxamic acid.

Step 2: Intramolecular Cyclization to this compound

  • Suspend 2-hydroxy-4-fluorobenzohydroxamic acid (1 equivalent) in a suitable solvent such as toluene or dichloromethane.

  • Add a dehydrating/cyclizing agent such as thionyl chloride (SOCl₂) (1.1 equivalents) dropwise at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and quench by carefully pouring it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

The Pivotal Role in Drug Development: A Gateway to Atypical Antipsychotics

The primary significance of this compound lies in its function as a crucial building block for the synthesis of several key atypical antipsychotic drugs, most notably risperidone and its active metabolite, paliperidone. These drugs are widely prescribed for the treatment of schizophrenia and bipolar disorder.

The synthesis of these complex molecules typically involves the N-alkylation of a piperidine derivative with a side chain attached to the 6-fluorobenzisoxazole core.

Illustrative Synthetic Application: Synthesis of a Risperidone Precursor

The synthesis of the core scaffold of risperidone, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, is a well-established industrial process that highlights the importance of the benzisoxazole ring system. This intermediate is then further elaborated to produce the final drug molecule.

G A 4-(2,4-Difluorobenzoyl)piperidine B Oxime of 4-(2,4-Difluorobenzoyl)piperidine A->B Hydroxylamine C 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole B->C Intramolecular Cyclization (Base-catalyzed) E Risperidone C->E N-Alkylation D 3-(2-Chloroethyl)-2-methyl-6,7,8,9- tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one D->E

Caption: Synthetic route to Risperidone highlighting the formation of the 6-fluorobenzisoxazole core.

This synthetic strategy, documented in numerous patents, underscores the industrial relevance of the chemistry surrounding the 6-fluorobenzisoxazole scaffold. The cyclization of the oxime of 4-(2,4-difluorobenzoyl)piperidine is a key step, where one of the fluorine atoms is displaced by the oxime oxygen in an intramolecular nucleophilic aromatic substitution reaction.

Spectroscopic Characterization (Expected)

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show signals in the aromatic region corresponding to the three protons on the benzene ring, with coupling patterns indicative of their relative positions. A broad singlet corresponding to the N-H proton would also be anticipated.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for the seven carbon atoms. The carbonyl carbon (C=O) would appear significantly downfield. The carbon attached to the fluorine atom would show a characteristic large one-bond C-F coupling constant.

  • IR (Infrared) Spectroscopy: A strong absorption band characteristic of the lactam carbonyl group (C=O) would be expected in the region of 1750-1700 cm⁻¹. An N-H stretching vibration would likely be observed around 3200 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 153.11.

Conclusion and Future Perspectives

This compound, though not a compound of extensive standalone academic study, holds a position of immense practical importance in the pharmaceutical industry. Its history is written in the patents of blockbuster drugs that have improved the lives of millions. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and its critical role as a synthetic intermediate.

For researchers in drug discovery and development, a thorough understanding of the synthesis and reactivity of this and related scaffolds is crucial. Future work in this area could focus on developing more efficient and greener synthetic routes to this key intermediate, as well as exploring novel derivatives of the 6-fluorobenzisoxazole core to discover new therapeutic agents with improved efficacy and safety profiles.

References

  • Vashisht, K., Sethi, P., Bansal, A., Singh, T., Kumar, R., Tuli, H. S., & Saini, S. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376–387. [Link]

  • Malik, S., & Khan, S. A. (2016). Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents. Journal of the Serbian Chemical Society, 81(1), 13-26. [Link]

  • Shanghai Macklin Biochemical Co., Ltd. (n.d.). This compound. ChemBK. Retrieved January 17, 2026, from [Link]

  • Patel, K., & Raj, H. (2015). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Journal of Saudi Chemical Society, 19(6), 684-692. [Link]

  • Mykhailiuk, P. K. (2015). Cu-Catalyzed Synthesis of Fluoroalkylated Isoxazoles from Commercially Available Amines and Alkynes. European Journal of Organic Chemistry, 2015(26), 5859-5864. [Link]

  • Li, Y., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 113. [Link]

  • Ferrer Internacional, S.A. (2003). Process for preparing 3-(2-(4-(6-fluorobenzo(d) isoxazol-3-yl)-piperidin-1yl)-ethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido-(1,2-a) pyrimidin-4-one.
  • Aladdin. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

  • Supplementary Information for Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complexes. (n.d.). Retrieved January 17, 2026, from [Link]

  • Chawla, G., & Sharma, A. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 16(10), 2091-2127. [Link]

  • Yousif, E., Hameed, A., & Al-Sammarrae, A. (2018). Synthesis of 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. ResearchGate. [Link]

  • Ichikawa, J., et al. (2012). Synthesis of 2‐fluorobenzofurans through nucleophilic 5‐endo‐trig cyclization. Angewandte Chemie International Edition, 51(19), 4702-4705. [Link]

  • Puxi Tang Reagents. (n.d.). 6-氟苯并[d]异恶唑-3(2H)-酮. Retrieved January 17, 2026, from [Link]

  • Wang, X., et al. (2019). De novo synthesis of benzofurans via trifluoroacetic acid catalyzed cyclization/oxidative aromatization cascade reaction of 2-hydroxy-1,4-diones. Organic & Biomolecular Chemistry, 17(32), 7547-7551. [Link]

  • Li, Y., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 113. [Link]

  • Reddy, A. V. B., et al. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. World Journal of Pharmacy and Pharmaceutical Sciences, 3(5), 849-858. [Link]

  • Kumar, V., & Aggarwal, R. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC advances, 11(52), 32939-32966. [Link]

  • An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. (n.d.). Connect Journals. Retrieved January 17, 2026, from [Link]

  • Singh, N., & Singh, R. P. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. ResearchGate. [Link]

  • A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-Fluorobenzo[d]isoxazol-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-fluorobenzo[d]isoxazol-3(2H)-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, attributable to their ability to interact with a diverse range of protein targets with high affinity and specificity. This technical guide provides an in-depth analysis of the primary and emerging therapeutic targets of these derivatives. We will delve into the molecular mechanisms of action, present robust quantitative data, detail validated experimental protocols for target characterization, and visualize the complex biological pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics based on the benzisoxazole framework.

Introduction: The Benzisoxazole Scaffold in Drug Discovery

The benzo[d]isoxazole moiety is a bicyclic heterocyclic system that has proven to be exceptionally versatile in drug design. Its structural rigidity, combined with its capacity for diverse substitutions, allows for the fine-tuning of physicochemical properties and pharmacological profiles. The incorporation of a fluorine atom at the 6-position, a common strategy in medicinal chemistry, can significantly enhance metabolic stability, binding affinity, and blood-brain barrier penetration.

While the core structure itself is a building block, its derivatization has led to compounds targeting a range of biological systems. Historically, the most profound impact of this scaffold has been in the field of neuroscience. However, ongoing research has revealed its potential in other significant therapeutic areas, including neurodegenerative diseases and neuropsychiatric disorders. This guide will explore the key molecular targets that underpin these therapeutic applications.

Primary Therapeutic Area: Neuropsychiatric and Neurodegenerative Disorders

The benzisoxazole scaffold is most famously associated with atypical antipsychotics, which are fundamental in the management of schizophrenia and other psychotic disorders.[1] The therapeutic efficacy of these agents is primarily attributed to their unique antagonism of a combination of dopamine and serotonin receptors.[2][3][4] Furthermore, emerging evidence has highlighted acetylcholinesterase (AChE) as a key target for derivatives of this class in the context of Alzheimer's disease.[5][6][7]

Key Target: Dopamine D2 Receptor (D2R) Antagonism

Mechanism of Action: The dopamine D2 receptor (D2R) is a critical G protein-coupled receptor (GPCR) in the central nervous system. Hyperactivity of the mesolimbic dopamine pathway is strongly implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions.[4][8] Benzisoxazole derivatives, like the active metabolite of risperidone (paliperidone), act as potent antagonists at D2 receptors.[2][3][4][8] By blocking the binding of endogenous dopamine, these compounds attenuate downstream signaling, leading to a reduction in psychotic symptoms.[4] The crystal structure of risperidone bound to the D2R reveals that the benzisoxazole moiety extends into a deep binding pocket, forming critical interactions that stabilize the inactive state of the receptor.[9]

Quantitative Data Summary: D2R Binding Affinities

CompoundReceptorKᵢ (nM)Source
RisperidoneDopamine D23.13[10]
Paliperidone (9-hydroxyrisperidone)Dopamine D2~5.0[3]
Haloperidol (Reference)Dopamine D21.55[10]

Kᵢ (Inhibition Constant) is inversely proportional to binding affinity. A lower Kᵢ value indicates a higher affinity.

Experimental Protocol: D2 Receptor Radioligand Binding Assay

This protocol describes a standard competitive binding assay to determine the affinity (Kᵢ) of a test compound for the D2 receptor.

  • Principle: The assay measures the ability of a non-radioactive test compound to compete with a radioactive ligand (e.g., [³H]-Spiperone or [¹²³I]-Iodobenzamide) for binding to D2 receptors in a membrane preparation from cells expressing the receptor (e.g., HEK293-D2L cells) or brain tissue (e.g., rat striatum).[11][12][13]

  • Materials:

    • HEK293 cells stably expressing the human D2L receptor.[12][13]

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Radioligand: [³H]-Spiperone (a potent D2 antagonist).

    • Non-specific binding control: Haloperidol (10 µM).

    • Test compounds (this compound derivatives) at various concentrations.

  • Methodology:

    • Prepare cell membranes from the HEK293-D2L cell line via homogenization and centrifugation.[12][13]

    • In a 96-well plate, combine the cell membrane preparation, [³H]-Spiperone (at a final concentration near its Kₔ), and either assay buffer (for total binding), 10 µM Haloperidol (for non-specific binding), or the test compound at varying concentrations.

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

    • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualization: D2R Antagonism Pathway

D2R_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_Protein Gαi/o Protein D2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Reduced Excitability) cAMP->Response Test_Compound Benzisoxazole Derivative (Antagonist) Test_Compound->D2R Blocks

Caption: Dopamine D2 receptor signaling and point of inhibition.

Key Target: Serotonin 5-HT₂ₐ Receptor (5-HT₂ₐR) Antagonism

Mechanism of Action: A hallmark of atypical antipsychotics is their high affinity for the serotonin 5-HT₂ₐ receptor, often exceeding their affinity for the D2R.[14] This dual antagonism is believed to be crucial for their "atypical" profile, particularly the reduced incidence of extrapyramidal side effects (EPS) and potential efficacy against the negative symptoms of schizophrenia.[2][8] The 5-HT₂ₐR is a Gq/11-coupled GPCR.[15] Antagonism by benzisoxazole derivatives blocks serotonin-induced signaling cascades, such as the hydrolysis of inositol phosphates and subsequent calcium mobilization.[10][15][16] This action in cortical regions is thought to indirectly enhance dopamine release in the striatum, counteracting the motor side effects caused by D2R blockade.

Quantitative Data Summary: 5-HT₂ₐR Binding and Functional Affinities

CompoundReceptorKᵢ (nM)IC₅₀ (nM)Source
Risperidone5-HT₂ₐ0.160.5[10]
Paliperidone5-HT₂ₐ~0.3-[2][17]
Ritanserin (Reference)5-HT₂ₐ0.301.8[10]
Ketanserin (Reference)5-HT₂ₐ-5.7

IC₅₀ (Half-maximal inhibitory concentration) measures the functional potency of a compound in inhibiting a biological response.

Experimental Protocol: 5-HT₂ₐR Functional Calcium Mobilization Assay

This protocol describes a cell-based functional assay to measure the antagonist activity of a test compound at the 5-HT₂ₐ receptor.

  • Principle: The 5-HT₂ₐ receptor couples to the Gq pathway, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and a subsequent increase in intracellular calcium ([Ca²⁺]ᵢ).[15][16][18] This assay uses a fluorescent calcium indicator dye to measure the change in [Ca²⁺]ᵢ upon receptor activation. An antagonist will inhibit the calcium flux induced by a known 5-HT₂ₐR agonist (e.g., serotonin).[16][18]

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing the human 5-HT₂ₐ receptor.[16]

    • Calcium-sensitive fluorescent dye (e.g., Fluo-8 or Fura-2 AM).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Agonist: Serotonin (5-HT).

    • Test compounds (this compound derivatives).

  • Methodology:

    • Plate the 5-HT₂ₐR-expressing cells in a black, clear-bottom 96-well or 384-well microplate and culture overnight.

    • Load the cells with the calcium indicator dye by incubating them with the dye solution for 30-60 minutes at 37°C. The dye will enter the cells and become fluorescent upon binding to calcium.

    • Wash the cells with assay buffer to remove excess dye.

    • Add the test compounds at various concentrations to the wells and pre-incubate for 15-30 minutes.

    • Place the plate in a fluorescence imaging plate reader (e.g., FLIPR, FDSS).

    • Initiate the reading and, after establishing a stable baseline, add a pre-determined concentration of serotonin (typically the EC₈₀, the concentration that gives 80% of the maximal response) to all wells.

    • Monitor the fluorescence intensity over time. The agonist will cause a rapid increase in fluorescence in control wells, which will be inhibited in wells containing an active antagonist.

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the percentage inhibition of the agonist response versus the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Visualization: Calcium Mobilization Assay Workflow

Assay_Workflow cluster_workflow Assay Workflow A 1. Plate 5-HT2A Expressing Cells B 2. Load Cells with Calcium Dye A->B C 3. Pre-incubate with Test Compound B->C D 4. Add Serotonin (Agonist) C->D E 5. Measure Fluorescence Signal D->E F 6. Calculate IC50 E->F

Caption: Workflow for a 5-HT2A calcium mobilization assay.

Key Target: Acetylcholinesterase (AChE) Inhibition

Mechanism of Action: Acetylcholinesterase is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating its action. In Alzheimer's disease, a deficit in cholinergic neurotransmission is a key feature of cognitive decline. AChE inhibitors are a primary therapeutic strategy, as they increase the synaptic levels of ACh.[6] Several studies have identified N-benzylpiperidine benzisoxazole derivatives as potent and selective inhibitors of AChE, with some compounds demonstrating nanomolar potency.[5][6][7] Molecular modeling suggests these inhibitors bind within the active site of AChE, interacting with key residues such as Trp-84 and Phe-330.[5]

Quantitative Data Summary: AChE Inhibitory Potency

CompoundAChE IC₅₀ (nM)Selectivity vs. BChESource
N-benzylpiperidine benzisoxazole 1j0.8>1000-fold[5][6]
N-benzylpiperidine benzisoxazole 1g3.0>1000-fold[5][6]
Donepezil (Reference Drug)6.7Moderate[6]

BChE (Butyrylcholinesterase) is a related enzyme, and high selectivity for AChE is desirable to minimize side effects.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a widely used spectrophotometric method for measuring AChE inhibition.

  • Principle: This colorimetric assay quantifies AChE activity by measuring the production of thiocholine.[6] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce the yellow-colored anion 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[6] An inhibitor will reduce the rate of this color change.

  • Materials:

    • Acetylcholinesterase (e.g., from electric eel or recombinant human).

    • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

    • Substrate: Acetylthiocholine iodide (ATCI).

    • Reagent: DTNB (Ellman's reagent).

    • Test compounds.

  • Methodology:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE enzyme solution to each well and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

    • Immediately place the plate in a microplate reader and monitor the increase in absorbance at 412 nm over time (e.g., every 60 seconds for 5 minutes).[6]

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

Emerging Therapeutic Target: Monoamine Oxidase (MAO) Inhibition

Mechanism of Action: Monoamine oxidases (MAO-A and MAO-B) are mitochondrial flavoenzymes responsible for the oxidative deamination of neurotransmitters like dopamine and serotonin, as well as other endogenous and exogenous amines.[19][20] Inhibition of MAO increases the levels of these neurotransmitters in the brain. MAO-B inhibitors are used in the treatment of Parkinson's disease to preserve dopamine levels, while MAO-A inhibitors have been used as antidepressants.[19][21] Recent studies have shown that derivatives of both 1,2-benzisoxazole and its 2,1-benzisoxazole isomer can act as potent and often selective inhibitors of MAO, particularly MAO-B.[19][22][23] This suggests a potential application for these compounds in neurodegenerative diseases.

Quantitative Data Summary: MAO-B Inhibitory Potency

Compound ClassRepresentative CompoundMAO-B IC₅₀ (µM)Source
2,1-Benzisoxazole derivativeCompound 7a0.017[19]
3,5-diaryl-4,5-dihydroisoxazolesVariousNanomolar range[21]
3-(2-aminoethoxy)-1,2-benzisoxazoleRS-1636 / RS-1653Potent, dual inhibitors[22]

Visualization: MAO Inhibition Mechanism

MAO_Inhibition cluster_neuron Neuron Terminal DA Dopamine MAO_B MAO-B DA->MAO_B Metabolized by Metabolite Inactive Metabolites MAO_B->Metabolite Inhibitor Benzisoxazole Derivative (Inhibitor) Inhibitor->MAO_B Inhibits

Caption: Inhibition of dopamine metabolism by a MAO-B inhibitor.

Conclusion and Future Directions

Derivatives of the this compound scaffold represent a highly versatile class of compounds with significant therapeutic potential. Their proven efficacy in neuropsychiatry, primarily through the dual antagonism of D2 and 5-HT₂ₐ receptors, has established them as mainstays in clinical practice. The continued exploration of this chemical space has unveiled promising new activities, including potent inhibition of acetylcholinesterase and monoamine oxidase, opening avenues for the development of novel treatments for Alzheimer's and Parkinson's diseases.

Future research should focus on:

  • Multi-Target-Directed Ligands (MTDLs): Designing single molecules that can modulate multiple targets simultaneously (e.g., AChE inhibition and 5-HT₂ₐ antagonism) for complex diseases like Alzheimer's.

  • Selectivity Profiling: Comprehensive screening against a wide panel of receptors and enzymes to identify potential off-target effects and uncover novel therapeutic opportunities.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the benzisoxazole core to optimize potency, selectivity, and pharmacokinetic properties for each identified target.

  • In Vivo Validation: Progressing potent and selective compounds from in vitro assays into relevant animal models of disease to validate their therapeutic potential.

The rich pharmacology of benzisoxazole derivatives ensures that they will remain an area of intense investigation and a source of new therapeutic agents for years to come.

References

  • Villalobos, A., et al. (1994). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry. Available at: [Link]

  • Leysen, J. E., et al. (1992). Biochemical profile of risperidone, a new antipsychotic. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Innoprot. 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Paliperidone Palmitate? Patsnap Synapse. Available at: [Link]

  • Cools, N., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry. Available at: [Link]

  • Samtani, M. N., et al. (2012). Clinical pharmacology of paliperidone palmitate a parenteral long-acting formulation for the treatment of schizophrenia. Reviews on Recent Clinical Trials. Available at: [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Paliperidone (Invega)? Dr.Oracle. Available at: [Link]

  • PsychDB. (2024). Paliperidone (Invega). PsychDB. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Paliperidone? Patsnap Synapse. Available at: [Link]

  • Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. Psychopharmacology Institute. Available at: [Link]

  • Wiley-VHCA AG. (2023). Synthesis and in Silico Study of Novel Benzisoxazole-Chromene Derivatives as Potent Inhibitors of Acetylcholinesterase. PubMed. Available at: [Link]

  • Kumar, A., et al. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. Available at: [Link]

  • Shetnev, A., et al. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Molecular Diversity. Available at: [Link]

  • Scientific Reports. (2020). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. PubMed. Available at: [Link]

  • Maccioni, E., et al. (2014). Through scaffold modification to 3,5-diaryl-4,5-dihydroisoxazoles: new potent and selective inhibitors of monoamine oxidase B. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Müller-Gärtner, H. W., et al. (2001). Striatal dopamine D2 receptor binding of risperidone in schizophrenic patients as assessed by 123I-iodobenzamide SPECT: a comparison with olanzapine. Psychopharmacology. Available at: [Link]

  • Shaw, M., et al. (2025). The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. Semantic Scholar. Available at: [Link]

  • Roth, B. L. (2008). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. The Receptors. Available at: [Link]

  • Yoshimi, K., et al. (2002). Novel monoamine oxidase inhibitors, 3-(2-aminoethoxy)-1,2-benzisoxazole derivatives, and their differential reversibility. Japanese Journal of Pharmacology. Available at: [Link]

  • MDPI. (2023). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. Available at: [Link]

  • Eurofins. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • Wang, S., et al. (2018). STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE. Nature. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. risperidone | Ligand Activity Charts. Available at: [Link]

  • ResearchGate. (2017). Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and... ResearchGate. Available at: [Link]

  • Xiao, J., et al. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Innoprot. D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. Available at: [Link]

  • Shetnev, A., et al. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Molecular Diversity. Available at: [Link]

  • National Center for Biotechnology Information. Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • ResearchGate. (2025). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Taylor & Francis Online. (2022). Benzisoxazole – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Xiao, J., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2014). THERAPEUTIC VALUE OF 1, 2 -BENZISOXAZOLES. ResearchGate. Available at: [Link]

  • Raju, R., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Research Trend. (2023). Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects. Biological Forum – An International Journal. Available at: [Link]

  • Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Available at: [Link]

Sources

In Silico First: A Technical Guide to Predicting the Physicochemical and Pharmacokinetic Properties of 6-Fluorobenzo[d]isoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early-Stage Compound Profiling

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a cornerstone of efficient and cost-effective research and development. The journey of a potential therapeutic agent from a mere concept to a clinical candidate is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic and safety profiles.[1][2] The ability to predict these properties before significant investment in chemical synthesis and in vitro testing is, therefore, not just an advantage but a necessity.[3] This is where in silico—computer-based—modeling has become an indispensable tool.[4]

This technical guide provides an in-depth, practical framework for the in silico prediction of key drug-like properties of 6-Fluorobenzo[d]isoxazol-3(2H)-one (CAS: 99822-24-9).[5][6][7] This molecule, a fluorinated benzisoxazole derivative, serves as a pertinent case study due to its presence as a structural motif in pharmacologically active compounds, including those targeting the central nervous system and as a building block for protein degraders.[7][8] The methodologies outlined herein are designed for researchers, medicinal chemists, and drug development professionals, offering a robust, self-validating workflow for early-stage candidate assessment.

The core of our approach is grounded in the use of well-established computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, which establish mathematical relationships between a molecule's structure and its biological or chemical properties.[9][10][11] By leveraging a suite of carefully selected and validated in silico tools, we can construct a comprehensive profile of a molecule's likely behavior in vivo, guiding subsequent experimental design and prioritization.

The Strategic Workflow: An Overview

The prediction of a compound's properties is not a monolithic task but rather a staged, multi-faceted investigation. Our workflow is designed to systematically evaluate the molecule from its fundamental physicochemical nature to its likely interactions within a biological system. This process allows for early identification of potential liabilities that could derail a development program.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Pharmacokinetic (ADME) Prediction cluster_2 Phase 3: Toxicity & Safety Assessment cluster_3 Phase 4: Decision & Synthesis Input Molecule Input (SMILES: O=C1NOC2=CC(F)=CC=C12) PhysChem Physicochemical Properties (pKa, logP, Solubility) Input->PhysChem ADME ADME Profile (Absorption, Distribution, Metabolism) PhysChem->ADME HIA Human Intestinal Absorption ADME->HIA BBB Blood-Brain Barrier Penetration ADME->BBB CYP CYP450 Inhibition ADME->CYP Tox Toxicity Endpoints ADME->Tox hERG hERG Inhibition (Cardiotoxicity) Tox->hERG Mutagenicity AMES Mutagenicity Tox->Mutagenicity Decision Go/No-Go Decision & Prioritization Tox->Decision Synthesis Proceed to Synthesis & In Vitro Validation Decision->Synthesis Favorable Profile

Figure 1: Overall in silico prediction workflow for a novel compound.

Part 1: Foundational Physicochemical Properties

A molecule's absorption, distribution, and overall behavior in a biological system are fundamentally governed by its physicochemical properties.[2] Key among these are its acidity/basicity (pKa), lipophilicity (logP), and aqueous solubility. Accurate prediction of these parameters is the first critical step in assessing "drug-likeness".[12]

Methodology: Predicting Physicochemical Characteristics

For this analysis, we will utilize the SwissADME web server, a free and widely used tool that provides robust predictions for a range of physicochemical and pharmacokinetic properties.[13]

Experimental Protocol:

  • Obtain Molecular Structure: The input for most in silico tools is a representation of the molecular structure. The SMILES (Simplified Molecular Input Line Entry System) string for this compound is O=C1NOC2=CC(F)=CC=C12.[5]

  • Access Prediction Server: Navigate to a reliable online prediction tool such as SwissADME.

  • Input Molecule: Paste the SMILES string into the input field of the web server.

  • Execute Prediction: Initiate the calculation process as per the tool's instructions.

  • Data Compilation: Record the predicted values for pKa, logP (specifically, the consensus logP value which averages multiple prediction models), and aqueous solubility.

Predicted Physicochemical Profile

The following table summarizes the predicted foundational properties for our molecule of interest.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 153.11 g/mol [6][7]Influences diffusion and absorption; generally, lower molecular weight is favored for oral bioavailability.
pKa (Predicted Value)Governs the ionization state of the molecule at different physiological pH values, which impacts solubility, permeability, and target binding.
Consensus logP (Predicted Value)A measure of lipophilicity. A balanced logP is crucial; too high can lead to poor solubility and high metabolic clearance, while too low can hinder membrane permeability.[2]
Aqueous Solubility (Predicted Value)Essential for absorption and formulation. Poor solubility is a major hurdle in drug development.[2]

(Note: Specific predicted values for pKa, logP, and solubility would be populated by running the actual SMILES string through a tool like SwissADME or ACD/Percepta.[14][15] For the purpose of this guide, the process is detailed.)

Part 2: Predicting the ADME Profile

ADME—Absorption, Distribution, Metabolism, and Excretion—describes the disposition of a drug within an organism. Early prediction of these properties is crucial for avoiding late-stage failures.[1][3] Our analysis will focus on three critical aspects: intestinal absorption, blood-brain barrier (BBB) penetration, and interaction with Cytochrome P450 (CYP) enzymes.

Methodology: ADME Parameter Prediction

We will continue to leverage comprehensive web servers like SwissADME or ADMETlab 2.0, which employ sophisticated models to predict these complex biological outcomes.[16]

Experimental Protocol:

  • Input Molecule: Use the SMILES string O=C1NOC2=CC(F)=CC=C12 in the chosen ADME prediction platform (e.g., ADMETlab 2.0 or SwissADME).

  • Run Predictions: Execute the platform's full ADME prediction suite.

  • Analyze Key Parameters:

    • Absorption: Look for predictions of Human Intestinal Absorption (HIA). This is often a qualitative prediction (e.g., High, Low).

    • Distribution: Assess the prediction for Blood-Brain Barrier (BBB) permeability. This is critical for CNS-acting drugs and a potential liability for peripherally acting agents.

    • Metabolism: Examine the predictions for inhibition of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes is a primary cause of drug-drug interactions.[17][18][19]

Predicted ADME Characteristics

The results of the ADME predictions are summarized below, providing a forecast of the molecule's pharmacokinetic behavior.

ADME ParameterPredictionRationale and Implication
Human Intestinal Absorption (HIA) (Predicted Outcome)A high probability of absorption is desirable for orally administered drugs.
Blood-Brain Barrier (BBB) Permeation (Predicted Outcome)Indicates the molecule's potential to cross into the central nervous system. This is a key property to consider based on the intended therapeutic target.
CYP1A2 Inhibitor (Predicted Outcome)Inhibition of this isoform can alter the metabolism of co-administered drugs like caffeine and theophylline.
CYP2C9 Inhibitor (Predicted Outcome)A "Yes" prediction flags a risk of interactions with drugs like warfarin and ibuprofen.
CYP2C19 Inhibitor (Predicted Outcome)Potential to interfere with the metabolism of drugs such as omeprazole and clopidogrel.
CYP2D6 Inhibitor (Predicted Outcome)A major enzyme for metabolizing antidepressants and beta-blockers; inhibition is a significant concern.
CYP3A4 Inhibitor (Predicted Outcome)This is the most prevalent CYP enzyme, responsible for metabolizing over 50% of clinical drugs. Inhibition is a major red flag for potential drug-drug interactions.[20]

Part 3: In Silico Toxicity Assessment

Identifying potential toxicity risks at the earliest possible stage is arguably the most critical application of in silico modeling, preventing the allocation of resources to compounds destined to fail for safety reasons.[21][22] We will focus on two of the most significant and common toxicities screened for in drug discovery: cardiotoxicity via hERG inhibition and mutagenicity.

Methodology: Predicting Key Toxicities

Specialized models are often required for accurate toxicity prediction. Several platforms offer modules for these specific endpoints.

Experimental Protocol:

  • Input Molecular Structure: Provide the SMILES string for this compound to a predictor tool with validated toxicity models (e.g., ADMET-AI, HergSPred).[23][24]

  • Predict hERG Inhibition: Run the cardiotoxicity prediction module. The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization. Blockade of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes.[25][26][27][28] The prediction is typically a binary classification (Blocker/Non-blocker).

  • Predict Mutagenicity: Execute the AMES test prediction. The AMES test is a biological assay to assess the mutagenic potential of a chemical compound. A positive in silico AMES prediction suggests the compound may be a carcinogen and is a significant liability.

Predicted Toxicity Profile
Toxicity EndpointPredictionSignificance and Next Steps
hERG Inhibition (Predicted Outcome)A prediction of "Blocker" is a serious safety concern that often halts further development unless the therapeutic indication justifies the risk.[23][25]
AMES Mutagenicity (Predicted Outcome)A "Mutagenic" prediction is a major red flag. Such compounds are typically deprioritized immediately due to the risk of carcinogenicity.

Synthesizing the Data: A Decision-Making Framework

The ultimate goal of this comprehensive in silico profiling is to enable an informed, data-driven decision. The predicted properties are not absolute but provide a probabilistic assessment of the compound's potential. This information should be integrated into a decision-making framework.

G Start In Silico Data (PhysChem, ADME, Tox) Tox_Check Major Toxicity Flags? (hERG, AMES) Start->Tox_Check ADME_Check Poor ADME Profile? (e.g., No Absorption, High CYP Inhibition) Tox_Check->ADME_Check No No_Go Deprioritize/Redesign Tox_Check->No_Go Yes PhysChem_Check Insurmountable Physicochemical Issues? (e.g., Very Poor Solubility) ADME_Check->PhysChem_Check No ADME_Check->No_Go Yes Go Proceed to Synthesis & In Vitro Testing PhysChem_Check->Go No PhysChem_Check->No_Go Yes

Figure 2: Decision-making flowchart based on predicted properties.

Conclusion

This guide has outlined a systematic, scientifically grounded workflow for the in silico prediction of essential drug-like properties for this compound. By leveraging publicly available, validated computational tools, researchers can generate a comprehensive preliminary profile covering physicochemical characteristics, ADME behavior, and critical toxicity endpoints. This in silico first approach enables the early identification of potential liabilities, allowing for the strategic allocation of resources to the most promising candidates and embodying the principles of efficient, modern drug discovery. The predictive data generated through this process serves as a powerful hypothesis-generating tool, providing a robust foundation for subsequent, resource-intensive experimental validation.

References

  • Arjal, L., & Gadal, N. (2007). Predictive models for HERG channel blockers: ligand-based and structure-based approaches. Current Medicinal Chemistry, 14(28), 3003-26. [Link]

  • Rowan. (n.d.). ML-Powered Molecular Design and Simulation. Retrieved from [Link]

  • Neves, B. J., Dantas, R. F., Senger, M. R., & Vistulo de Abreu, F. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. [Link]

  • Wang, S., Sun, H., Liu, H., Li, D., Li, Y., & Hou, T. (2016). In silico prediction of hERG potassium channel blockage by chemical category approaches. Toxicology Research, 5(2), 570-582. [Link]

  • Deng, Y., He, B., & Wang, J. (2023). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. Drug Discovery Today, 28(10), 103728. [Link]

  • IEEE Xplore. (2025). Leveraging Machine and Deep Learning Algorithms for hERG Blocker Prediction. IEEE Access, 13, 81018-81028. [Link]

  • Mishima, Y., et al. (2024). Machine Learning-Based In Silico Prediction of the Inhibitory Activity of Chemical Substances Against Rat and Human Cytochrome P450s. Chemical Research in Toxicology. [Link]

  • Zhang, X., Mao, J., & Wei, M. (2022). HergSPred: Accurate Classification of hERG Blockers/Nonblockers with Machine-Learning Models. Journal of Chemical Information and Modeling, 62(9), 2136-2146. [Link]

  • Structural Bioinformatics and High Performance Computing (BIO-HPC) Research Group. (n.d.). Prediction studies of the biological activity of chemical substances by QSAR methods. Retrieved from [Link]

  • Dearden, J. C. (2003). In silico methods for toxicity prediction. Methods in Molecular Biology, 221, 315-332. [Link]

  • Wang, S., Sun, H., Liu, H., Li, D., Li, Y., & Hou, T. (2016). In silico prediction of hERG potassium channel blockage by chemical category approaches. Toxicology Research, 5(2), 570-582. [Link]

  • ResearchGate. (n.d.). Development of In Silico Models for Predicting Potential Time-Dependent Inhibitors of Cytochrome P450 3A4. Retrieved from [Link]

  • NanoSchool. (n.d.). QSAR Model to Predict Biological Activity Using ML. Retrieved from [Link]

  • Hutter, M. C. (2009). In Silico Prediction of Drug Properties. Current Medicinal Chemistry, 16(2), 189-202. [Link]

  • Deep Origin. (n.d.). ADMET Predictions. Retrieved from [Link]

  • PozeSCAF. (n.d.). In Silico Toxicity Prediction. Retrieved from [Link]

  • Li, X., et al. (2023). In Silico Prediction of Human Organ Toxicity via Artificial Intelligence Methods. Chemical Research in Toxicology, 36(7), 1085-1095. [Link]

  • Moro, S., & Spalluto, G. (2013). Predicting Biological Activities through QSAR Analysis and Docking-based Scoring. Methods in Molecular Biology, 993, 119-134. [Link]

  • ResearchGate. (n.d.). In silico toxicology: Computational methods for the prediction of chemical toxicity. Retrieved from [Link]

  • Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]

  • Bhattacharjee, A., & Welch, W. J. (2004). Development of QSAR Models to Predict and Interpret the Biological Activity of Artemisinin Analogues. Journal of Chemical Information and Computer Sciences, 44(4), 1498-1507. [Link]

  • Deng, Y., He, B., & Wang, J. (2023). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. Drug Discovery Today, 28(10), 103728. [Link]

  • Filimonov, D. A., et al. (2021). In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. Molecules, 26(8), 2239. [Link]

  • ADMET-AI. (n.d.). ADMET-AI. Retrieved from [Link]

  • SoftwareOne Marketplace. (n.d.). PhysChem Suite. Retrieved from [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]

  • Vicente, F., & Peiró, M. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 105. [Link]

  • NCBI Bookshelf. (n.d.). Prediction of Drug-Like Properties. Retrieved from [Link]

  • ADMETlab 2.0. (n.d.). ADMETlab 2.0. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

  • Hep Journals. (n.d.). A computational toolbox for molecular property prediction based on quantum mechanics and quantitative structure-property relationship. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

  • OpenEye Scientific. (n.d.). Molecular Property Calculation Software | MolProp TK. Retrieved from [Link]

  • MIT News. (2025). New machine-learning application to help researchers predict chemical properties. Retrieved from [Link]

  • Molinspiration Cheminformatics. (n.d.). Molinspiration Cheminformatics. Retrieved from [Link]

  • ResearchGate. (n.d.). In Silico Prediction of Drug Properties. Retrieved from [Link]

  • Chemaxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. Retrieved from [Link]

  • Simulations Plus. (n.d.). PCB Module: Accurate Physicochemical Property Predictions. Retrieved from [Link]

  • Oxford Academic. (2024). DrugMetric: quantitative drug-likeness scoring based on chemical space distance. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the N-Alkylation of 6-Fluorobenzo[d]isoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Scientists at Synthesis & Characterization Core

Abstract

This document provides a detailed experimental protocol and scientific rationale for the N-alkylation of 6-Fluorobenzo[d]isoxazol-3(2H)-one, a key heterocyclic scaffold in medicinal chemistry. We delve into the underlying reaction mechanism, offer expert insights into the selection of critical reagents and parameters, and present a step-by-step procedure for a representative alkylation using benzyl bromide. This guide is designed for researchers in drug discovery and process development, emphasizing safety, reproducibility, and in-process validation to ensure the successful synthesis of N-substituted derivatives.

Introduction and Scientific Principle

This compound is a privileged scaffold found in a variety of pharmacologically active compounds. The nitrogen atom at the 2-position of the isoxazolone ring is a key handle for chemical modification. N-alkylation of this moiety allows for the introduction of diverse substituents, enabling the modulation of a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing drug candidates.

The core reaction proceeds via a nucleophilic substitution mechanism. The N-H proton of the isoxazolone ring is weakly acidic (pKa typically in the range of 6-8) and can be removed by a suitable base to generate a resonance-stabilized N-anion. This potent nucleophile then attacks an electrophilic alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the new N-C bond. The choice of base, solvent, and temperature is paramount to achieving high yield and purity by controlling reaction kinetics and minimizing side reactions.

Reaction Mechanism: Deprotonation and Nucleophilic Attack

The N-alkylation follows a two-step sequence, which is a classic example of a Williamson ether synthesis-type reaction applied to an N-H bond.

Step 1: Deprotonation. A base (B:) abstracts the acidic proton from the nitrogen atom of the isoxazolone ring, creating a resonance-stabilized anion. The negative charge is delocalized over the nitrogen and oxygen atoms, enhancing the nucleophilicity of the nitrogen.

Step 2: Nucleophilic Substitution (Sₙ2). The resulting anion acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (R-X). This occurs in a concerted fashion, where the N-C bond forms as the C-X bond breaks. This step is typically the rate-determining step of the reaction.

G sub This compound anion Resonance-Stabilized N-Anion sub->anion Step 1: Deprotonation base Base (e.g., K₂CO₃) alkyl_halide Alkylating Agent (R-X) product N-Alkylated Product anion->product Step 2: Sₙ2 Attack salt Salt Byproduct (e.g., KX)

Caption: General mechanism for the N-alkylation reaction.

Critical Parameters and Reagent Selection

The success of the N-alkylation hinges on the judicious selection of reagents and conditions. The table below summarizes the key components and the rationale behind their choice.

ParameterRecommended Choice(s)Rationale & Expert Insights
Base K₂CO₃, Cs₂CO₃, NaHPotassium Carbonate (K₂CO₃): The most common choice. It is a mild, inexpensive, and easy-to-handle base. Being a heterogeneous base, it minimizes side reactions in the solution phase. Cesium Carbonate (Cs₂CO₃): More soluble and basic than K₂CO₃, often accelerating reactions, especially with less reactive alkyl halides (the "cesium effect"). Use when K₂CO₃ is too slow. Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides rapid and irreversible deprotonation. Use with caution as it is highly reactive with water and protic solvents. Reserved for poorly acidic substrates or challenging alkylations.
Solvent DMF, Acetonitrile, AcetoneN,N-Dimethylformamide (DMF): A polar aprotic solvent that excels at solvating the intermediate anion and the cationic counter-ion (e.g., K⁺), accelerating the Sₙ2 step. Its high boiling point allows for a wide range of reaction temperatures. Acetonitrile (ACN): Another excellent polar aprotic solvent. It is often easier to remove under vacuum than DMF. Acetone: A good choice for reactions with highly reactive alkylating agents (e.g., benzyl bromide, allyl bromide) that can proceed at lower temperatures.
Alkylating Agent Alkyl iodides, bromides, chloridesThe reactivity order is generally I > Br > Cl . Alkyl iodides are the most reactive but can be less stable and more expensive. Alkyl bromides offer a good balance of reactivity and stability and are widely used. A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be added to facilitate the reaction with less reactive alkyl chlorides.
Temperature 25 °C to 80 °CThe reaction is often started at room temperature (25 °C) and may be gently heated to 50-80 °C to increase the rate. Crucial Tip: Monitor the reaction by TLC or LC-MS to avoid overheating, which can lead to decomposition or side product formation.

Detailed Experimental Protocol: N-Benzylation

This protocol details the synthesis of 2-benzyl-6-fluorobenzo[d]isoxazol-3(2H)-one.

Materials and Reagents
ReagentMW ( g/mol )AmountMoles (mmol)Eq.
This compound167.121.00 g5.981.0
Potassium Carbonate (K₂CO₃), fine powder138.211.24 g8.971.5
Benzyl Bromide (BnBr)171.040.78 mL6.581.1
N,N-Dimethylformamide (DMF)-20 mL--
Experimental Workflow Diagram

G setup 1. Setup & Reagent Charging - Add isoxazolone, K₂CO₃ to flask - Add DMF, stir reagent_add 2. Add Alkylating Agent - Add benzyl bromide dropwise - Heat to 50 °C setup->reagent_add monitor 3. Reaction Monitoring - Check by TLC/LC-MS hourly - Target: SM consumed reagent_add->monitor workup 4. Aqueous Workup - Cool to RT - Quench with water - Precipitate forms monitor->workup Reaction Complete isolate 5. Isolation - Filter the solid - Wash with water & hexanes workup->isolate characterize 6. Purification & Analysis - Recrystallize or chromatograph - Analyze by NMR, MS isolate->characterize

Caption: Step-by-step experimental workflow for N-alkylation.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.98 mmol) and finely powdered potassium carbonate (1.24 g, 8.97 mmol).

  • Solvent Addition: Add N,N-Dimethylformamide (20 mL) to the flask. Begin stirring the suspension at room temperature.

  • Addition of Alkylating Agent: Using a syringe, add benzyl bromide (0.78 mL, 6.58 mmol) dropwise to the stirring suspension over 2-3 minutes.

  • Reaction: Place a condenser on the flask and heat the reaction mixture to 50 °C in an oil bath.

  • Monitoring (Self-Validation): Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) with a mobile phase of 30% Ethyl Acetate in Hexanes. The starting material should have a lower Rf value than the less polar N-alkylated product. The reaction is complete when the starting material spot is no longer visible by TLC (typically 3-5 hours).

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. A white precipitate will form.

  • Continue stirring the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (2 x 30 mL) and then with cold hexanes (2 x 20 mL) to remove residual DMF and unreacted benzyl bromide.

  • Drying and Purification: Dry the collected solid under high vacuum for several hours. The crude product is often of high purity. If necessary, further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.

Characterization of the Product

The identity and purity of the final product, 2-benzyl-6-fluorobenzo[d]isoxazol-3(2H)-one, must be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Look for the disappearance of the broad N-H singlet from the starting material and the appearance of a new singlet around 5.0-5.2 ppm corresponding to the benzylic -CH₂- protons. Aromatic protons for both the benzisoxazole and benzyl groups should be visible in the 7.0-7.5 ppm region.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product. For 2-benzyl-6-fluorobenzo[d]isoxazol-3(2H)-one (C₁₄H₁₀FNO₂), the expected [M+H]⁺ ion would be m/z = 258.07.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule.

  • Melting Point: A sharp melting point range indicates high purity of the crystalline solid.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Reaction is slow or incomplete 1. Inactive base (absorbed moisture).2. Insufficient temperature.3. Low reactivity of alkylating agent.1. Use freshly dried or new K₂CO₃. Consider switching to Cs₂CO₃.2. Increase temperature to 60-70 °C, monitoring for decomposition.3. Add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to perform an in situ Finkelstein reaction, converting the alkyl bromide/chloride to the more reactive iodide.
Multiple products observed by TLC/LC-MS 1. O-alkylation side product.2. Decomposition of starting material or product.1. O-alkylation is generally less favorable but can occur. Using a less polar solvent or a heterogeneous base like K₂CO₃ can favor N-alkylation. 2. Reduce the reaction temperature. Ensure the reaction is not run for an excessively long time after completion.
Product is difficult to precipitate/oils out 1. Product has higher solubility in water.2. Presence of impurities.1. Extract the aqueous phase with a suitable organic solvent like Ethyl Acetate or Dichloromethane. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. 2. Purify the crude material using silica gel column chromatography.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Reagent Handling:

    • Benzyl Bromide: Is a lachrymator and is corrosive. Handle with extreme care in a fume hood.

    • DMF: Is a skin irritant and can be absorbed through the skin. Avoid contact.

    • Sodium Hydride (if used): Is a highly flammable solid that reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Waste Disposal: Dispose of all chemical waste according to your institution's established safety protocols.

References

This document was prepared by synthesizing information from established chemical principles and literature precedents.

Application Notes & Protocols: Leveraging 6-Fluorobenzo[d]isoxazol-3(2H)-one for Traceless Solid-Phase Synthesis of 2-Hydroxy-4-fluorobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for Combinatorial Chemistry

In the landscape of modern drug discovery and combinatorial chemistry, the development of efficient solid-phase synthesis methodologies is paramount. These techniques facilitate the rapid generation of diverse molecular libraries, accelerating the identification of novel therapeutic leads. 6-Fluorobenzo[d]isoxazol-3(2H)-one emerges as a versatile scaffold for such applications, functioning as a "traceless linker" for the synthesis of 2-hydroxy-4-fluorobenzamide derivatives. The fluorine substituent is of particular interest as it can enhance metabolic stability and binding affinity of the final compounds.[1][2][3][4]

This application note details a robust protocol for the use of this compound in solid-phase synthesis. The strategy hinges on the nucleophilic acyl substitution of the isoxazolone by a resin-bound amine, followed by a reductive cleavage of the N-O bond to release the desired 2-hydroxy-4-fluorobenzamide product. This approach offers a streamlined workflow for the creation of libraries of substituted benzamides, which are prevalent motifs in pharmacologically active compounds.

The Chemistry: A Two-Step, Traceless Approach

The synthetic strategy is elegantly simple, comprising two key steps: immobilization and cleavage.

  • Immobilization: An amine-functionalized solid support, such as a Rink Amide resin, initiates a nucleophilic attack on the carbonyl carbon of this compound. This results in the opening of the isoxazolone ring and the formation of a stable amide bond, covalently linking the scaffold to the solid support.

  • Reductive Cleavage: Following immobilization, and any optional on-resin modifications, the crucial N-O bond of the benzisoxazole moiety is selectively cleaved under reductive conditions. This cleavage releases the final 2-hydroxy-4-fluorobenzamide product into solution, while the linker backbone remains attached to the resin, thus justifying the "traceless" designation. This reductive cleavage is analogous to the well-established N-O bond scission in isoxazolines and related heterocycles.[5][6]

The overall workflow is depicted in the diagram below:

workflow Resin Amine-Functionalized Solid Support (e.g., Rink Amide Resin) Immobilized Resin-Bound N-Acyl-6-fluorobenzo[d]isoxazol-3-one Resin->Immobilized Coupling Reagent This compound Reagent->Immobilized Reductive_Cleavage Reductive Cleavage (e.g., Catalytic Hydrogenation) Immobilized->Reductive_Cleavage Cleavage Step Product 2-Hydroxy-4-fluorobenzamide Product (in solution) Reductive_Cleavage->Product Waste_Resin Spent Resin Reductive_Cleavage->Waste_Resin

Caption: General workflow for the solid-phase synthesis of 2-hydroxy-4-fluorobenzamides.

Detailed Protocols

Materials and Reagents
Reagent/MaterialRecommended GradeSupplier Example
This compound>95% purityAChemBlock
Rink Amide AM Resin (or similar amine-functionalized resin)100-200 meshSigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousFisher Scientific
Dichloromethane (DCM)AnhydrousVWR
Diisopropylethylamine (DIPEA)Reagent GradeAcros Organics
Palladium on Carbon (Pd/C)10 wt. %Strem Chemicals
Methanol (MeOH)ACS GradeEMD Millipore
Acetic Acid (AcOH)GlacialJ.T. Baker
Trifluoroacetic Acid (TFA)Reagent GradeOakwood Chemical
Protocol 1: Immobilization of this compound on Rink Amide Resin

This protocol describes the coupling of the benzisoxazolone scaffold to an amine-functionalized solid support.

Reaction Scheme:

Caption: Immobilization of this compound onto an amine-functionalized resin.

Procedure:

  • Resin Swelling: In a fritted solid-phase synthesis vessel, swell the Rink Amide AM resin (1.0 g, ~0.5 mmol) in anhydrous DMF (10 mL) for 1 hour at room temperature with gentle agitation.

  • Fmoc Deprotection (if applicable): If starting with an Fmoc-protected Rink Amide resin, treat the resin with 20% piperidine in DMF (2 x 10 mL, 15 min each) to liberate the free amine. Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Coupling Reaction:

    • Prepare a solution of this compound (2.0 mmol, 4 eq.) in anhydrous DMF (5 mL).

    • Add the solution of the benzisoxazolone to the swollen and deprotected resin.

    • Add DIPEA (4.0 mmol, 8 eq.) to the reaction mixture.

    • Agitate the mixture at room temperature for 12-18 hours.

  • Monitoring the Reaction: Monitor the reaction for the disappearance of the free amine using a qualitative test (e.g., Kaiser test). The test should be negative, indicating complete consumption of the resin-bound amine.

  • Washing: After the reaction is complete, drain the reaction solution and wash the resin sequentially with DMF (5 x 10 mL), DCM (5 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under high vacuum for at least 4 hours.

Protocol 2: Reductive Cleavage and Product Isolation

This protocol details the release of the 2-hydroxy-4-fluorobenzamide product from the solid support via catalytic hydrogenation.

Reaction Scheme:

Caption: Reductive cleavage of the resin-bound intermediate to yield the final product.

Procedure:

  • Resin Preparation: Place the dried resin-bound intermediate from Protocol 1 into a suitable hydrogenation vessel.

  • Solvent Addition: Add a mixture of MeOH and AcOH (9:1 v/v, 10 mL) to the resin.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% based on the initial resin loading) to the suspension.

  • Hydrogenation:

    • Seal the vessel and purge with hydrogen gas (or use a hydrogen balloon).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12-24 hours.

  • Reaction Monitoring: The progress of the cleavage can be monitored by taking a small aliquot of the solution, removing the solvent, and analyzing the residue by LC-MS.

  • Product Isolation:

    • Once the cleavage is complete, filter the reaction mixture to remove the resin and the catalyst.

    • Wash the resin and catalyst with MeOH (3 x 5 mL).

    • Combine the filtrates and washings.

  • Purification:

    • Concentrate the combined filtrate under reduced pressure to remove the solvent.

    • The crude product can be purified by standard techniques such as flash chromatography or preparative HPLC to afford the pure 2-hydroxy-4-fluorobenzamide derivative.

Expected Results and Characterization

The successful synthesis should yield the desired 2-hydroxy-4-fluorobenzamide product. The identity and purity of the final compound should be confirmed by:

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the product. The presence of a phenolic hydroxyl group and the characteristic aromatic signals for the 2-hydroxy-4-fluorobenzamide core should be observable.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Insufficient reaction time.- Steric hindrance from the resin-bound amine.- Low reactivity of the benzisoxazolone.- Extend the reaction time to 24-36 hours.- Increase the excess of this compound and DIPEA.- Consider using a more reactive coupling agent, although direct acylation should be feasible.
Low Cleavage Yield - Incomplete hydrogenation.- Catalyst deactivation.- Strong adsorption of the product to the resin.- Increase the reaction time for hydrogenation.- Use a fresh batch of Pd/C catalyst.- Increase the proportion of acetic acid in the cleavage cocktail to aid in protonation and release.- Perform additional washes of the resin with different solvents (e.g., DCM, THF) after the initial filtration.
Presence of Impurities in the Final Product - Incomplete cleavage leading to resin-bound byproducts.- Side reactions during cleavage.- Optimize cleavage conditions (time, catalyst loading).- Thoroughly wash the resin before cleavage to remove any non-covalently bound impurities.- Employ a more rigorous purification method for the final product.

Conclusion

This compound serves as an effective and versatile tool for the solid-phase synthesis of 2-hydroxy-4-fluorobenzamide derivatives. The traceless nature of this synthetic strategy, combined with the mild reaction conditions, makes it highly suitable for the generation of compound libraries for high-throughput screening in drug discovery programs. The protocols outlined in this application note provide a solid foundation for researchers to explore the utility of this valuable building block in their synthetic endeavors.

References

  • Ahmed, S. M., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences.
  • Lepore, S. D., Schacht, A. L., & Wiley, M. R. (2002). Preparation of 2-hydroxybenzamidines from 3-aminobenzisoxazoles. Tetrahedron Letters, 43(49), 8777-8779.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Curran, D. P. (1985). Reductive cleavage of the N-O bond of isoxazolines. A new route to γ-amino alcohols. The Journal of Organic Chemistry, 50(19), 3673-3676.
  • Al-Harthy, T., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4749.
  • RSC Publishing. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]

  • Sibi, M. P., & Sugita, T. (2002). Traceless Solid-Phase Synthesis of Benzimidazoles. Organic letters, 4(11), 1843-1846.
  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of medicinal chemistry, 61(14), 5822-5880.
  • van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial chemistry and high throughput screening, 1(4), 185-214.
  • O'Donnell, C. J. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. RSC advances, 11(4), 2415-2422.
  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Kociolek, M. G., & Cuny, G. D. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein journal of organic chemistry, 10, 2200-2206.

Sources

Application Note & Protocol: Accelerated Synthesis of 6-Fluorobenzo[d]isoxazol-3(2H)-one Derivatives via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of 6-Fluorobenzo[d]isoxazol-3(2H)-one, a key heterocyclic scaffold in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). We present a detailed protocol for the intramolecular cyclization of a 2-hydroxy-4-fluorobenzohydroxamic acid precursor, demonstrating the significant advantages of microwave heating over conventional methods. This application note is intended for researchers, scientists, and drug development professionals seeking to leverage green chemistry principles for the efficient synthesis of biologically relevant molecules. Key benefits include drastically reduced reaction times, improved yields, and enhanced process control.

Introduction: The Significance of the Benzisoxazole Core and Microwave Synthesis

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a fluorine atom, as in this compound (CAS: 99822-24-9), can further enhance metabolic stability and binding affinity, making it a valuable building block for drug discovery programs.[3]

Traditional synthetic routes to these heterocycles often require prolonged reaction times, high temperatures, and the use of hazardous solvents, leading to significant energy consumption and waste generation. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool to overcome these limitations.[4] Microwave irradiation offers rapid, uniform, and efficient heating of the reaction mixture through direct interaction with polar molecules (dielectric heating).[5] This leads to a dramatic acceleration of reaction rates, often reducing multi-hour or multi-day processes to mere minutes.[1][4] Consequently, MAOS frequently results in higher product yields, improved purity, and milder reaction conditions.[1][4]

This guide details a robust, microwave-promoted protocol for the synthesis of this compound, providing a practical and efficient alternative to conventional synthetic methods.

Reaction Mechanism and Principle

The synthesis of this compound is achieved through an intramolecular cyclization of a suitable precursor, such as 2-hydroxy-4-fluorobenzohydroxamic acid. The reaction proceeds via a dehydration mechanism, forming the stable five-membered isoxazolone ring.

Proposed Reaction Scheme:

Caption: General reaction scheme for the synthesis.

Microwave energy efficiently couples with polar intermediates and transition states, accelerating the rate-limiting dehydration and cyclization steps. This rapid, localized heating minimizes the formation of degradation byproducts often seen with prolonged conventional heating.

Experimental Protocol

3.1. Materials and Equipment

Reagents & Materials Grade Supplier Notes
2-Hydroxy-4-fluorobenzohydroxamic acid≥97%Commercially AvailableStarting material.
Polyphosphoric Acid (PPA)Reagent GradeSigma-Aldrich, etc.Dehydrating agent and catalyst.
TolueneAnhydrousAcros Organics, etc.Reaction solvent.
Ethyl AcetateACS GradeFisher Scientific, etc.For extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFor workup.
Brine (Saturated NaCl solution)ACS GradeFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeDrying agent.
Equipment
Dedicated Microwave SynthesizerCEM, Anton Paar, etc.Crucial for safety and reproducibility. [5]
10 mL Microwave Process VialWith snap cap and stirrer bar.
Standard GlasswareFor workup and purification.
Rotary EvaporatorFor solvent removal.
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F₂₅₄.

Safety Precautions:

  • Microwave Safety: Never use a domestic microwave oven for chemical synthesis.[5] Dedicated laboratory microwave reactors are equipped with essential safety features to monitor and control temperature and pressure.[5]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct all steps of the reaction and workup in a well-ventilated fume hood.

  • Corrosive Reagents: Polyphosphoric acid is corrosive. Handle with care.

3.2. Step-by-Step Synthesis Protocol

Caption: Step-by-step workflow for microwave synthesis.

  • Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-hydroxy-4-fluorobenzohydroxamic acid (e.g., 173 mg, 1.0 mmol) and polyphosphoric acid (approx. 3.0 eq).

  • Solvent Addition: Add 3 mL of anhydrous toluene to the vial.

  • Sealing: Securely seal the vial with a snap cap. Ensure the seal is tight to withstand the pressure generated during heating.

  • Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the reaction parameters as follows:

    • Temperature: 140 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: 100-200 W (dynamic power control)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vial to cool to below 50 °C using the instrument's compressed air cooling system before carefully opening.

  • Workup: Pour the reaction mixture slowly into a beaker containing crushed ice (~20 g). Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the pure this compound.

Results and Discussion

4.1. Expected Outcomes

This microwave-assisted protocol offers significant improvements over conventional heating methods, which typically require several hours of refluxing.

Parameter Microwave-Assisted Method Conventional Heating (Typical)
Reaction Time 10 minutes (hold time)4 - 12 hours
Temperature 140 °C110 - 150 °C (Reflux)
Typical Yield 85 - 95%60 - 75%
Purity (Crude) High (minimal byproducts)Moderate (degradation often observed)
Energy Consumption Significantly LowerHigh

4.2. Causality and Advantages

The enhanced efficiency of the microwave method can be attributed to several factors:

  • Rapid & Uniform Heating: Microwaves heat the entire reaction volume simultaneously, eliminating thermal gradients and hot spots common in conventional oil baths.[5] This leads to more controlled and reproducible reaction outcomes.

  • Selective Heating: Polar reagents and intermediates absorb microwave energy more efficiently than non-polar solvents like toluene. This creates localized superheating at the molecular level, dramatically accelerating the desired cyclization reaction without needing to overheat the entire bulk solution.

  • Reduced Side Reactions: The short reaction time at high temperature minimizes the opportunity for thermal decomposition of the starting material or product, leading to cleaner reaction profiles and higher isolated yields.[2]

4.3. Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

  • ¹H NMR: Expected to show characteristic aromatic proton signals consistent with the 6-fluoro-substituted ring system.

  • ¹⁹F NMR: A singlet or triplet (depending on coupling) confirming the presence and position of the fluorine atom.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₇H₄FNO₂ (MW: 153.11).[3]

  • Melting Point (MP): Comparison with literature values.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Ineffective sealing of the microwave vial. 2. Insufficient temperature or time. 3. Deactivated catalyst/dehydrating agent.1. Ensure the cap is properly sealed. Check for leaks. 2. Increase hold time in 5-minute increments or raise the temperature to 150°C. 3. Use fresh polyphosphoric acid.
Low Yield after Workup 1. Incomplete extraction of the product. 2. Product loss during neutralization (if pH becomes too high).1. Perform additional extractions with ethyl acetate. 2. Add the neutralizing base slowly while monitoring the pH carefully.
Dark-colored Crude Product 1. Reaction temperature is too high. 2. Reaction time is too long.1. Reduce the hold temperature by 10°C. 2. Reduce the hold time. Monitor reaction progress by TLC on small-scale test runs.

Conclusion

The microwave-assisted synthesis of this compound represents a significant advancement over classical synthetic procedures. This method is not only remarkably faster but also provides higher yields and purity, aligning with the principles of green and sustainable chemistry. The protocol described herein is robust, reproducible, and easily adaptable, providing a valuable tool for chemists in the pharmaceutical and life sciences industries.

References

  • Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives. Oriental Journal of Chemistry.

  • Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. Future Medicinal Chemistry.

  • Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid. ResearchGate.

  • Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science.

  • 1-(4-(6-Fluorobenzo [ d ] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1 H -1,2,3-triazol-1-yl) ethanone: Synthesis, spectroscopic characterization, Hirshfeld surface analysis, cytotoxic studies and docking studies. ResearchGate.

  • Safety Considerations for Microwave Synthesis. CEM Corporation.

  • Green Synthesis of 3-(2-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-yl) ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methylpyridol[1,2-a]pyrimidin-4-one. Asian Journal of Chemistry.

  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.

  • Synthesis of 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. ResearchGate.

  • This compound. Advanced ChemBlocks.

  • This compound, min 98%, 100 mg. CP Lab Chemicals.

Sources

Application Note: Accelerating Isoxazole Synthesis with Ultrasonic Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Sonochemical Methods

Introduction: The Need for Greener, Faster Heterocyclic Chemistry

The isoxazole ring is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals with diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] Traditional methods for synthesizing these valuable heterocyclic compounds, however, often present significant challenges, such as long reaction times, harsh operating conditions, and a dependency on hazardous solvents.[2][3][4]

In alignment with the principles of green and sustainable chemistry, sonochemistry has emerged as a powerful enabling technology.[5][6] By applying high-frequency sound waves (typically >20 kHz) to a reaction mixture, we can harness the extreme physical phenomena of acoustic cavitation to drive chemical transformations. This guide provides an in-depth exploration of the mechanisms, protocols, and distinct advantages of using ultrasonic irradiation for the synthesis of isoxazole compounds, designed for researchers and drug development professionals seeking to optimize their synthetic workflows.

The Engine of Sonochemistry: Acoustic Cavitation

The remarkable effects of ultrasound in chemical synthesis are not a result of direct interaction between sound waves and molecules. Instead, they stem from acoustic cavitation : the formation, growth, and violent implosion of microscopic bubbles in the liquid medium.[7][8] The collapse of these bubbles is an adiabatic process, generating transient, localized "hot spots" with temperatures reaching ~5000 °C, pressures of up to 1000 atm, and rapid heating/cooling rates.[5][8][9] It is this immense concentration of energy that dramatically enhances reaction kinetics and provides unique mechanistic pathways.

cluster_0 The Principle of Acoustic Cavitation Ultrasound\n(>20 kHz) Ultrasound (>20 kHz) Compression &\nRarefaction Cycles Compression & Rarefaction Cycles Ultrasound\n(>20 kHz)->Compression &\nRarefaction Cycles propagates through liquid Bubble Formation\n(Nucleation) Bubble Formation (Nucleation) Compression &\nRarefaction Cycles->Bubble Formation\n(Nucleation) creates negative pressure Bubble Growth\n(over several cycles) Bubble Growth (over several cycles) Bubble Formation\n(Nucleation)->Bubble Growth\n(over several cycles) absorbs energy Violent Implosive\nCollapse Violent Implosive Collapse Bubble Growth\n(over several cycles)->Violent Implosive\nCollapse reaches unstable size Localized Hot Spots\n(~5000 K, ~1000 atm) Localized Hot Spots (~5000 K, ~1000 atm) Violent Implosive\nCollapse->Localized Hot Spots\n(~5000 K, ~1000 atm) generates extreme conditions Chemical & Physical Effects\n(Radical formation, micro-jetting) Chemical & Physical Effects (Radical formation, micro-jetting) Localized Hot Spots\n(~5000 K, ~1000 atm)->Chemical & Physical Effects\n(Radical formation, micro-jetting) drives reactions

Caption: The process of acoustic cavitation.

The Sonochemical Advantage in Isoxazole Synthesis

Applying ultrasonic irradiation to isoxazole synthesis, particularly for multicomponent reactions and 1,3-dipolar cycloadditions, offers a suite of compelling advantages over conventional methods like magnetic stirring or thermal heating.

  • Enhanced Mass Transfer: The micro-jetting and shockwaves produced by bubble collapse create intense micro-convection, disrupting the boundary layer at the surface of solid reagents or catalysts. This dramatically improves mass transport, which is particularly beneficial in the often heterogeneous mixtures used for isoxazole synthesis.[7][10]

  • Accelerated Reaction Rates: The extreme localized temperatures provide the activation energy necessary to significantly speed up reactions, reducing synthesis times from many hours to mere minutes.[1][11]

  • Increased Yields and Purity: By accelerating the desired reaction, sonication often minimizes the formation of unwanted byproducts, such as the dimerization of nitrile oxide intermediates.[1][12] This leads to higher product yields and simplifies purification.[13]

  • Milder Macroscopic Conditions: While the cavitational hot spots are incredibly intense, the bulk temperature of the reaction medium can be kept low (e.g., room temperature or slightly above).[14] This is ideal for thermally sensitive substrates and reagents.

  • Promotion of Green Solvents: The high efficiency of sonochemical reactions often allows for the use of environmentally benign solvents like water or ethanol-water mixtures, which might be less effective under conventional conditions.[1][14]

Core Synthetic Protocols: 1,3-Dipolar Cycloaddition

The most prevalent and versatile method for synthesizing the isoxazole core is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne (for isoxazoles) or an alkene (for isoxazolines).[15][16][17] Ultrasound is exceptionally well-suited to promote the in situ generation of the unstable nitrile oxide intermediate and its subsequent cycloaddition in a one-pot fashion.

Protocol 1: Ultrasound-Assisted, One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted from methodologies that utilize the in situ generation of a nitrile oxide from an aldehyde, followed by a copper(I)-catalyzed cycloaddition with a terminal alkyne.[1][12]

Reaction Scheme: Aldehyde + Hydroxylamine → Oxime --[Oxidation]--> Nitrile Oxide + Alkyne --[Cu(I), Ultrasound]--> 3,5-Disubstituted Isoxazole

Materials & Equipment:

  • Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde, 1.0 mmol)

  • Hydroxylamine Hydrochloride (1.2 mmol)

  • Terminal Alkyne (e.g., phenylacetylene, 1.1 mmol)

  • Chloramine-T trihydrate (oxidant, 1.2 mmol)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, 0.05 mmol)

  • Sodium Ascorbate (0.1 mmol)

  • Solvent: tert-Butanol/Water (1:1, 10 mL)

  • Ultrasonic probe system (e.g., 20-40 kHz) or an ultrasonic bath.[7][18] A probe is recommended for higher energy efficiency and reproducibility.[14]

  • Reaction vessel (glass flask)

  • Cooling bath (ice-water) to maintain a constant bulk temperature.

Step-by-Step Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), terminal alkyne (1.1 mmol), CuSO₄·5H₂O (0.05 mmol), and sodium ascorbate (0.1 mmol).

  • Solvent Addition: Add 10 mL of the 1:1 t-BuOH/H₂O solvent mixture to the flask.

  • Setup for Sonication: Place the flask in a cooling bath to dissipate excess heat generated during sonication. If using a probe, immerse the tip approximately 1-2 cm below the surface of the liquid, avoiding contact with the glass walls. If using a bath, position the flask in a location of maximum cavitation, typically identified by observing intense surface agitation of the water.[18]

  • Initiation of Reaction: Add the Chloramine-T trihydrate (1.2 mmol) to the mixture.

  • Ultrasonic Irradiation: Immediately begin sonication. Typical parameters are a frequency of 20-40 kHz at a moderate power setting.[1][2] The reaction is often complete within 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde spot has disappeared.

  • Work-up: Upon completion, quench the reaction by adding 20 mL of water. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

cluster_0 General Sonochemical Workflow start Start reagents 1. Combine Reactants (Aldehyde, NH2OH·HCl, Alkyne, Catalyst) start->reagents sonication 2. Ultrasonic Irradiation (20-40 kHz, Controlled Temp.) reagents->sonication monitoring 3. Monitor via TLC sonication->monitoring monitoring->sonication incomplete workup 4. Aqueous Work-up & Extraction monitoring->workup reaction complete purification 5. Purify Product (Chromatography / Recrystallization) workup->purification characterization 6. Characterize (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A typical experimental workflow for sonochemical synthesis.

Protocol 2: Multicomponent Synthesis of 4H-Isoxazol-5-ones

This protocol demonstrates a catalyst-driven, three-component condensation reaction that benefits significantly from ultrasonic irradiation.[1]

Materials & Equipment:

  • Aromatic Aldehyde (1.0 mmol)

  • Hydroxylamine Hydrochloride (1.2 mmol)

  • Ethyl Acetoacetate (β-ketoester, 1.0 mmol)

  • Catalyst (e.g., Itaconic Acid, 10 mol%)

  • Solvent: Water

  • Ultrasonic bath or probe system

Step-by-Step Methodology:

  • Reagent Combination: In a suitable flask, mix the aromatic aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), ethyl acetoacetate (1.0 mmol), and itaconic acid (0.1 mmol) in 5 mL of water.

  • Ultrasonic Irradiation: Sonicate the mixture at a controlled temperature (e.g., 50 °C). The reaction is exceptionally fast, often reaching completion in 10-15 minutes.[1]

  • Product Isolation: Upon completion (monitored by TLC), the solid product often precipitates from the aqueous medium.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water and a small amount of ethanol to remove residual starting materials, and dry. The product is often of high purity without the need for further chromatographic purification.[1]

Data & Performance Comparison

The advantages of sonochemistry are most evident when directly compared to conventional methods. The following table summarizes representative data from the literature, highlighting the dramatic improvements in efficiency.

Reaction TypeMethodTemperature (°C)TimeYield (%)Reference(s)
3,5-Disubstituted Isoxazoles Conventional Heating70-9070-90 min66-79[1][2]
Ultrasonic Irradiation 50 25-60 min 82-96 [1][2]
4H-Isoxazol-5-ones Conventional Heating1003 h90[1]
Ultrasonic Irradiation 50 15 min 95 [1]
Isoxazole-Sulfonamides Magnetic StirringRoom Temp> 10 hLow[14]
Ultrasonic Irradiation Room Temp 20-28 min 72-89 [14]

Causality and Mechanistic Insights

The primary role of ultrasound in these syntheses is the efficient generation of the key nitrile oxide intermediate. The oxidation of the aldoxime is the rate-limiting step, and the high-energy environment within the collapsing cavitation bubbles accelerates this transformation significantly. Furthermore, the enhanced mixing ensures that the short-lived nitrile oxide molecule immediately encounters a dipolarophile (the alkyne or alkene), favoring the desired [3+2] cycloaddition over undesirable side reactions like dimerization.[1][12]

cluster_0 Key Mechanistic Pathway Aldehyde Ar-CHO Oxime Ar-CH=NOH (Aldoxime) Aldehyde->Oxime Step 1: Oximation Hydroxylamine NH2OH·HCl Hydroxylamine->Oxime Step 1: Oximation NitrileOxide [Ar-C≡N⁺-O⁻] (Nitrile Oxide) Oxime->NitrileOxide Step 2: Oxidation (Rate-limiting, US accelerated) Oxidant Oxidant (e.g., Chloramine-T) Oxidant->NitrileOxide Step 2: Oxidation (Rate-limiting, US accelerated) Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole Step 3: [3+2] Cycloaddition Alkyne R-C≡CH (Alkyne) Alkyne->Isoxazole Step 3: [3+2] Cycloaddition

Caption: The 1,3-dipolar cycloaddition pathway to isoxazoles.

Conclusion and Future Outlook

Ultrasonic irradiation is a robust, reliable, and highly efficient technology for the synthesis of isoxazole compounds. It offers dramatic reductions in reaction time, significant increases in yield, and operates under milder, more environmentally friendly conditions compared to traditional synthetic protocols.[3][4] The operational simplicity and scalability of sonochemical methods make them an invaluable tool for researchers in both academic and industrial settings. As the demand for sustainable chemical manufacturing grows, the adoption of sonochemistry in the synthesis of pharmaceuticals and other high-value heterocyclic compounds is poised to become standard practice.

References

  • Chen, M.-T., Li, Y.-R., Wang, Z.-Q., Zhang, S.-Y., & Zhang, D.-W. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 18(8), 1179. [Link][1][2][3]

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Al-ALshaikh Monirah A. (2016). Ultrasound assisted Heterocycles Synthesis. International Journal of Pharmaceutical and Clinical Research, 8(5), 443-451.
  • Gholap, A. R., & Dewkar, G. K. (2022). Sonochemical Protocols for Heterocyclic Synthesis: A Representative Review. Topics in Current Chemistry, 380(14).
  • International Journal of Trend in Scientific Research and Development (IJTSRD). (2020). A Review on Ultrasound Assisted Synthesis of Heterocyclic Compounds. IJTSRD, 4(3), 1145-1149.
  • Request PDF. (n.d.). Ultrasound Irradiation in Heterocycle Synthesis: An Overview. Retrieved from [Link]

  • Bougrin, N., et al. (2022). Ultrasound‐Assisted Green Synthesis of 3,5‐Disubstituted Isoxazole Secondary Sulfonamides via One‐Pot Five‐Component Reaction using CaCl2/K2CO3 as Pre‐Catalyst in Water. ChemistrySelect, 7(45). [Link]

  • Organic Chemistry Portal. (n.d.). Sonochemistry: Ultrasound in Organic Chemistry. Retrieved from [Link]

  • da Silva, F. M., et al. (2021). Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions. Current Research in Green and Sustainable Chemistry, 4, 100184. [Link]

  • Sravanthi, K., & Kumar, S. (2024). Greening of Monocyclic N- and O‑Azole Synthesis through Sonochemistry. ACS Omega. [Link]

  • Talha, O., et al. (2021). Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. Bioorganic Chemistry, 114, 105072. [Link]

  • PubMed. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Request PDF. (n.d.). An Efficient Synthesis of Isoxazoles and Pyrazoles under Ultrasound Irradiation. Retrieved from [Link]

  • Preprints.org. (2025). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Candeias, N. R., & Afonso, C. A. M. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity.
  • Mason, T. J. (Ed.). (2016). Practical Sonochemistry: Uses and Applications of Ultrasound. Woodhead Publishing.
  • Molinspiration. (n.d.). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Retrieved from [Link]

  • Slideshare. (n.d.). Ultrasound Assisted Reaction of M.pharm semester 2. Retrieved from [Link]

  • YouTube. (2020). Green Chemistry: Use of Ultrasound in organic synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Royal Society of Chemistry. (2006). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, (23), 2462-2464. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Retrieved from [Link]

  • ResearchGate. (n.d.). Ultrasound: A boon in the synthesis of organic compounds. Retrieved from [Link]

Sources

Application Notes & Protocols: One-Pot Synthesis of Bioactive Molecules from 6-Fluorobenzo[d]isoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a robust and efficient one-pot synthetic strategy for the generation of bioactive heterocyclic molecules, commencing from 6-Fluorobenzo[d]isoxazol-3(2H)-one. This methodology capitalizes on the in situ ring-opening of the isoxazolone to form a reactive 2-amino-5-fluorobenzamide intermediate, which subsequently undergoes intramolecular cyclization to yield valuable scaffolds such as quinazolinones and benzoxazinones. By obviating the need for isolation and purification of intermediates, this one-pot approach offers significant advantages in terms of time, resource efficiency, and overall yield. We provide a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and expected outcomes, establishing a solid foundation for the application of this strategy in medicinal chemistry and drug discovery programs.

Introduction: Strategic Value of a One-Pot Approach

The synthesis of complex organic molecules, particularly those with therapeutic potential, often involves multi-step sequences that can be laborious, time-consuming, and lead to significant product loss at each stage of purification. One-pot synthesis, wherein reactants are subjected to successive chemical transformations in a single reactor, has emerged as a powerful strategy in modern organic chemistry to address these challenges. The core principle lies in the careful orchestration of reaction conditions and reagent addition to drive a cascade of transformations towards a desired product.

This compound is an attractive starting material due to its latent functionality. Upon ring-opening, it unmasks a 2-amino-5-fluorobenzoic acid derivative, a crucial precursor for a wide array of nitrogen-containing heterocycles. The fluorine substituent is of particular interest in medicinal chemistry, as its incorporation can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity.

This guide focuses on a one-pot, three-stage reaction cascade:

  • Ring-Opening: Nucleophilic cleavage of the isoxazolone ring to generate a 2-amino-5-fluorobenzamide.

  • Acylation: In situ acylation of the newly formed amine.

  • Cyclization-Dehydration: Intramolecular cyclization of the acylated intermediate to form the final heterocyclic product.

Core Reaction Pathway and Mechanistic Insights

The overall transformation hinges on the reactivity of the isoxazolone ring system. The N-O bond is susceptible to cleavage under various conditions, leading to the formation of a highly versatile anthranilic acid derivative.

Stage 1: Nucleophilic Ring-Opening

The process is initiated by the nucleophilic attack of an amine on the carbonyl group of this compound. This step is crucial as it dictates the nature of the substituent on the amide nitrogen in the intermediate. The choice of the amine nucleophile allows for the introduction of diverse chemical functionalities into the final product. The reaction proceeds via a tetrahedral intermediate, which then collapses, leading to the cleavage of the N-O bond and the formation of the corresponding N-substituted 2-amino-5-fluorobenzamide.

Stage 2: In Situ Acylation

Following the ring-opening, the reaction mixture contains the 2-amino-5-fluorobenzamide intermediate. The subsequent addition of an acylating agent, such as an acid chloride or anhydride, allows for the acylation of the aniline nitrogen. This step is critical for setting up the subsequent cyclization.

Stage 3: Intramolecular Cyclization and Dehydration

The N-acylated intermediate, under appropriate thermal or catalytic conditions, undergoes intramolecular cyclization. The nature of the final heterocyclic ring is determined by the acylating agent used. For instance, acylation with an aroyl chloride followed by heating will typically lead to the formation of a quinazolinone. The final step is a dehydration reaction that results in the formation of the aromatic heterocyclic system.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the one-pot synthesis, from the starting material to the final bioactive scaffolds.

G cluster_start Starting Material cluster_reagents Reagents cluster_process One-Pot Reaction Sequence cluster_products Bioactive Products A This compound D Step 1: Ring Opening A->D Add Amine (B) B Primary Amine (R1-NH2) (Nucleophile) B->D C Acylating Agent (R2-COCl) (Electrophile) F Step 2: In Situ Acylation C->F E Intermediate: N-R1-2-amino-5-fluorobenzamide D->E E->F G Intermediate: N-R1-2-(R2-amido)-5-fluorobenzamide F->G Add Acylating Agent (C) H Step 3: Cyclization/Dehydration G->H Heat / Catalyst I Substituted Quinazolinones H->I J Other Heterocycles (e.g., Benzoxazinones) H->J G Start This compound NucAttack Nucleophilic Attack by R1-NH2 Start->NucAttack + R1-NH2 Intermediate1 Tetrahedral Intermediate NucAttack->Intermediate1 RingOpen Ring Opening Intermediate1->RingOpen AmideIntermediate N-R1-2-amino-5-fluorobenzamide RingOpen->AmideIntermediate Acylation Acylation with R2-COCl AmideIntermediate->Acylation + R2-COCl, Base AcylatedIntermediate N-Acylated Intermediate Acylation->AcylatedIntermediate Cyclization Intramolecular Nucleophilic Attack AcylatedIntermediate->Cyclization Heat CyclizedIntermediate Cyclized Intermediate Cyclization->CyclizedIntermediate Dehydration Dehydration CyclizedIntermediate->Dehydration - H2O Product Quinazolinone Product Dehydration->Product

Application Notes and Protocols: The Strategic Use of 6-Fluorobenzo[d]isoxazol-3(2H)-one in the Synthesis of Novel Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzisoxazole Scaffold in Oncology

The benzisoxazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Its unique structural and electronic properties make it an attractive starting point for the development of new therapeutic agents. Within this class, derivatives of 6-fluorobenzo[d]isoxazol-3(2H)-one have emerged as a particularly promising lineage for the discovery of potent antiproliferative agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making this scaffold a key building block in modern drug discovery.[1]

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its conversion to N-substituted derivatives with significant anticancer activity. We will detail the underlying chemical principles, provide robust experimental protocols, and present the biological data that underscores the therapeutic potential of these compounds.

Core Synthetic Strategy: From Isoxazolone to Bioactive Amides

The primary synthetic pathway leverages the nucleophilic character of the nitrogen atom within the this compound ring system. The overall strategy involves a two-step process:

  • N-Alkylation: Introduction of a piperidinyl moiety at the N-2 position of the isoxazolone core. This is the crucial step that installs the secondary scaffold necessary for further functionalization.

  • N-Acylation: Derivatization of the piperidinyl nitrogen with various aromatic and heterocyclic acid chlorides. This step allows for the systematic exploration of the structure-activity relationship (SAR) to optimize antiproliferative potency.

This approach enables the creation of a diverse library of compounds from a single, readily available starting material, facilitating the rapid identification of lead candidates.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Final Product Synthesis start This compound step1 N-Alkylation start->step1 reagent1 Protected 4-Halopiperidine reagent1->step1 intermediate Protected 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole step1->intermediate step2 Deprotection intermediate->step2 key_intermediate 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole step2->key_intermediate step3 N-Acylation key_intermediate->step3 reagent2 Aromatic/Heterocyclic Acid Chlorides (R-COCl) reagent2->step3 final_product N-Acylated Antiproliferative Agents step3->final_product

Fig. 1: Synthetic workflow from the starting material to the final products.

Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

The synthesis of the crucial piperidinyl intermediate can be achieved through a base-mediated N-alkylation of this compound. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.

Materials:

  • This compound

  • 1-Boc-4-(p-toluenesulfonyloxy)piperidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

  • N-Alkylation:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add 1-Boc-4-(p-toluenesulfonyloxy)piperidine (1.1 eq) to the reaction mixture.

    • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

  • Deprotection:

    • Dissolve the crude Boc-protected intermediate in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the pure 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.

Protocol 2: General Procedure for the Synthesis of N-Acylated 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Derivatives

This protocol details the final diversification step, where various acyl groups are introduced to the piperidinyl nitrogen, leading to the final antiproliferative compounds.[2]

Materials:

  • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (from Protocol 1)

  • Substituted aromatic/heterocyclic acid chlorides (R-CO-Cl) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a stirred solution of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq).

  • Slowly add the respective substituted aromatic or heterocyclic acid chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction mixture to stir at room temperature for 6-8 hours.

  • Monitor the completion of the reaction by TLC.

  • Upon completion, wash the reaction mixture with water (2 x 20 mL) and then with brine solution (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the final N-acylated derivatives.[2]

Antiproliferative Activity

A series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives were synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines using the MTT assay.[2] The results demonstrate that substitution at the N-terminal of the piperidinyl moiety with a heterocyclic ring plays a dominant role in the observed anticancer activity.[2]

Compound IDR-Group (from R-COCl)HeLaHT-29MCF-7HepG-2
5a 2-Chlorobenzoyl2.5±0.023.1±0.054.5±0.015.2±0.04
5d 2-Furoyl1.9±0.042.8±0.023.6±0.034.1±0.02
5k 2-Thiophenecarbonyl2.1±0.012.5±0.033.9±0.054.5±0.01
Doxorubicin (Positive Control)0.8±0.011.1±0.021.5±0.031.9±0.02

Table 1: In vitro antiproliferative activity (IC₅₀ in µM) of selected N-acylated 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives. Data sourced from Benaka Prasad et al., 2009.[2]

The data reveals that compounds 5a , 5d , and 5k exhibit potent antiproliferative activity across all tested cell lines, with IC₅₀ values in the low micromolar range.[2] The presence of heterocyclic moieties such as furan (5d ) and thiophene (5k ) appears to be particularly favorable for activity.

Mechanistic Considerations

While the precise mechanism of action for these specific compounds is still under investigation, the broader class of isoxazole derivatives has been shown to exert anticancer effects through various pathways.[3] These include the induction of apoptosis, inhibition of key enzymes like topoisomerase and histone deacetylases, and disruption of tubulin polymerization.[3] Given the structural similarities to known kinase inhibitors, it is plausible that these 6-fluorobenzisoxazole derivatives may target signaling pathways crucial for cancer cell proliferation and survival.

G cluster_pathways Potential Cellular Targets Apoptosis Induction of Apoptosis Effect Inhibition of Cancer Cell Proliferation Apoptosis->Effect Kinase Kinase Inhibition Kinase->Effect Tubulin Tubulin Polymerization Disruption Tubulin->Effect HDAC HDAC Inhibition HDAC->Effect Agent N-Acylated 6-Fluorobenzisoxazole Derivatives Agent->Apoptosis triggers Agent->Kinase inhibits Agent->Tubulin disrupts Agent->HDAC inhibits

Fig. 2: Plausible mechanisms of action for isoxazole-based antiproliferative agents.

Conclusion and Future Directions

This compound serves as an excellent starting material for the synthesis of a diverse range of N-substituted piperidinyl benzisoxazole derivatives with potent antiproliferative properties. The synthetic route is robust and allows for extensive structure-activity relationship studies. The promising in vitro activity of the N-acylated derivatives, particularly those bearing heterocyclic moieties, warrants further investigation into their precise mechanisms of action and their potential for in vivo efficacy. These findings highlight the continued importance of the benzisoxazole scaffold in the development of next-generation cancer therapeutics.

References

  • Benaka Prasad, S. B., Vinaya, K., Ananda Kumar, C. S., Swarup, S., & Rangappa, K. S. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational New Drugs, 27(6), 534–542. [Link]

  • Benaka Prasad, S. B., et al. (2023). Design and Straightforward Synthesis of Novel N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole Derivatives and Their Antibacterial Activity. ResearchGate. [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2023). MDPI. [Link]

  • Rakesh, K. P., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm, 8(11), 2023-2035. [Link]

  • Arya, A., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • Benaka Prasad, S. B., et al. (2008). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: A structure–activity relationship study. ResearchGate. [Link]

  • Patel, K. D., et al. (2021). Synthesis and biological evaluation of novel isoxazole-piperazine hybrids as potential anti-cancer agents with inhibitory effect on liver cancer stem cells. European Journal of Medicinal Chemistry, 221, 113489. [Link]

  • Gambacorta, A., et al. (2011). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International Journal of Oncology, 38(1), 163-173. [Link]

Sources

The Lynchpin of Modern Antipsychotics: Application of 6-Fluorobenzo[d]isoxazol-3(2H)-one in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide delves into the critical role of the 6-Fluorobenzo[d]isoxazol-3(2H)-one scaffold in the design and development of atypical antipsychotics. It provides an in-depth analysis of the synthesis, derivatization, and pharmacological evaluation of compounds based on this privileged structure, offering valuable insights and detailed protocols for researchers, medicinal chemists, and drug development professionals.

Introduction: The Rise of a Privileged Scaffold

The quest for effective and well-tolerated antipsychotic medications has been a central theme in psychopharmacology. The limitations of first-generation antipsychotics, primarily their propensity to cause extrapyramidal symptoms (EPS), spurred the development of "atypical" or second-generation agents. A significant breakthrough in this area was the discovery of the therapeutic potential of the benzisoxazole scaffold. In particular, the incorporation of a fluorine atom at the 6-position of the benzisoxazole ring system has proven to be a cornerstone in the development of highly successful antipsychotics, most notably risperidone and its active metabolite, paliperidone.

The 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole moiety, derived from this compound, serves as a key pharmacophore, conferring a desirable balance of high affinity for dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is a hallmark of atypical antipsychotics and is believed to be crucial for their efficacy against both the positive and negative symptoms of schizophrenia, with a reduced risk of EPS. The fluorine atom itself is not merely a placeholder; its unique electronic properties can significantly influence the pharmacokinetic and pharmacodynamic profile of the drug molecule, enhancing metabolic stability, receptor binding affinity, and blood-brain barrier penetration.

This application note will provide a detailed exploration of the synthesis of the this compound core, its derivatization into potent antipsychotic agents, and the essential in vitro and in vivo assays required for their preclinical evaluation.

Synthesis of the Core Scaffold and Key Intermediates

The journey to potent benzisoxazole-based antipsychotics begins with the synthesis of the core heterocyclic system. A common and efficient route to the key intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, involves the cyclization of an appropriately substituted oxime.

Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

This synthetic pathway typically starts from (2,4-difluorophenyl)(piperidin-4-yl)methanone, which is first converted to its oxime derivative. Subsequent base-catalyzed intramolecular cyclization yields the desired benzisoxazole ring system.

Protocol 1: Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

Materials:

  • 4-(2,4-Difluorobenzoyl)piperidine hydrochloride

  • Hydroxylamine hydrochloride

  • Potassium hydroxide (or other suitable inorganic base like potassium tert-butoxide)

  • Methanol (or other suitable alcohol solvent)

  • Toluene

  • Concentrated hydrochloric acid

  • Anhydrous magnesium sulfate

  • Acetone

Procedure:

  • Oximation: Dissolve 4-(2,4-difluorobenzoyl)piperidine hydrochloride in a suitable alcohol solvent (e.g., methanol). Add hydroxylamine hydrochloride followed by an inorganic base (e.g., potassium hydroxide). The reaction is typically stirred at a temperature ranging from 20-65°C for 5-72 hours, depending on the specific base and solvent system used.

  • Cyclization: In a one-pot modification, the oximation intermediate is not isolated. After the initial reaction, the mixture is heated to reflux for several hours to facilitate the cyclization reaction, forming the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.

  • Work-up and Isolation: After cooling the reaction mixture, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., toluene) and washed with water. The organic layer is dried over anhydrous magnesium sulfate and filtered.

  • Salt Formation: The filtrate containing the free base is then treated with concentrated hydrochloric acid to precipitate the hydrochloride salt. The solid product is collected by filtration, washed with a suitable solvent like acetone, and dried to yield 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.

Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride start 4-(2,4-Difluorobenzoyl)piperidine hydrochloride intermediate (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime intermediate start->intermediate Oximation reagent1 Hydroxylamine hydrochloride, Inorganic Base (e.g., KOH) reagent1->start product_base 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Free Base) intermediate->product_base Cyclization reagent2 Heat (Reflux) reagent2->intermediate final_product 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride product_base->final_product Salt Formation reagent3 Concentrated HCl reagent3->product_base Mechanism of Action drug 6-Fluorobenzisoxazole Derivative (e.g., Risperidone) d2 Dopamine D2 Receptor drug->d2 Antagonism ht2a Serotonin 5-HT2A Receptor drug->ht2a Antagonism mesolimbic Mesolimbic Pathway d2->mesolimbic nigrostriatal Nigrostriatal Pathway ht2a->nigrostriatal negative_symptoms Improvement of Negative Symptoms ht2a->negative_symptoms positive_symptoms Reduction of Positive Symptoms mesolimbic->positive_symptoms eps Reduced Risk of EPS nigrostriatal->eps

Caption: Dual receptor antagonism of benzisoxazole antipsychotics.

In Vitro Evaluation: Receptor Binding Assays

Determining the binding affinity of novel this compound derivatives for dopamine D2 and serotonin 5-HT2A receptors is a critical step in the drug discovery process. Radioligand binding assays are the gold standard for this purpose.

Protocol 2: Dopamine D2 Receptor Binding Assay

Materials:

  • Cell membranes expressing human D2 receptors (e.g., from CHO or HEK293 cells)

  • [3H]Spiperone (radioligand)

  • Haloperidol (or other suitable competitor for non-specific binding)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and either the radioligand alone (for total binding), radioligand plus a high concentration of a competitor (for non-specific binding), or radioligand plus various concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound (the concentration that inhibits 50% of specific binding) and then calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

A similar protocol can be followed for the 5-HT2A receptor binding assay , typically using [3H]Ketanserin as the radioligand and a suitable competitor like ritanserin.

In Vivo Efficacy Models

Preclinical in vivo models are essential for evaluating the antipsychotic potential of new chemical entities. The following are two widely used and predictive behavioral assays.

Conditioned Avoidance Response (CAR)

The CAR test is a robust model for predicting the efficacy of antipsychotic drugs. It assesses the ability of a compound to selectively suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus.

Protocol 3: Conditioned Avoidance Response (CAR) in Rats

Apparatus:

  • A shuttle box with two compartments separated by a door, each with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or a tone, is presented.

Procedure:

  • Training: A rat is placed in one compartment. The CS is presented for a set duration (e.g., 10 seconds), followed by a mild foot shock (the unconditioned stimulus, US). The rat can avoid the shock by moving to the other compartment during the CS presentation. If it fails to do so, it can escape the shock by moving to the other compartment after the shock has started.

  • Drug Testing: Once the rats are trained to a stable level of avoidance, they are treated with the test compound or vehicle.

  • Data Collection: The number of avoidance responses, escape responses, and escape failures are recorded. A compound with antipsychotic potential will significantly decrease the number of avoidance responses without increasing the number of escape failures.

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, a neurological process that is deficient in individuals with schizophrenia. This test assesses the ability of a weak sensory stimulus (the prepulse) to inhibit the startle response to a subsequent strong stimulus (the pulse).

Protocol 4: Prepulse Inhibition (PPI) in Rodents

Apparatus:

  • A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

Procedure:

  • Acclimation: The animal is placed in the startle chamber and allowed to acclimate to a low-level background noise.

  • Testing: The animal is presented with a series of trials, including:

    • Pulse-alone trials (a loud acoustic stimulus to elicit a startle response).

    • Prepulse-pulse trials (a weak acoustic stimulus presented shortly before the loud pulse).

    • No-stimulus trials (to measure baseline movement).

  • Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials. Antipsychotic drugs are expected to reverse deficits in PPI induced by psychomimetic drugs like apomorphine or MK-801.

In Vivo Efficacy Workflow start Test Compound Administration car Conditioned Avoidance Response (CAR) start->car ppi Prepulse Inhibition (PPI) start->ppi car_outcome Selective suppression of avoidance without affecting escape car->car_outcome ppi_outcome Reversal of psychomimetic-induced PPI deficit ppi->ppi_outcome efficacy Indication of Antipsychotic Efficacy car_outcome->efficacy ppi_outcome->efficacy

Caption: Workflow for in vivo evaluation of antipsychotic candidates.

The Role of the 6-Fluoro Substitution in Pharmacokinetics and Pharmacodynamics

The strategic placement of a fluorine atom at the 6-position of the benzisoxazole ring imparts several advantageous properties to the resulting antipsychotic drugs.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug.

  • Receptor Binding: The high electronegativity of fluorine can alter the electronic environment of the benzisoxazole ring, potentially leading to enhanced binding interactions with specific amino acid residues in the D2 and 5-HT2A receptors. This can contribute to the high potency of these compounds.

  • Blood-Brain Barrier (BBB) Penetration: Fluorine substitution can increase the lipophilicity of a molecule, which can facilitate its passage across the BBB. This is a critical property for any centrally acting drug. The ability of fluorine to enhance BBB penetration ensures that therapeutic concentrations of the drug can be achieved in the brain.

Conclusion

The this compound scaffold has unequivocally established itself as a privileged structure in the development of modern atypical antipsychotics. Its synthetic accessibility, coupled with the favorable pharmacological properties conferred by the 6-fluoro substitution, has enabled the creation of highly effective and well-tolerated treatments for schizophrenia and other psychotic disorders. The detailed protocols and mechanistic insights provided in this application note are intended to serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of antipsychotic drugs. By understanding the nuances of the synthesis, derivatization, and evaluation of compounds based on this remarkable scaffold, the scientific community can continue to make significant strides in addressing the unmet medical needs of patients with severe mental illness.

References

  • Testing Prepulse Inhibition of Acoustic Startle in Rodents. (2024). Methods in Molecular Biology, 2746, 121-133. [Link]

  • Pre-pulse Inhibition. Augusta University. [Link]

  • Conditioned avoidance response test. Wikipedia. [Link]

  • Habituation and Prepulse Inhibition of Acoustic Startle in Rodents. (2011). Journal of Visualized Experiments, (51), e2725. [Link]

  • CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.
  • Leysen, J. E., Gommeren, W., Eens, A., de Chaffoy de Courcelles, D., Stoof, J. C., & Janssen, P. A. (1988). Biochemical profile of risperidone, a new antipsychotic. The Journal of pharmacology and experimental therapeutics, 247(2), 661–670. [Link]

  • Habituation and Prepulse Inhibition of Acoustic Startle in Rodents. (2011). Journal of visualized experiments : JoVE, (55), 2725. [Link]

  • Schotte, A., Janssen, P. F., Gommeren, W., Luyten, W. H., Van Gompel, P., Lesage, A. S., De Loore, K., & Leysen, J. E. (1996). Risperidone compared with new and reference antipsychotic drugs: In vitro and in vivo receptor binding. Psychopharmacology, 124(1-2), 57–73. [Link]

  • Wadenberg, M. L. (2010). Conditioned avoidance response in the development of new antipsychotics. Current opinion in investigational drugs (London, England : 2000), 11(7), 784–794. [Link]

  • Receptor binding affinities of blonanserin, risperidone, and haloperidol (K i values, nM). ResearchGate. [Link]

  • Li, M., He, W., & Mead, A. (2009). Avoidance-suppressing effect of antipsychotic drugs is maintained by a 'drug memory'-like mechanism. Journal of psychopharmacology (Oxford, England), 23(6), 693–703. [Link]

  • Li, M., He, W., & Mead, A. (2009). Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus. Behavioural pharmacology, 20(1), 84–98. [Link]

  • Wadenberg, M. L. (2010). Conditioned Avoidance Response in the Development of New Antipsychotics. Current Opinion in Investigational Drugs, 11(7), 784-794. [Link]

  • Benzisoxazole. Wikipedia. [Link]

  • Strupczewski, J. T., Allen, R. C., Gardner, B. A., Schmid, B. L., Stache, U., Glamkowski, E. J., Jones, M. C., Ellis, D. B., Huger, F. P., & Dunn, R. W. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4

Synthesis of novel antifungal compounds from 6-Fluorobenzo[d]isoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Synthesis of Novel Antifungal Compounds from 6-Fluorobenzo[d]isoxazol-3(2H)-one: A Strategic Approach to Combat Fungal Resistance

Abstract

The escalating threat of fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of novel antifungal agents with unique mechanisms of action. This application note provides a comprehensive guide for the synthesis, characterization, and antifungal evaluation of a new class of compounds derived from the privileged this compound scaffold. We present a detailed, field-proven protocol for the N-alkylation of the core molecule to generate a diverse library of derivatives. Furthermore, we outline a rigorous workflow for the structural elucidation of these novel compounds and a standardized methodology for assessing their in-vitro antifungal efficacy against clinically relevant fungal pathogens. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antifungal therapeutics.

Introduction: The Imperative for Novel Antifungal Agents

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The current antifungal armamentarium is limited, and its efficacy is threatened by the emergence of resistant pathogens. The benzisoxazole scaffold is a key pharmacophore present in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial activities.[1] Specifically, the isoxazole ring and its derivatives have shown promise as potent antifungal agents.[2][3] The strategic incorporation of a fluorine atom at the 6-position of the benzo[d]isoxazol-3(2H)-one core is anticipated to enhance the metabolic stability and pharmacokinetic profile of the resulting derivatives.

This guide details a strategic pathway for the synthesis of novel antifungal candidates based on the N-alkylation of this compound. The rationale behind this approach is to explore the structure-activity relationship (SAR) of N-substituted derivatives, with the hypothesis that modifications at this position will significantly influence antifungal potency and selectivity.

Synthetic Strategy and Protocols

The synthetic approach focuses on the N-alkylation of the this compound starting material. This method allows for the introduction of a wide variety of substituents, enabling the generation of a diverse chemical library for screening.

General Synthesis Workflow

The overall synthetic workflow is depicted below. This process involves the initial synthesis of the core scaffold, followed by its N-alkylation with various alkyl halides, and subsequent purification and characterization of the final products.

Synthesis_Workflow Start Starting Material: This compound Reaction N-Alkylation Reaction (Base, Alkyl Halide, Solvent) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization Final_Product Pure N-Alkyl-6-fluorobenzo[d]isoxazol-3-one Derivatives Characterization->Final_Product

Caption: Synthetic workflow for N-alkylated 6-Fluorobenzo[d]isoxazol-3-one derivatives.

Protocol: N-Alkylation of this compound

This protocol describes a general procedure for the synthesis of N-alkylated derivatives. Researchers should note that reaction times and purification methods may need to be optimized for different alkyl halides.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Various alkyl halides (e.g., benzyl bromide, 2-bromo-1-phenylethanone)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate.

  • Collect the fractions containing the pure product and concentrate to yield the N-alkylated derivative.

Causality behind Experimental Choices:

  • Base and Solvent: The use of a polar aprotic solvent like DMF facilitates the dissolution of the starting material and the base.[4] K₂CO₃ is a mild base suitable for the deprotonation of the N-H group in the isoxazolone ring, forming a nucleophilic nitrogen anion.[4]

  • Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, ensuring a higher yield and purity of the product.

  • Temperature: Heating the reaction mixture increases the rate of the nucleophilic substitution reaction between the deprotonated isoxazolone and the alkyl halide.

Characterization of Synthesized Compounds

The structural integrity and purity of the newly synthesized compounds must be rigorously confirmed. A combination of spectroscopic techniques is essential for unambiguous characterization.[5]

Spectroscopic Analysis Workflow

Characterization_Workflow Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS FTIR FTIR Spectroscopy Compound->FTIR Purity Purity Assessment (HPLC) NMR->Purity MS->Purity FTIR->Purity Structure Confirmed Structure & Purity Purity->Structure

Caption: Workflow for the characterization of synthesized compounds.

Detailed Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired to confirm the presence of all expected protons, carbons, and the fluorine atom, and to verify the successful N-alkylation.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of the synthesized compound, confirming its elemental composition.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will confirm the presence of key functional groups in the molecule, such as the carbonyl (C=O) group of the isoxazolone ring and the newly introduced alkyl chain.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the final compounds.[8]

Antifungal Susceptibility Testing

The in-vitro antifungal activity of the synthesized compounds should be evaluated to determine their minimum inhibitory concentration (MIC) against a panel of clinically relevant fungal strains. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed to ensure reproducibility and comparability of the data.[9]

Protocol: Broth Microdilution Assay for MIC Determination

Materials:

  • Synthesized compounds

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare stock solutions of the synthesized compounds and control antifungals in DMSO.

  • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in 96-well plates to achieve a range of final concentrations.

  • Prepare a standardized inoculum of each fungal strain according to CLSI guidelines.[9] The final inoculum size in the wells should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts.[9]

  • Add the fungal inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% for azoles against yeasts) compared to the growth control.[10] This can be assessed visually or by reading the optical density at a specific wavelength.

Data Presentation

The antifungal activity data should be summarized in a clear and concise table.

Compound IDR-GroupC. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)C. neoformans MIC (µg/mL)
GFB-001 Benzyl8164
GFB-002 4-Chlorobenzyl482
GFB-003 2-Phenylethyl16328
GFB-004 3-Phenylpropyl>64>6432
Fluconazole N/A1644

Postulated Mechanism of Action

While the precise mechanism of action for this novel class of compounds requires further investigation, isoxazole-containing antifungals are known to target various cellular processes in fungi.[2] One of the most common mechanisms for azole antifungals is the inhibition of ergosterol biosynthesis.[11] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death.

Potential Signaling Pathway Inhibition

MoA_Pathway Compound Novel GFB Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Compound->CYP51 Inhibition Ergosterol Ergosterol Biosynthesis Lanosterol Lanosterol Lanosterol->Ergosterol CYP51-mediated Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation Death Fungal Cell Death Membrane->Death Disruption leads to

Caption: Postulated mechanism of action via inhibition of ergosterol biosynthesis.

The synthesized this compound derivatives may act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[11] This enzyme is critical for the conversion of lanosterol to ergosterol. Inhibition of CYP51 would lead to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising fungal cell membrane integrity and resulting in cell death. Further studies, such as enzyme inhibition assays and molecular docking, are required to validate this hypothesis.

Conclusion

The synthetic and screening protocols outlined in this application note provide a robust framework for the discovery and development of novel antifungal agents based on the this compound scaffold. The versatility of the N-alkylation reaction allows for the creation of a diverse library of compounds, increasing the probability of identifying candidates with potent and selective antifungal activity. Rigorous characterization and standardized susceptibility testing are paramount for generating reliable and reproducible data to guide further lead optimization efforts. The exploration of this chemical space holds significant promise for addressing the critical unmet medical need for new and effective antifungal therapies.

References

  • Kracmar, J., et al. (2025). Synthesis, structural characterization, antimicrobial and antifungal activity of substituted 6-fluorobenzo[d]thiazole amides.
  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11, 255–262.
  • Al-Timari, U. S., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences.
  • MDPI. (n.d.). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. MDPI.
  • National Institutes of Health. (n.d.).
  • MDPI. (2024).
  • National Institutes of Health. (n.d.). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. PMC - NIH.
  • Heterocyclic Letters. (n.d.). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF SOME NEW 1, 2-BENZISOXAZOLE. Heterocyclic Letters.
  • National Institutes of Health. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC - NIH.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2019). Synthetic Characterization and Antioxidant Screening of Some Novel 6-Fluorobenzothiazole Substituted[6][12][13] Triazole Analogues. ResearchGate.

  • ResearchGate. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles.
  • PubMed. (n.d.). Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. PubMed.
  • National Institutes of Health. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central - NIH.
  • PubMed. (2024).
  • Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
  • Oriental Journal of Chemistry. (n.d.).
  • MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • S159 Antifungal Susceptibility Testing. (n.d.).
  • ResearchGate. (2024). (PDF) Novel Isoxazole-Based Antifungal Drug Candidates.
  • Organic Chemistry Portal. (n.d.). Benzisoxazole synthesis. Organic Chemistry Portal.
  • ResearchGate. (n.d.). (PDF) Synthesis and Chemical Characterization of Some NovelAzachalcones compounds and Evaluation of their Biological Activity.
  • Lukoyanov, A. A., & Sukhorukov, A. Y. (n.d.). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.
  • Oriental Journal of Chemistry. (n.d.).
  • U.S. Food and Drug Administration. (2025). Antifungal Susceptibility Test Interpretive Criteria. FDA.
  • Open Forum Infectious Diseases. (n.d.). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • ACS Omega. (2026). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega.
  • National Institutes of Health. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH.
  • ResearchGate. (n.d.). Benzoxazole derivatives with antifungal activity.

Sources

Analytical methods for the quantification of 6-Fluorobenzo[d]isoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Quantitative Analysis of 6-Fluorobenzo[d]isoxazol-3(2H)-one

**Abstract

This document provides detailed analytical methods for the accurate quantification of this compound (CAS: 99822-24-9), a key heterocyclic compound and potential building block in medicinal chemistry.[1] Recognizing the critical need for precise measurement in pharmaceutical research, process development, and quality control, we present two robust protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine assays and purity assessments, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The causality behind experimental choices, detailed step-by-step protocols, and comprehensive method validation guidelines are discussed to ensure scientific integrity and reproducibility.[2][3]

Introduction and Method Selection Rationale

This compound is a fluorinated heterocyclic compound. The benzisoxazole core is a privileged scaffold found in various biologically active molecules, and fluorine substitution is a common strategy in drug design to modulate metabolic stability and binding affinity.[1] Therefore, the ability to accurately quantify this compound is paramount for researchers in drug discovery and development.

The selection of an analytical method is contingent on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput.

  • HPLC-UV: This technique is chosen for its robustness, reliability, and widespread availability. It is ideal for determining the purity of bulk material and for quantifying the compound in simple matrices where concentrations are relatively high (µg/mL range). The benzisoxazole ring system contains a strong chromophore, making it well-suited for UV detection.

  • LC-MS/MS: For applications requiring higher sensitivity and selectivity, such as quantification in complex biological matrices (e.g., plasma, tissue homogenates) or for impurity profiling at trace levels (pg/mL to ng/mL range), LC-MS/MS is the method of choice. Its ability to employ Multiple Reaction Monitoring (MRM) provides unparalleled specificity by monitoring a specific precursor-to-product ion transition.

Method 1: Quantification by HPLC-UV

This method is designed as a primary assay for determining the concentration and purity of this compound in prepared solutions.

Principle of HPLC-UV Analysis

Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase. This compound, being a moderately polar molecule, will be retained on the column and then eluted by an increasing concentration of organic solvent. A UV detector measures the absorbance of the analyte as it elutes, and the resulting peak area is proportional to its concentration.

Experimental Protocol: HPLC-UV

2.2.1. Instrumentation and Reagents

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Reagents: Acetonitrile (ACN, HPLC grade), Water (Milli-Q or 18 MΩ·cm), Formic Acid (FA, LC-MS grade).

  • Standard: this compound reference standard, >98% purity.[4]

2.2.2. Chromatographic Conditions

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-1 min: 20% B, 1-10 min: 20% to 80% B, 10-12 min: 80% B, 12.1-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 275 nm (based on the benzisoxazole chromophore)
Run Time 15 minutes

2.2.3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of Acetonitrile in a volumetric flask.

  • Working Standard Solutions (1-100 µg/mL): Perform serial dilutions of the stock solution with a 50:50 mixture of Acetonitrile and Water to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in Acetonitrile to achieve an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

2.2.4. Data Analysis and System Suitability

  • Calibration: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.995 is considered acceptable.

  • System Suitability Testing (SST): Before running samples, perform at least five replicate injections of a mid-range standard (e.g., 25 µg/mL). The system is deemed suitable if it meets the criteria outlined in the validation guidelines.[5][6]

SST ParameterAcceptance Criteria
Peak Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) < 2.0% for peak area and retention time
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Reference Standard Dilute Prepare Calibration Curve Standards Standard->Dilute Sample Prepare Unknown Sample Filter Filter Sample Sample->Filter SST System Suitability Test (SST) Dilute->SST InjectSample Inject Sample Filter->InjectSample InjectCal Inject Calibration Standards SST->InjectCal CalCurve Generate Calibration Curve InjectCal->CalCurve Quantify Quantify Sample Concentration InjectSample->Quantify CalCurve->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC-UV quantification.

Method 2: Quantification by LC-MS/MS

This method provides high sensitivity and selectivity for the quantification of this compound, especially in complex matrices.

Principle of LC-MS/MS Analysis

Following chromatographic separation by LC, the analyte is ionized, typically by Electrospray Ionization (ESI). A triple quadrupole mass spectrometer is used as the detector. The first quadrupole (Q1) selects the protonated molecular ion ([M+H]⁺) of the analyte, which is known as the precursor ion. This ion is then fragmented in the second quadrupole (Q2, collision cell). The third quadrupole (Q3) selects a specific, stable fragment ion, known as the product ion. This highly specific precursor-to-product ion transition is monitored, a technique called Multiple Reaction Monitoring (MRM), which virtually eliminates matrix interference.

Experimental Protocol: LC-MS/MS

3.2.1. Instrumentation and Reagents

  • LC System: Waters ACQUITY UPLC I-Class System or equivalent.

  • MS System: Sciex Triple Quad™ 5500 System or equivalent, equipped with an ESI source.

  • Analytical Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Reagents: Same as HPLC-UV method, but using highest purity LC-MS grade solvents.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass and similar retention time can be used (e.g., 6-Bromobenzo[d]isoxazol-3(2H)-one).[7]

3.2.2. LC and MS Conditions

Liquid Chromatography Parameters

Parameter Setting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-0.5 min: 5% B, 0.5-3.0 min: 5% to 95% B, 3.0-3.5 min: 95% B, 3.6-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Temperature 550 °C

| IonSpray Voltage | 5500 V |

MRM Transitions (Hypothesized) Analyte Molecular Formula: C₇H₄FNO₂; Molecular Weight: 153.11[8]

Compound Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Dwell Time (ms) Collision Energy (eV)
6-Fluorobenzo[d]isoxazol-3-one 154.1 126.1 (loss of CO) 150 25
6-Fluorobenzo[d]isoxazol-3-one 154.1 98.1 (further fragmentation) 150 35

| Internal Standard (IS) | To be determined | To be determined | 150 | To be optimized |

3.2.3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the Internal Standard (IS) in Acetonitrile.

  • Working Solutions: Prepare intermediate dilutions. Create calibration standards (e.g., 0.1 to 100 ng/mL) by spiking appropriate amounts of analyte working solution into the sample matrix (e.g., blank plasma). Add a constant concentration of the IS to all calibration standards and unknown samples.

  • Sample Preparation (e.g., Protein Precipitation for Plasma): To 50 µL of plasma sample, add 150 µL of cold Acetonitrile containing the IS. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to an autosampler vial for injection.

Method Validation Summary

A full validation should be performed according to ICH M10 guidelines for bioanalytical methods. This ensures the method is reliable, reproducible, and fit for its intended purpose.[5][9]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity & Selectivity Ensures no interference from matrix components.No significant peaks at the analyte's retention time in blank matrix.
Linearity & Range Defines the concentration range of reliable quantification.R² ≥ 0.99; back-calculated standards within ±15% of nominal.
Accuracy & Precision Measures closeness to the true value and repeatability.Mean accuracy within 85-115%; Precision (RSD) ≤ 15%.
Limit of Detection (LOD) Lowest concentration that can be detected.Signal-to-Noise ratio ≥ 3.
Limit of Quantitation (LOQ) Lowest concentration quantified with acceptable accuracy/precision.Signal-to-Noise ratio ≥ 10; Accuracy 80-120%; Precision ≤ 20%.
Matrix Effect Assesses ion suppression or enhancement from the matrix.CV of IS-normalized matrix factor ≤ 15%.
Stability Ensures analyte integrity under various conditions (freeze-thaw, storage).Mean concentration within ±15% of initial concentration.
LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Matrix Sample (e.g., Plasma) Spike Spike with Analyte & Internal Standard (IS) Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Supernatant Collect Supernatant Extract->Supernatant LC UPLC Separation (C18 Column) Supernatant->LC Inject ESI Ionization (ESI+) LC->ESI MSMS Tandem MS Detection (MRM Mode) ESI->MSMS Integrate Integrate Peak Areas (Analyte & IS) MSMS->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Quantify Quantify vs. Calibration Curve Ratio->Quantify

Caption: Workflow for LC-MS/MS bioanalysis.

Conclusion

The two methods presented provide a comprehensive framework for the quantitative analysis of this compound. The HPLC-UV method serves as a robust and accessible technique for routine purity and concentration measurements. For applications demanding superior sensitivity and selectivity, particularly in complex biological fluids, the LC-MS/MS method is the definitive choice. Adherence to the detailed protocols and rigorous method validation principles outlined in this document will ensure the generation of accurate, reliable, and reproducible data, supporting the advancement of research and development projects involving this compound.

References

  • International Conference on Harmonisation. (2014).
  • European Compliance and UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Jadhav, S. et al. (n.d.).
  • International Journal of Research and Review. (2025).
  • ResearchGate. (2025). 1-(4-(6-Fluorobenzo [ d ] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1 H -1,2,3-triazol-1-yl) ethanone: Synthesis, spectroscopic characterization, Hirshfeld surface analysis, cytotoxic studies and docking studies.
  • Advanced ChemBlocks Inc. (n.d.). This compound.
  • National Institutes of Health. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry.
  • CP Lab Chemicals. (n.d.). This compound, min 98%, 100 mg.
  • Sigma-Aldrich. (n.d.). 6-Bromobenzo[d]isoxazol-3(2H)-one.

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for 6-Fluorobenzo[d]isoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Synthesis of 6-Fluorobenzo[d]isoxazol-3(2H)-one: Troubleshooting and Optimization

This technical support guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of this compound. This valuable heterocyclic scaffold is a key building block in the development of novel therapeutics, including potent inhibitors and other biologically active agents.[1][2] This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to navigate the common challenges encountered during its synthesis.

The primary and most established route to this class of compounds involves the intramolecular cyclization of a 2-hydroxybenzohydroxamic acid precursor. Our guide will focus on the optimization of this critical ring-closing step.

Proposed Synthetic Workflow

The synthesis is typically approached as a two-step process starting from commercially available 4-fluoro-2-hydroxybenzoic acid. The overall workflow is outlined below.

Synthetic Workflow A 4-Fluoro-2-hydroxybenzoic Acid B Activation (e.g., SOCl₂, Oxalyl Chloride) A->B C Acyl Chloride Intermediate B->C D Reaction with Hydroxylamine C->D E 2-Hydroxy-4-fluorobenzohydroxamic Acid (Key Intermediate) D->E F Intramolecular Cyclization (e.g., CDI, TsCl) E->F G Crude this compound F->G H Purification (Recrystallization / Chromatography) G->H I Final Pure Product H->I

Caption: Proposed synthetic route for this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, particularly in the critical cyclization step (Step F in the workflow).

Q1: My cyclization reaction has a very low or no yield. What are the primary causes and how can I fix them?

Answer: A low yield in the ring-closing reaction of 2-hydroxy-4-fluorobenzohydroxamic acid is a common but solvable issue. The problem typically originates from one of four areas: the starting material, the choice of cyclizing agent, the reaction conditions, or the workup procedure.

Troubleshooting Flowchart: dot digraph "Low Yield Troubleshooting" { graph [fontname="Arial"]; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

}

Sources

Technical Support Center: Synthesis of 6-Fluorobenzo[d]isoxazol-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluorobenzo[d]isoxazol-3(2H)-one and its derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your synthetic routes and improve yields. Our approach is rooted in established chemical principles and field-proven insights to help you navigate the common challenges associated with this important heterocyclic scaffold.

Introduction to the Core Synthesis Strategy

The synthesis of the this compound core typically relies on an intramolecular cyclization of a suitably substituted benzene precursor. A common and effective strategy involves the formation of an N-O bond to construct the isoxazolone ring. The most probable synthetic pathway, which will form the basis of this guide, starts from 2,4-difluorobenzoyl chloride and proceeds through an oxime formation followed by a base-mediated intramolecular nucleophilic aromatic substitution (SNAr) to yield the desired heterocyclic system.

Below is a workflow diagram illustrating this proposed synthetic route.

Synthesis_Workflow Proposed Synthetic Workflow for this compound cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Derivatization (Optional) A 2,4-Difluorobenzoyl Chloride C 2,4-Difluoro-N-hydroxybenzamide (Hydroxamic Acid) A->C Reaction with B B Hydroxylamine E This compound C->E Intramolecular SNAr with D D Base (e.g., KOH, NaOH) G N-Substituted Derivative E->G Alkylation/Acylation with F F Electrophile (e.g., Alkyl Halide)

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Low or No Yield of 2,4-Difluoro-N-hydroxybenzamide (Hydroxamic Acid Intermediate)

Question: I am seeing a low yield of my hydroxamic acid intermediate from the reaction of 2,4-difluorobenzoyl chloride and hydroxylamine. What could be the issue?

Answer: Low yields in this acylation step often stem from issues with reagent quality, reaction conditions, or side reactions.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Moisture Contamination Acyl chlorides are highly susceptible to hydrolysis. Any moisture in the reaction setup will convert the starting material to the unreactive 2,4-difluorobenzoic acid.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incorrect Stoichiometry Using an insufficient amount of hydroxylamine will lead to incomplete conversion of the acyl chloride. Conversely, a large excess can sometimes lead to side products.Typically, a slight excess of hydroxylamine (1.1-1.5 equivalents) is optimal. Ensure accurate measurement of all reagents.
Suboptimal pH/Base The reaction of hydroxylamine (often used as its hydrochloride salt) with the acyl chloride requires a base to neutralize the generated HCl and to free the nucleophilic hydroxylamine. If the pH is too low, the hydroxylamine will be protonated and non-nucleophilic. If it's too high, hydrolysis of the acyl chloride can be accelerated.Use a non-nucleophilic base like triethylamine or pyridine. Add the base slowly to maintain a controlled pH. If using hydroxylamine hydrochloride, ensure at least two equivalents of base are used – one to free the hydroxylamine and one to quench the HCl byproduct.
Low Reaction Temperature While the reaction is generally exothermic, running it at too low a temperature can slow the reaction rate, leading to incomplete conversion within a practical timeframe.The reaction is often started at 0°C to control the initial exotherm and then allowed to warm to room temperature. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.

Experimental Protocol: Synthesis of 2,4-Difluoro-N-hydroxybenzamide

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add hydroxylamine hydrochloride (1.2 eq.) and an anhydrous solvent such as THF or DCM.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a non-nucleophilic base, such as triethylamine (2.2 eq.), and stir for 15-20 minutes.

  • In a separate flask, dissolve 2,4-difluorobenzoyl chloride (1.0 eq.) in the same anhydrous solvent.

  • Add the acyl chloride solution dropwise to the hydroxylamine mixture at 0°C.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS indicates completion.

  • Work-up typically involves quenching with water, extraction with an organic solvent, and purification by recrystallization or column chromatography.

Poor Yield during the Intramolecular Cyclization to this compound

Question: My cyclization of 2,4-Difluoro-N-hydroxybenzamide is giving a low yield of the desired this compound. What are the likely causes?

Answer: The intramolecular SNAr cyclization is a critical step and its efficiency can be influenced by the choice of base, solvent, and temperature.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inappropriate Base The base must be strong enough to deprotonate the hydroxamic acid, forming the nucleophilic oxygen anion that initiates the cyclization. Weaker bases may not be effective.Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are commonly used.[1] In some cases, stronger non-hydroxide bases like potassium tert-butoxide in an aprotic solvent may be beneficial.
Solvent Effects The choice of solvent can significantly impact the rate of SNAr reactions. Protic solvents can solvate the nucleophile, reducing its reactivity.Aprotic polar solvents like DMF or DMSO can accelerate SNAr reactions. However, for hydroxide-mediated cyclizations, alcoholic solvents like methanol or ethanol are often used.[1] It is worth screening different solvent systems.
Elevated Temperature Side Reactions While heating is often required to drive the cyclization, excessive temperatures or prolonged reaction times can lead to decomposition of the starting material or product.Monitor the reaction closely by TLC or LC-MS. Aim for the lowest temperature that provides a reasonable reaction rate. Typical temperatures range from room temperature to the reflux temperature of the solvent.
Formation of Side Products Incomplete cyclization can lead to the isolation of the starting hydroxamic acid. Alternatively, intermolecular reactions could lead to oligomeric byproducts, although this is less common for intramolecular cyclizations that form 5- or 6-membered rings.Ensure a strong enough base and optimal temperature are used to favor the intramolecular pathway. Running the reaction at a lower concentration (high dilution) can sometimes favor intramolecular over intermolecular reactions.

Experimental Protocol: Cyclization to this compound

  • Dissolve 2,4-Difluoro-N-hydroxybenzamide (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or DMF).

  • Add a solution of a strong base, such as potassium hydroxide (1.1-1.5 eq.), in the same solvent.

  • Heat the reaction mixture to a temperature between 50°C and reflux, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with an aqueous acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization.

Troubleshooting_Cyclization Troubleshooting Low Yield in Cyclization Step Start Low Yield of Cyclized Product Base Is the base strong enough? (e.g., KOH, NaOH) Start->Base Solvent Is the solvent optimal? (Aprotic polar vs. Protic) Base->Solvent Yes Solution1 Use a stronger base (e.g., KOH, t-BuOK) Base->Solution1 No Temp Is the temperature appropriate? (Monitor for decomposition) Solvent->Temp Yes Solution2 Screen different solvents (e.g., DMF, DMSO, MeOH) Solvent->Solution2 No Solution3 Optimize temperature and reaction time via monitoring Temp->Solution3 No

Caption: A decision-making flowchart for troubleshooting low yields in the cyclization step.

Frequently Asked Questions (FAQs)

Q1: Can I use a different starting material instead of 2,4-difluorobenzoyl chloride?

A1: Yes, other starting materials with a good leaving group at the ortho position to the carbonyl can be used. For example, 2-chloro-4-fluorobenzoyl chloride or even 2-nitro-4-fluorobenzoyl chloride could potentially be used, although the reactivity of the leaving group will vary (F > Cl > NO2 for SNAr). The choice of starting material will influence the required reaction conditions for the cyclization step, with less reactive leaving groups generally requiring harsher conditions (higher temperatures, stronger bases).

Q2: I am having difficulty purifying the final product. What are some common impurities and how can I remove them?

A2: Common impurities include unreacted starting material (2,4-Difluoro-N-hydroxybenzamide) and the hydrolyzed acyl chloride (2,4-difluorobenzoic acid).

  • Recrystallization: this compound is a solid and can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

  • Acid/Base Wash: If the unreacted hydroxamic acid or the carboxylic acid are present, an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) during the work-up can help remove these acidic impurities. Be cautious, as the product itself has an acidic N-H proton.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a standard method for purification.

Q3: How can I confirm the formation of the this compound structure?

A3: A combination of spectroscopic techniques is essential for structure confirmation:

  • 1H NMR: You should observe the disappearance of the two fluorine-coupled aromatic protons from the starting material and the appearance of a new set of aromatic protons consistent with the product's substitution pattern. The N-H proton will likely appear as a broad singlet.

  • 19F NMR: This will confirm the presence of the fluorine atom on the aromatic ring.

  • 13C NMR: The appearance of a carbonyl carbon signal in the range of 160-170 ppm is indicative of the lactam-like structure.

  • Mass Spectrometry: This will confirm the molecular weight of the product.

  • IR Spectroscopy: A strong carbonyl (C=O) stretch around 1750-1780 cm-1 is characteristic of the isoxazolone ring.

Q4: Are there alternative synthetic routes to this scaffold?

A4: Yes, other routes exist for the synthesis of benzisoxazole derivatives. One notable alternative is the 1,3-dipolar cycloaddition of an in-situ generated nitrile oxide with an alkyne. However, for the specific substitution pattern of this compound, the intramolecular cyclization of a pre-functionalized benzene ring is generally more direct and convergent.

References

Sources

Technical Support Center: Synthesis of 6-Fluorobenzisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-fluorobenzisoxazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges, side reactions, and optimization strategies in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.

Part 1: Troubleshooting Guide for Common Side Reactions

This section addresses specific, observable issues you may encounter during the synthesis of 6-fluorobenzisoxazoles. We diagnose the problem, explain the underlying mechanism, and provide actionable solutions.

Question 1: My reaction has yielded an isomeric byproduct along with my target 6-fluorobenzisoxazole. What is happening and how can I improve regioselectivity?

Answer:

The formation of regioisomers is a frequent challenge, particularly when using synthetic routes involving unsymmetrical intermediates like substituted benzynes.[1] If your starting materials can cyclize in more than one orientation, you will likely obtain a mixture of products.

Plausible Cause: Competing Cycloaddition Pathways

A common method for benzisoxazole synthesis is the [3+2] cycloaddition of an in situ generated nitrile oxide with a benzyne.[1][2] If you are using a substituted benzyne precursor (e.g., from a substituted o-(trimethylsilyl)aryl triflate), the nitrile oxide can add to either end of the unsymmetrical benzyne triple bond. The final ratio of regioisomers is governed by a delicate balance of steric and electronic factors.[1] For instance, in the reaction of 3-methoxybenzyne, electronic factors can dominate over sterics, leading to a preferential formation of one isomer over the other.[1]

Troubleshooting & Preventative Measures:

  • Re-evaluate Precursor Design: The most effective solution is to design your synthesis with symmetrical intermediates where possible. If that is not an option, choose a synthetic route that offers greater regiochemical control.

  • Optimize Reaction Conditions: While difficult to control completely, you can screen different solvents and temperatures. Less polar solvents like THF have been reported in some benzisoxazole syntheses, though their effectiveness can be substrate-dependent.[1]

  • Alternative Synthetic Routes: Consider routes that build the isoxazole ring onto a pre-functionalized fluorinated benzene ring, avoiding the use of unsymmetrical benzynes. For example, the cyclization of an appropriately substituted o-hydroxyaryl oxime derivative allows for precise regiochemical control from the start.

Workflow for Diagnosing Isomer Formation

G start Observe Isomeric Mixture (e.g., by NMR, LC-MS) check_route Is the reaction known to have regioselectivity issues? (e.g., unsymmetrical benzyne) start->check_route check_route->start No, investigate other side reactions confirm_structure Confirm structures of isomers (e.g., via 2D NMR, X-ray) check_route->confirm_structure Yes change_route Primary Solution: Redesign synthesis using symmetrical intermediates or a more regioselective route. confirm_structure->change_route optimize Secondary Solution: Screen reaction parameters (Solvent, Temperature, Base) confirm_structure->optimize purify If optimization is insufficient: Develop robust purification method (e.g., preparative HPLC, SFC) optimize->purify G cluster_0 o-Hydroxyaryl Ketoxime Intermediate cluster_1 Reaction Pathways cluster_2 Final Products start Activated Oxime (e.g., O-tosyl) desired Desired Cyclization (N-O Bond Formation) start->desired Anhydrous Conditions side Beckmann Rearrangement (C->N Aryl Migration) start->side Lewis/Brønsted Acid Catalysis product_desired 6-Fluorobenzisoxazole desired->product_desired product_side 6-Fluorobenzoxazole (Impurity) side->product_side

Caption: Competing pathways leading to benzisoxazole vs. benzoxazole.

Troubleshooting & Preventative Measures:

  • Control Reaction Conditions: The Beckmann rearrangement is often promoted by acidic conditions. Ensure your reaction medium is neutral or basic if your route is susceptible to this pathway.

  • Choice of Reagents: When synthesizing from ortho-hydroxyaryl N-H ketimines, using anhydrous conditions for N-chlorination followed by cyclization favors benzisoxazole formation. Conversely, reagents like NaOCl can promote the rearrangement to the benzoxazole. [2][3]3. Temperature Control: In some cases, lower temperatures may favor the desired intramolecular cyclization over the higher-activation-energy rearrangement.

Question 3: My yield is low, and I've isolated a high-molecular-weight byproduct. What could this be?

Answer:

Low yields accompanied by high-molecular-weight byproducts often point to dimerization or polymerization of a highly reactive intermediate, such as a nitrile oxide. [1] Plausible Cause: Nitrile Oxide Dimerization

In syntheses that generate nitrile oxides in situ (e.g., from chlorooximes with a base), the nitrile oxide is a reactive 1,3-dipole. [1]If the concentration of the other reaction partner (the "dipolarophile," such as a benzyne) is too low, or if the rate of cycloaddition is slow, the nitrile oxide can react with itself. This dimerization leads to furoxan (1,2,5-oxadiazole 2-oxide) derivatives, consuming the intermediate and reducing the yield of the desired benzisoxazole.

Troubleshooting & Preventative Measures:

  • Control Generation Rate: The key is to match the rate of nitrile oxide generation with its rate of consumption. This can be achieved by slow addition of the base (e.g., CsF) that generates the nitrile oxide. [1]2. Adjust Stoichiometry: Use a slight excess (e.g., 1.5 to 2 equivalents) of the dipolarophile (the benzyne precursor) to ensure there is always a trap present for the generated nitrile oxide. This was shown to significantly increase yields in one study. [1]3. Increase Concentration (Carefully): While counterintuitive, ensuring the reaction is sufficiently concentrated can sometimes favor the bimolecular desired reaction over the bimolecular side reaction, but this must be balanced against safety and solubility concerns.

Question 4: My mass spectrometry results show a peak corresponding to the loss of fluorine. Is defluorination a common side reaction?

Answer:

Yes, while the carbon-fluorine bond is the strongest carbon-halogen bond, it is not inert. [4]Defluorination, or more accurately hydrodefluorination (replacement of -F with -H), can occur under certain reductive conditions.

Plausible Cause: Reductive Dehalogenation

This side reaction is less common during the cyclization itself but can be a significant issue in subsequent synthetic steps or during purification if harsh conditions are used. It is often mediated by:

  • Catalytic Hydrogenation: If you are reducing another functional group in the molecule (e.g., a nitro group or a double bond) using catalysts like Palladium on carbon (Pd/C) with H₂, you risk cleaving the C-F bond. The C-F bond is generally more resistant than C-Cl, C-Br, or C-I bonds, but cleavage is still possible. [4]* Strongly Basic or Nucleophilic Conditions: While aromatic fluorine is relatively stable to nucleophiles, harsh conditions (high temperatures, very strong nucleophiles) can lead to nucleophilic aromatic substitution (SNAᵣ), replacing the fluorine. [5]The high electronegativity of fluorine actually activates the aromatic ring for nucleophilic attack. [5]* Metal Hydrides: Some metal hydrides used for reductions can also cause dehalogenation. [6] Troubleshooting & Preventative Measures:

  • Choose Milder Reagents: When performing reductions on a 6-fluorobenzisoxazole core, opt for milder or more selective reagents that are less likely to affect the C-F bond. For example, consider transfer hydrogenation with a different catalyst or stoichiometric reductants like tin(II) chloride for nitro group reductions.

  • Optimize Reaction Conditions: If catalytic hydrogenation is necessary, screen different catalysts, solvents, pressures, and temperatures to find a window where the desired reaction occurs without significant defluorination.

  • Protecting Group Strategy: In a multi-step synthesis, consider introducing the fluorine atom at a later stage to avoid exposing it to harsh conditions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in synthesizing 6-fluorobenzisoxazoles, and how do I choose the right one?

The choice of solvent is critical as it can dramatically influence reaction rates and yields by stabilizing intermediates and transition states. [7]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are frequently used and are often excellent choices. [7]They are effective at solvating charged intermediates that form during many cyclization reactions without interfering with base-catalyzed steps. Acetonitrile and THF have been successfully used in [3+2] cycloaddition routes. [1][8]* Protic Solvents (e.g., Ethanol, Water): These solvents can participate in hydrogen bonding. This can be beneficial in some steps (e.g., protonating a carbonyl to make it more electrophilic) but detrimental in others (e.g., interfering with a strong base). [7]* Apolar Solvents (e.g., Toluene, Xylenes): These are typically used for reactions run at high temperatures, such as the thermolysis of azido-precursors. [9] Recommendation: For syntheses involving polar intermediates or charged transition states, begin by screening polar aprotic solvents like Acetonitrile or DMF. If the reaction is sluggish, a higher boiling point solvent might be necessary. Always refer to literature procedures for analogous transformations. [1][7]

    Solvent Type Examples Role & Application Potential Issues
    Polar Aprotic DMF, DMSO, Acetonitrile, THF Excellent for stabilizing charged intermediates in cycloadditions and base-mediated cyclizations. [1][7] Can be difficult to remove; may react under very harsh conditions.
    Polar Protic Ethanol, Methanol, Water Can facilitate proton transfer steps; greener solvent options. [7] May interfere with strong bases or organometallics.
    Apolar/Low Polarity Toluene, Xylenes, Dichloromethane Used for high-temperature reactions or when reactants are nonpolar. [9] May not effectively solvate polar intermediates, leading to slow reactions.

    | Solvent-Free | Microwave, Grinding | Environmentally friendly, can lead to shorter reaction times and higher yields. [7]| Not suitable for all reaction types; requires specialized equipment. |

Q2: I am having trouble with N-oxide formation on my heterocyclic substituent. Is this related to the benzisoxazole core?

While the benzisoxazole core itself is not especially prone to N-oxidation, other nitrogen-containing heterocycles attached to it can be oxidized, especially if you are using oxidative conditions in your synthesis.

Plausible Cause: Many common oxidants (e.g., m-CPBA, H₂O₂, Oxone) are capable of oxidizing electron-rich nitrogen atoms in heterocyclic rings (like pyridines or pyrimidines) to their corresponding N-oxides. [10]This can occur if you are, for example, attempting an epoxidation or another oxidation reaction on a different part of the molecule. Even air oxidation can be a factor in some cases. For fused heterocyclic systems, stronger oxidants may be required, but the potential for this side reaction always exists. [10] Prevention:

  • Use Stoichiometric Oxidants: Avoid using a large excess of the oxidizing agent.

  • Protect Nitrogen Atoms: If a sensitive nitrogen atom is present and must be carried through an oxidative step, consider protecting it first (e.g., as a salt) and deprotecting it later.

  • Choose Alternative Routes: If possible, add the sensitive heterocycle after any planned oxidation steps.

Q3: How can I effectively monitor the progress of my reaction to minimize side product formation?

Effective reaction monitoring is key to achieving high yields and purity.

  • Thin-Layer Chromatography (TLC): This is the workhorse of the synthesis lab. It's fast, cheap, and provides immediate qualitative information. Co-spot your reaction mixture with your starting material(s) to track their consumption. The formation of new spots indicates product and/or byproduct formation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for reaction monitoring. It not only separates the components of your reaction mixture but also provides the mass of each component. This allows you to confirm the formation of your desired product (by its mass) and immediately identify the masses of any impurities, which is the first step in diagnosing side reactions like defluorination or dimerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For slower reactions, taking a small aliquot, removing the solvent, and running a quick ¹H NMR can provide a very clear picture of the ratio of starting material to product. It is also the definitive way to identify and quantify isomeric impurities.

Best Practice Workflow:

G start Start Reaction tlc TLC Monitoring (Every 30-60 min) start->tlc lcms LC-MS Analysis (Key time points, e.g., 2h, 24h, completion) tlc->lcms Spot changes observed decision Is reaction complete and clean? lcms->decision workup Proceed to Workup & Purification decision->workup Yes troubleshoot Reaction Stalled or Dirty: Re-evaluate conditions based on LC-MS impurity data decision->troubleshoot No troubleshoot->start Restart with new conditions

Caption: Recommended workflow for reaction monitoring.

References

  • BenchChem. (n.d.). Solvent effects and selection for benzoxazole formation reactions. BenchChem Tech Support.
  • BenchChem. (n.d.). Optimizing reaction conditions for benzoisoxazole formation. BenchChem Tech Support.
  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(6), 1180–1183. Published by the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzisoxazole synthesis. Retrieved from [Link]

  • Lukoyanov, A. A., & Sukhorukov, A. Y. (2021). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 57(1), 1-25.
  • Wang, X., et al. (2010). Synthesis of Benzisoxazolines by the Coupling of Arynes with Nitrones. Journal of Organic Chemistry, 75(8), 2697-2702. Published by the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Thermochemical Factors Affecting the Dehalogenation of Aromatics. Request PDF. Retrieved from [Link]

  • Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(3), 444. Published by MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]

Sources

Technical Support Center: Purification of 6-Fluorobenzo[d]isoxazol-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Fluorobenzo[d]isoxazol-3(2H)-one and its derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important class of compounds.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Q1: My crude product is a persistent oil and fails to crystallize. How can I induce crystallization?

A1: Oiling out is a common problem, especially when residual solvents or impurities are present, which depress the melting point and inhibit lattice formation.

Potential Causes & Solutions:

  • High Impurity Content: Even small amounts of impurities, such as unreacted starting materials or byproducts like the corresponding aniline, can prevent crystallization.[1][2]

    • Solution: First, attempt a preliminary purification. A quick filtration through a small plug of silica gel using a moderately polar solvent (e.g., 20-30% Ethyl Acetate in Hexane) can remove highly polar or non-polar impurities. Concentrate the filtrate and re-attempt crystallization.

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but poorly when cold.[3]

    • Solution: Experiment with a range of solvents. A two-solvent system is often effective. Dissolve the oil in a minimal amount of a "good" solvent (e.g., Dichloromethane, Ethyl Acetate). Then, slowly add a "poor" or "anti-solvent" (e.g., Hexane, Pentane, Heptane) dropwise at room temperature until persistent cloudiness appears. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

  • Lack of Nucleation Sites: Spontaneous crystal formation requires an initial nucleation event.

    • Solution:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites.[3]

      • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the supersaturated solution to initiate crystallization.[3]

Q2: After column chromatography, my TLC analysis shows that the desired product fractions are contaminated with a close-running impurity. What can I do?

A2: This indicates that the chosen mobile phase does not have sufficient resolving power for your compound and the specific impurity. The goal is to increase the difference in retention factor (ΔRf) between the two spots.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Decrease Polarity: The most straightforward approach is to decrease the polarity of the eluent. If you are using a 20:80 Ethyl Acetate (EtOAc)/Hexane system, try switching to 15:85 or even 10:90 EtOAc/Hexane.[4] This will cause all compounds to move more slowly, often increasing the separation between spots.

    • Change Solvent System: If adjusting polarity isn't enough, change the nature of the solvents. The interactions between the compounds, silica, and the mobile phase are complex. Switching from an EtOAc/Hexane system to a Dichloromethane (DCM)/Methanol (MeOH) or Toluene/Acetone system can alter the selectivity and improve separation.

  • Improve Column Technique:

    • Dry Loading: If your compound has limited solubility in the mobile phase, it can precipitate at the top of the column when wet-loaded, leading to band broadening. Adsorb the crude material onto a small amount of silica gel, dry it completely, and carefully load the resulting free-flowing powder onto the top of the column bed.

    • Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.

Protocol: Optimizing TLC for Column Chromatography
  • Dissolve a small sample of the crude mixture.

  • On a single TLC plate, spot the mixture in several lanes.

  • Run each lane with a different solvent system, varying both polarity and solvent composition (e.g., Lane 1: 15% EtOAc/Hex; Lane 2: 20% EtOAc/Hex; Lane 3: 5% MeOH/DCM).

  • The ideal system will show your product spot with an Rf value between 0.25 and 0.40, and the impurity spot well-separated from it.

Troubleshooting Chromatography Logic

G start Poor Separation on Column tlc Re-evaluate TLC start->tlc streaking Spots Streaking? tlc->streaking rf_close Spots Too Close (ΔRf small)? tlc->rf_close No Streaking add_modifier Add Modifier: 0.5% Acetic Acid or Triethylamine streaking->add_modifier Yes change_polarity Decrease Mobile Phase Polarity (e.g., less EtOAc in Hexane) rf_close->change_polarity Yes change_system Change Solvent System (e.g., DCM/MeOH) change_polarity->change_system Still Poor Separation dry_load Consider Dry Loading change_system->dry_load

Caption: Decision tree for troubleshooting poor column chromatography separation.

Q3: My compound appears to be degrading on the silica gel column. How can I prevent this?

A3: The benzisoxazolone core can be sensitive to the acidic nature of standard silica gel, especially N-substituted derivatives or those with other labile functional groups.

Solutions:

  • Use Deactivated Silica:

    • Neutral Silica: Purchase commercially available neutral silica gel.

    • Base-Washed Silica: Prepare it by making a slurry of standard silica gel in a dilute base like triethylamine (1-2% in your column solvent), then flushing the column with the starting mobile phase until the eluent is neutral.

  • Minimize Contact Time: A fast separation is crucial.

    • Flash Chromatography: Use positive pressure (air or nitrogen) to push the solvent through the column more quickly. Do not let the column run overnight.

    • Optimize Solvent Choice: Choose a mobile phase that gives a slightly higher Rf value (around 0.4-0.5) to ensure the compound elutes faster.

  • Alternative Stationary Phases:

    • Alumina: Neutral or basic alumina can be a good alternative for compounds that are sensitive to acidic conditions.

    • Reversed-Phase Chromatography: For more polar derivatives, C18-functionalized silica (reversed-phase) can be used with polar mobile phases like water/acetonitrile or water/methanol.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound derivatives?

A1: The synthesis of the benzisoxazolone core often proceeds via the reduction of an o-nitrobenzoate precursor.[1][2] The most common impurities arise from incomplete or over-reduction reactions.

Impurity TypeOriginTypical Polarity (on Silica)
Starting Material Incomplete reaction (e.g., unreacted methyl 2-nitro-4-fluorobenzoate).Less polar than product.
Aniline Byproduct Over-reduction of the nitro group to an amine (e.g., 4-fluoroanthranilic acid derivatives).More polar than product.
Azoxy Dimer Dimerization of the intermediate hydroxylamine species during cyclization.Often has similar polarity to the product, making it a difficult impurity to remove.[1][2]
Ring-Opened Products Nucleophilic attack on the isoxazolone ring, especially under harsh basic or acidic conditions during workup or purification.Highly variable, often very polar.
Q2: What is a good starting point for purifying N-alkylated this compound derivatives?

A2: N-alkylation significantly decreases the polarity of the parent molecule. This change dictates the purification strategy.

  • Recrystallization: This should be the first method you attempt, as it is often the most efficient for achieving high purity. N-alkylated derivatives are typically more crystalline than the parent NH compound.

    • Recommended Solvents: Start with single solvents like ethanol, isopropanol, or ethyl acetate. If a single solvent fails, try co-solvent systems like Ethyl Acetate/Hexane or Dichloromethane/Heptane.[3]

  • Column Chromatography: If recrystallization fails or is insufficient, use column chromatography.

    • Recommended Eluent Systems: Due to the lower polarity, you will need a less polar mobile phase than for the parent compound. Start with low percentages of ethyl acetate in hexane (e.g., 5-15% EtOAc/Hexane) and gradually increase the polarity based on TLC analysis.[4][7]

General Purification Workflow

G cluster_0 Initial Purification cluster_1 Purity Analysis & Final Product crude Crude Product (Post-Workup) recryst Attempt Recrystallization crude->recryst column Column Chromatography recryst->column Fails or Impure purity_check Purity Check (TLC, HPLC, NMR) recryst->purity_check Success column->purity_check pure Pure Product (>95%) purity_check->pure Meets Spec repurify Repurify purity_check->repurify Fails Spec repurify->column

Caption: General workflow for the purification and analysis of synthesized compounds.

Q3: How do I set up an HPLC method to check the final purity of my compound?

A3: Reversed-phase HPLC (RP-HPLC) is the standard method for final purity analysis of benzisoxazole derivatives.[5][8] A C18 column is the most common stationary phase.

Protocol: General RP-HPLC Purity Analysis
  • Sample Preparation: Prepare a stock solution of your compound at approximately 1 mg/mL in a solvent like acetonitrile or methanol. Dilute this solution with the mobile phase to a final concentration of ~0.1 mg/mL.[9]

  • Chromatographic Conditions: A gradient method is recommended to ensure that any potential impurities, with a wide range of polarities, are eluted and detected.

  • Detection: Use a UV detector set to a wavelength where the benzisoxazolone chromophore absorbs strongly, typically around 238 nm.[5][9]

Example HPLC Gradient Method
Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% Formic Acid)% Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
0.01.0955
20.01.0595
25.01.0595
25.11.0955
30.01.0955

Note: This is a generic gradient. It must be optimized for your specific derivative. The use of formic acid or perchloric acid in the mobile phase helps to protonate silanols on the column and any basic sites on the analytes, leading to sharper peaks.[5][6]

References

  • Journal of Chemical and Pharmaceutical Research, 2015, 7(7):697-703. Structurally similar compounds separation and validation in benzisoxazol derivatives by HPLC. [Link]

  • SIELC Technologies. Separation of Benzoxazole on Newcrom R1 HPLC column. [Link]

  • Organic Letters. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. [Link]

  • Journal of Chemical and Pharmaceutical Research. Structurally similar compounds separation and validation in benzisoxazol derivatives by HPLC. [Link]

  • ResearchGate. 1-(4-(6-Fluorobenzo [ d ] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1 H -1,2,3-triazol-1-yl) ethanone: Synthesis, spectroscopic characterization.... [Link]

  • Royal Society of Chemistry. Supplementary Information for Synthesis of novel isoxazole tethered N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine.... [Link]

  • MDPI. Cu-Catalyzed Synthesis of Fluoroalkylated Isoxazoles from Commercially Available Amines and Alkynes. [Link]

  • National Institutes of Health. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. [Link]

  • National Institutes of Health. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. [Link]

  • Connect Journals. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction.... [Link]

  • Google Patents. Process for preparing 3-(2-(4-(6-fluorobenzo(d) isoxazol-3-yl)-piperidin-1yl)-ethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido-(1,2-a) pyrimidin-4-one.
  • ResearchGate. Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. [Link]

  • Connect Journals. An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. [Link]

  • National Institutes of Health. Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. [Link]

  • ResearchGate. Troubleshooting protein purification?. [Link]

  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]

  • Repozytorium UR. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]

  • National Institutes of Health. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • Beilstein Journals. Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 6-Fluorobenzo[d]isoxazol-3(2H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Fluorobenzo[d]isoxazol-3(2H)-one. This resource is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, during the synthesis of this important heterocyclic compound. The following information is structured in a question-and-answer format to directly address specific experimental issues with practical, field-proven insights and solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial factors to check when experiencing low yields in this compound synthesis?

A1: Low yields in heterocyclic synthesis are often multifactorial. A systematic initial check should focus on three primary areas:

  • Reagent and Starting Material Integrity: The purity of your precursors is paramount. Impurities can act as catalysts for side reactions or inhibit the primary reaction pathway.[1] Always verify the purity of starting materials via methods like melting point analysis or NMR spectroscopy.[2]

  • Reaction Conditions: Sub-optimal conditions are a frequent cause of low conversion. Key parameters to re-evaluate are temperature, reaction time, solvent choice, and stoichiometry.[1][3] Even minor deviations can significantly impact yield.

  • Atmospheric Control: Many cyclization reactions are sensitive to moisture and oxygen. If your intermediates are sensitive, ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere like nitrogen or argon.[1]

Q2: How can I effectively monitor the progress of my reaction to determine the optimal reaction time?

A2: Active monitoring is crucial to prevent both incomplete reactions and the formation of degradation byproducts from excessive reaction times. The most common and effective method is Thin-Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can visualize the consumption of starting materials and the formation of the product.[3] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to track the precise conversion rate.[1]

Q3: My reaction appears to stall and does not proceed to completion. What are the likely causes?

A3: A stalled reaction typically points to one of two issues: insufficient activation energy or catalyst deactivation.

  • Temperature: The reaction temperature may be too low to overcome the energetic barrier for the final cyclization step. A careful, incremental increase in temperature while monitoring via TLC is a logical first step.[3]

  • Catalyst Activity: If a catalyst is used, it may have lost its activity due to impurities or degradation over time. Ensure the catalyst is fresh or, if applicable, has been properly activated and stored.[2][3] In some cases, adding a fresh portion of the catalyst can restart the reaction.[3]

In-Depth Troubleshooting Guide

Issue 1: Incomplete Conversion - Starting Material Persists

Question: My TLC and NMR analysis show a significant amount of unreacted starting material after the prescribed reaction time. How can I drive the reaction to completion?

Answer: This indicates that the reaction kinetics are slow under your current conditions. The underlying cause must be diagnosed systematically.

Causality and Diagnostic Steps:

  • Insufficient Thermal Energy: The activation energy for the rate-limiting step (often the cyclization) may not be met.

    • Solution: Gradually increase the reaction temperature by 5-10 °C increments, holding at each new temperature for a set period and monitoring progress via TLC. Be cautious, as excessive heat can sometimes promote side reactions.[1]

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants can leave the limiting reagent with no counterpart to react with.

    • Solution: Re-verify all calculations and measurements for your reactants and any catalysts or bases used. It may be beneficial to use a slight excess (1.05-1.1 equivalents) of one of the reactants to ensure the complete consumption of a more valuable starting material.[2]

  • Poor Reagent/Solvent Quality: The presence of water or other impurities in reagents or solvents can halt many organic reactions.

    • Solution: Use freshly distilled or high-purity anhydrous solvents. Verify the purity of your starting materials; if they are old or have been improperly stored, purify them before use by recrystallization or chromatography.[1]

  • Suboptimal Mixing: In heterogeneous reactions or viscous solutions, inefficient mixing can create localized concentration gradients, slowing the overall reaction rate.[1]

    • Solution: Ensure the stirring rate is adequate for the reaction volume and viscosity. For very viscous mixtures, a mechanical stirrer may be more effective than a magnetic stir bar.

G Start Low Conversion: Starting Material Remains Check_Purity Verify Purity of Starting Materials & Solvents Start->Check_Purity Step 1 Check_Stoichiometry Re-calculate & Verify Reactant Stoichiometry Check_Purity->Check_Stoichiometry Step 2 Increase_Temp Incrementally Increase Reaction Temperature Check_Stoichiometry->Increase_Temp Step 3b Extend_Time Extend Reaction Time (Monitor by TLC) Check_Stoichiometry->Extend_Time Step 3a Result Reaction Driven to Completion Increase_Temp->Result Success Extend_Time->Increase_Temp If still incomplete Extend_Time->Result Success

Caption: A logical workflow for troubleshooting low conversion.

Issue 2: Low Yield with Significant Side Product Formation

Question: The reaction consumes the starting material, but the yield of this compound is low, and my TLC/LC-MS shows multiple byproducts. What are these side products and how can I suppress them?

Answer: The formation of multiple byproducts suggests that alternative reaction pathways are competing with your desired synthesis route. The identity of these byproducts is dependent on the specific synthetic method employed, but common culprits in related isoxazole syntheses include dimers, polymers, and regioisomers.

Potential Causes and Mitigation Strategies:

Potential Side Reaction Plausible Cause Recommended Mitigation Strategy
Dimerization of Intermediates High concentration of a reactive intermediate (e.g., a nitrile oxide if using a cycloaddition route).[4]Generate the reactive intermediate in situ and ensure the other reactant is readily available. Slow, dropwise addition of one precursor to the reaction mixture can maintain a low concentration of the unstable intermediate.[4][5]
Polymerization Certain reaction conditions (e.g., high temperature, presence of radical initiators) can cause starting materials or intermediates to polymerize.[2]Optimize reaction conditions by lowering the temperature. Ensure the reaction is free from contaminants that could initiate polymerization.
Formation of Regioisomers For syntheses involving unsymmetrical precursors, cyclization can occur at different positions, leading to a mixture of isomers.[4]Modify reaction conditions such as solvent polarity or pH, as these can influence regioselectivity. The addition of a Lewis acid catalyst can sometimes direct the reaction towards a single isomer.[4]
Product Degradation The isoxazole ring, particularly the N-O bond, can be sensitive to cleavage under harsh conditions like strong bases or reductive environments.[4]Use milder bases or ensure the pH does not become excessively high during workup. Avoid harsh reducing agents if possible. If the product is thermally labile, reduce the reaction temperature and time.

A common route to this scaffold involves the intramolecular cyclization of a precursor like 2-carboxy-4-fluorophenylhydroxylamine or a related derivative. Understanding this pathway helps identify where things can go wrong.

G cluster_0 Precursor Activation cluster_1 Rate-Limiting Cyclization Precursor Fluorinated Salicylic Acid Derivative Activated Activated Intermediate (e.g., Acyl Chloride, Hydroxamic Acid) Precursor->Activated Activation Step (e.g., SOCl₂, NH₂OH) Cyclization Intramolecular Nucleophilic Attack Activated->Cyclization Base or Heat Side_Reaction Side Reactions (Dimerization, Decomposition) Activated->Side_Reaction Suboptimal Conditions Product This compound Cyclization->Product Dehydration/ Ring Closure

Caption: Potential reaction pathway for benzisoxazolone formation.

Issue 3: Product Loss During Workup and Purification

Question: My crude reaction mixture looks clean on TLC, but the final isolated yield after purification is disappointingly low. What are the best practices for isolating this compound?

Answer: Significant product loss during the isolation phase is a common and frustrating issue. The physicochemical properties of this compound dictate the optimal purification strategy.

Key Considerations and Solutions:

  • Aqueous Workup Losses: The polarity of the benzisoxazolone core may lead to partial solubility in aqueous layers during extraction.

    • Solution: Before extraction, adjust the pH of the aqueous layer. Acidifying the solution can protonate any basic impurities, while making it slightly basic can deprotonate acidic byproducts, potentially improving the partitioning of your neutral product into the organic layer. Saturating the aqueous layer with brine (NaCl) will decrease the solubility of organic compounds and can significantly improve extraction efficiency.

  • Column Chromatography Challenges: The product can be lost on silica gel if it streaks, co-elutes with impurities, or adsorbs irreversibly.[2]

    • Solution:

      • Solvent System Optimization: Perform small-scale TLC experiments with various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to find an eluent that gives a clear separation with a retention factor (Rf) of approximately 0.3-0.4.

      • Deactivate Silica: If streaking (tailing) is observed, it may be due to the acidic nature of standard silica gel. Pre-treating the silica by slurrying it with a solvent system containing a small amount of a base like triethylamine (~0.5-1%) can neutralize active sites and improve elution.

      • Alternative Stationary Phases: If silica proves problematic, consider using a more neutral stationary phase like alumina.

  • Recrystallization Inefficiency: An improper choice of solvent can lead to either no crystal formation or the product remaining dissolved in the mother liquor.

    • Solution: Ideal recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test a range of solvents on a small scale. If a single solvent is not effective, a binary solvent system (one in which the compound is soluble and one in which it is not) often provides excellent results.

Key Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by TLC
  • Preparation: Prepare a TLC developing chamber with your chosen eluent system (e.g., 7:3 Hexane:Ethyl Acetate).

  • Spotting: Using a capillary tube, carefully take a small drop from the reaction mixture and spot it on the baseline of a TLC plate. Also spot your starting material(s) as a reference.

  • Development: Place the plate in the sealed chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting material spot has disappeared and a new spot corresponding to the product is dominant.[3]

Protocol 2: Small-Scale Reaction Condition Optimization
  • Setup: In parallel, set up several small-scale reactions (e.g., 0.1 mmol) in separate vials.

  • Variable Screening: Dedicate each vial to testing a different condition. For example:

    • Vial 1: Room Temperature

    • Vial 2: 40 °C

    • Vial 3: 60 °C

    • Vial 4: Different solvent

    • Vial 5: Different base or catalyst

  • Monitoring and Analysis: Run all reactions for the same amount of time (e.g., 4 hours). Quench the reactions and analyze the outcome of each by TLC or LC-MS to compare conversion and byproduct formation. This allows for rapid identification of the most promising conditions for a larger scale reaction.[1]

References

  • Benchchem. (n.d.). Optimizing reaction conditions for benzoisoxazole formation. Retrieved from 5]

  • Benchchem. (n.d.). Technical Support Center: 1,2-Benzisoxazole Synthesis Scale-Up. Retrieved from 1]

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis. Retrieved from 2]

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. Retrieved from 3]

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from 4]

Sources

Stability and degradation of 6-Fluorobenzo[d]isoxazol-3(2H)-one under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Fluorobenzo[d]isoxazol-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound under various experimental conditions. Our goal is to equip you with the scientific rationale behind the observed phenomena and to provide actionable protocols to ensure the integrity of your results.

Introduction to this compound

This compound is a heterocyclic compound of interest in pharmaceutical research. Understanding its stability profile is critical for the development of robust analytical methods, formulation design, and defining appropriate storage conditions. This guide will focus on its behavior under acidic and basic stress conditions, which are common challenges during drug development and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound shows a rapid decrease in the parent peak when I adjust the pH to basic conditions. What is happening?

A1: The isoxazolone ring system, particularly when N-unsubstituted, is susceptible to base-catalyzed hydrolysis. The decrease in the parent peak is likely due to the opening of the isoxazole ring. This is a known reactivity pattern for this class of compounds. The reaction is initiated by the deprotonation of the nitrogen atom, followed by cleavage of the N-O bond. For a deeper understanding of this mechanism in a related structure, you can refer to studies on the base-induced decomposition of isoxazoles[1].

Q2: I am conducting a forced degradation study under acidic conditions and I'm not observing significant degradation. Is this compound stable in acid?

A2: While many benzisoxazole derivatives show some level of instability in acidic conditions, the rate and extent of degradation can vary significantly based on the specific substitution pattern and the experimental conditions (acid concentration, temperature, and duration). For instance, zonisamide, a related benzisoxazole, has been shown to be unstable in 0.1N HCl[2]. If you are not observing degradation, consider increasing the severity of the stress conditions as recommended by ICH guidelines, such as using a higher concentration of acid (e.g., 1M HCl), increasing the temperature, or extending the exposure time[3].

Q3: What are the likely degradation products of this compound under acidic and basic conditions?

A3: Based on the known chemistry of isoxazolones and related benzisoxazole structures, we can postulate the following primary degradation pathways:

  • Basic Conditions: Base-catalyzed hydrolysis is expected to open the isoxazole ring to form a salt of 2-amino-5-fluorobenzoic acid.

  • Acidic Conditions: Acid-catalyzed hydrolysis is also expected to lead to ring opening, likely forming 2-hydroxy-5-fluorobenzonitrile as a primary degradation product through a different mechanistic pathway.

Q4: I am developing an HPLC method to monitor the stability of this compound, but I'm observing significant peak tailing for the parent compound. What could be the cause and how can I fix it?

A4: Peak tailing for fluorinated compounds, especially heterocycles, in reversed-phase HPLC is a common issue. It can be caused by several factors:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the lone pairs on the nitrogen and oxygen atoms of your molecule, leading to tailing.

  • Mobile Phase pH: If the pH of your mobile phase is close to the pKa of the compound, it can exist in both ionized and non-ionized forms, resulting in poor peak shape.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

To troubleshoot this, you can:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your compound. For acidic compounds, a lower pH is generally better.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with advanced end-capping minimize silanol interactions.

  • Add an Amine Modifier: For basic compounds, adding a small amount of an amine like triethylamine (TEA) to the mobile phase can mask silanol groups.

  • Reduce Sample Concentration: Dilute your sample to see if the peak shape improves.

For more detailed guidance on troubleshooting peak tailing, several resources are available[4][5][6][7].

Troubleshooting Guides

Guide 1: Investigating Unexpected Degradation in a Formulation

Problem: You observe the appearance of an unknown peak in the chromatogram of your formulation containing this compound during a stability study.

Workflow:

Caption: Troubleshooting workflow for unexpected degradation.

Guide 2: Developing a Stability-Indicating HPLC Method

Problem: You need to develop a reliable HPLC method that can separate this compound from its potential degradation products.

Workflow:

Caption: Workflow for developing a stability-indicating HPLC method.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study on this compound as per ICH guidelines[3][8][9].

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1N HCl.

  • Heat the solution at 80°C for 24 hours.

  • Cool the solution to room temperature and neutralize with 1N NaOH.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase.

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1N NaOH.

  • Keep the solution at room temperature for 4 hours.

  • Neutralize with 0.1N HCl.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase.

5. Thermal Degradation:

  • Place the solid compound in a hot air oven at 105°C for 48 hours.

  • Dissolve the stressed solid in the mobile phase to a final concentration of 100 µg/mL.

6. Photolytic Degradation:

  • Expose the solid compound to UV light (254 nm) and visible light in a photostability chamber for 7 days.

  • Dissolve the stressed solid in the mobile phase to a final concentration of 100 µg/mL.

7. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating RP-HPLC method for this compound, based on methods for similar compounds like zonisamide[1][2][10].

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 µL

Note: This method will likely require optimization for your specific instrumentation and to achieve the desired separation of all degradation products.

Data Summary

The following table summarizes the expected stability of this compound under various stress conditions. The percentage of degradation is an estimation and will vary depending on the exact experimental conditions.

Stress ConditionReagent/ConditionExpected DegradationPotential Major Degradant(s)
Acidic 1N HCl, 80°C, 24hModerate to High2-hydroxy-5-fluorobenzonitrile
Basic 0.1N NaOH, RT, 4hHighSalt of 2-amino-5-fluorobenzoic acid
Oxidative 3% H₂O₂, RT, 24hLow to ModerateOxidized derivatives
Thermal 105°C, 48h (solid)LowTo be determined
Photolytic UV/Vis light, 7 days (solid)LowTo be determined

Predicted Degradation Pathways

Base-Catalyzed Hydrolysis

Caption: Proposed pathway for base-catalyzed degradation.

Acid-Catalyzed Hydrolysis

Caption: Proposed pathway for acid-catalyzed degradation.

References

  • Journal of the Chemical Society, Perkin Transactions 2. On the base catalysed ring opening of 3-unsubstituted isoxazoles. Derivatives of 4- and 5-phenylisoxazole. Available from: [Link]

  • Iram F, Iram H, Iqbal A, Husain A. Forced Degradation Studies. J Anal Pharm Res. 2016;3(6):00073.
  • Lhasa Limited. How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Available from: [Link]

  • Reddy, B. M., et al. HPLC method for simultaneous determination of impurities and degradation products in zonisamide. Indian Journal of Pharmaceutical Sciences. 2009;71(5):521-6.
  • Shaikh, S., & Muneera, K. Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Scholars Middle East Publishers. 2019.
  • SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]

  • How can I prevent peak tailing in HPLC? ResearchGate. Available from: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Available from: [Link]

  • Google Patents. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.
  • PubMed Central. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Available from: [Link]

  • International Journal of Innovative Science and Research Technology.
  • International Journal of Enhanced Research in Science, Technology & Engineering. Method Development and Validation of Stability-Indicating RP-HPLC Method For Zonisamide and Cilostazol in Synthetic Mixture.
  • Singh R, Rehman ZU. Development of forced degradation and stability indicating studies of drugs—A review. J Pharm Anal. 2012;2(3):1-10.

Sources

Technical Support Center: Catalyst Selection for Efficient Benzisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of benzisoxazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the "why" behind experimental choices. Our goal is to provide you with the expertise to troubleshoot and optimize your synthetic routes effectively.

Section 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles

This section is dedicated to resolving specific issues you may encounter during the synthesis of benzisoxazole derivatives. Each problem is followed by a detailed explanation of potential causes and actionable solutions, grounded in established chemical principles.

Question 1: My reaction is resulting in a very low yield or has failed completely. What are the primary factors to investigate?

Answer: Low to no yield is a frequent yet solvable issue in benzisoxazole synthesis. A systematic approach to troubleshooting is crucial.

  • Inappropriate Catalyst Selection: The catalyst is the cornerstone of your reaction's success. Its choice is highly dependent on the synthetic pathway. For instance, palladium catalysts are often employed in cross-coupling reactions to form precursors, while copper catalysts can be effective for cyclization.[1] Ensure your chosen catalyst is compatible with your starting materials and the specific bond formation required.

  • Catalyst Deactivation: Catalysts can lose activity due to impurities in the starting materials or sensitivity to air and moisture.[2][3] If you are using a recyclable catalyst, consider that it may have lost its efficacy after several runs. Adding a fresh portion of the catalyst might restart a stalled reaction.[2] Always handle and store catalysts according to the supplier's recommendations.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature may be insufficient to overcome the activation energy.[2] A gradual increase in temperature while monitoring the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is advisable. Some solvent-free reactions may necessitate temperatures as high as 130°C to achieve good yields.[2]

    • Solvent: The polarity of the solvent plays a critical role in stabilizing reaction intermediates and transition states.[4] Poor solubility of reactants can also hinder the reaction.[4] Screening a variety of solvents with different polarities can help identify the optimal medium for your specific substrates.[4] In some cases, solvent-free conditions can lead to higher yields and shorter reaction times.[4]

    • Reaction Time: An incomplete reaction can be due to insufficient time. Monitor the reaction's progress at regular intervals to determine the optimal duration.[3]

  • Purity of Starting Materials: Impurities in your starting materials can interfere with the catalytic cycle and lead to the formation of side products.[2][3] It is highly recommended to use high-purity reagents. Purification of starting materials by recrystallization or distillation may be necessary.[2]

  • Atmosphere: Many reagents and catalysts, particularly those involving organometallic species, are sensitive to air and moisture. Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent the degradation of sensitive compounds and improve yields.[2][3]

Troubleshooting Workflow for Low Yield

start Low/No Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_catalyst Assess Catalyst Activity & Suitability check_purity->check_catalyst If pure optimize_conditions Re-evaluate Reaction Conditions check_catalyst->optimize_conditions If active & appropriate check_atmosphere Ensure Inert Atmosphere (if required) optimize_conditions->check_atmosphere If conditions are optimal success Improved Yield check_atmosphere->success If inert

Caption: A step-by-step workflow for troubleshooting low yields.

Question 2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Answer: Side product formation is a common issue that complicates purification and reduces the yield of the desired benzisoxazole derivative.

  • Incomplete Cyclization: In syntheses involving the condensation of a precursor, the intermediate may be stable and fail to cyclize completely.[2] To drive the reaction towards the desired product, you can try increasing the reaction temperature or extending the reaction time.[2]

  • Dimerization/Polymerization: Starting materials or intermediates can sometimes self-condense or polymerize, especially at elevated temperatures or under highly acidic or basic conditions.[2] Careful control of reaction parameters is key to minimizing these side reactions.

  • Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzisoxazole ring can occur.[3] Adjusting the stoichiometry of the reactants can help control the extent of substitution.

  • Beckmann Rearrangement: In certain synthetic routes, a competitive Beckmann rearrangement can lead to the formation of isomeric benzo[d]oxazoles as side products. The choice of catalyst and reaction conditions can significantly influence the reaction pathway.[5]

Strategies to Minimize Side Products:

  • Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of your reactants.[3]

  • Catalyst Choice: The catalyst can have a profound impact on the selectivity of the reaction.[3] For example, in some cases, a milder catalyst might be necessary to prevent undesired side reactions.[6]

  • Protective Atmosphere: If your reactants or intermediates are susceptible to oxidation, conducting the reaction under an inert atmosphere can prevent the formation of oxidation-related byproducts.[3]

Reaction Pathway and Potential Side Reactions

Reactants Starting Materials Intermediate Reaction Intermediate Reactants->Intermediate Catalyst Side_Product_2 Polymerization/Dimerization Reactants->Side_Product_2 Side Reaction 2 Product Desired Benzisoxazole Intermediate->Product Desired Pathway Side_Product_1 Incomplete Cyclization Product Intermediate->Side_Product_1 Side Reaction 1 Side_Product_3 Isomeric Byproduct Intermediate->Side_Product_3 Side Reaction 3

Caption: Simplified reaction pathway illustrating potential side reactions.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the catalytic synthesis of benzisoxazoles.

Q1: What are the most common types of catalysts used for benzisoxazole synthesis?

A1: A wide variety of catalysts have been successfully employed, and the optimal choice depends on the specific synthetic route. Common classes include:

  • Palladium Catalysts: Frequently used for cross-coupling reactions to construct precursors or in cyclization reactions.[1]

  • Copper Catalysts: Effective for various C-H activation and cyclization reactions leading to benzisoxazoles.[7]

  • Brønsted or Lewis Acids: Traditional catalysts like p-toluenesulfonic acid (p-TsOH) or more modern catalysts like Brønsted acidic ionic liquids (BAILs) are used, particularly in condensation reactions.[8][9]

  • Nanocatalysts: Offer high surface area and can be easily separated and recycled, aligning with green chemistry principles.[8][10]

  • Ruthenium Catalysts: Utilized in acceptorless dehydrogenative coupling reactions.[8]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

A2: The choice depends on the specific requirements of your synthesis and desired workflow.

  • Homogeneous Catalysts: Are in the same phase as the reactants, often leading to high activity and selectivity under mild conditions. However, their separation from the product can be challenging.[9]

  • Heterogeneous Catalysts: Are in a different phase from the reactants, which simplifies their separation from the reaction mixture (e.g., by filtration or magnetic separation).[10] They are often more robust and can be recycled, making the process more economical and environmentally friendly.[10]

Q3: Can solvent-free conditions be applied to benzisoxazole synthesis?

A3: Yes, solvent-free synthesis is a well-established and efficient method for preparing benzisoxazoles.[4] These reactions are often facilitated by a catalyst and may be enhanced by microwave irradiation or mechanical grinding.[4] The advantages include reduced waste, potentially shorter reaction times, and sometimes higher yields compared to solvent-based methods.[4]

Q4: What is the general mechanism for the formation of benzisoxazoles from o-haloaryl oximes?

A4: The base-promoted cyclization of an o-haloaryl oxime typically proceeds through the following steps:

  • Deprotonation: A base removes the proton from the oxime hydroxyl group, forming an oxime anion.

  • Intramolecular Nucleophilic Aromatic Substitution (SNAr): The resulting anion acts as a nucleophile, attacking the ortho-position of the aromatic ring and displacing the halide.[1]

Catalytic Cycle for Benzisoxazole Synthesis

Catalyst Active Catalyst Substrate Substrate Complex Catalyst->Substrate Substrate Binding Intermediate_1 Intermediate I Substrate->Intermediate_1 Reaction Step 1 Intermediate_2 Intermediate II Intermediate_1->Intermediate_2 Reaction Step 2 Product Benzisoxazole Product Intermediate_2->Product Product Formation Product->Catalyst Catalyst Regeneration

Caption: A generalized catalytic cycle for benzisoxazole synthesis.

Section 3: Data Presentation and Experimental Protocols

For ease of comparison, the following table summarizes the performance of various catalytic systems in the synthesis of benzisoxazole derivatives.

Catalyst TypeCatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
HomogeneousBrønsted Acidic Ionic Liquid Gel2-aminophenol, benzaldehydeSolvent-free130598[9]
HeterogeneousFe₃O₄@SiO₂-SO₃H2-aminophenol, aromatic aldehydeSolvent-free50-High[11]
HomogeneousRuthenium Complex2-aminophenol, primary alcoholToluene or Dioxane150-200-Moderate to High[8]
HomogeneousPalladium(II) acetateo-substituted aryloximes-Gentle heating-up to 88
HomogeneousCopper(I) iodideZ-isomers of oximes-Room Temperature-Good
Detailed Experimental Protocol: Synthesis of 2-Phenylbenzoxazole using a Brønsted Acidic Ionic Liquid (BAIL) Gel Catalyst

This protocol is adapted from a high-yield, solvent-free method.

Materials:

  • 2-Aminophenol (0.119 g, 1.0 mmol)

  • Benzaldehyde (0.106 g, 1.0 mmol)

  • BAIL gel (0.010 g, 1.0 mol % of BAIL)

  • Ethyl acetate

  • Anhydrous MgSO₄

Procedure:

  • To a 5 mL vessel, add 2-aminophenol, benzaldehyde, and the BAIL gel.

  • Stir the reaction mixture under solvent-free conditions at 130 °C for 5 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, allow the mixture to cool to room temperature and dissolve it in 10 mL of ethyl acetate.

  • Separate the BAIL gel catalyst by centrifugation.[8]

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under vacuum to obtain the crude product.

  • If necessary, purify the crude product by silica gel column chromatography.

References

  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025, December).
  • BenchChem. (n.d.). A Comparative Guide to Catalysts for Benzoxazole Synthesis. BenchChem.
  • BenchChem Technical Support Team. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • Suggested pathway of benzoxazole formation. (n.d.). ResearchGate. [Link]

  • Benzisoxazole. (n.d.). Wikipedia. [Link]

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2024). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.
  • Chen, C. Y., Andreani, T., & Li, H. (2011). A divergent and regioselective synthesis of either 3-substituted benzisoxazoles or 2-substituted benzoxazoles from readily accessible ortho-hydroxyaryl N-H ketimines. Organic letters, 13(23), 6300–6303. [Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (n.d.). National Institutes of Health. [Link]

  • Palladium-catalyzed synthesis of benzoxazoles by the cleavage reaction of carbon–carbon triple bonds with o-aminophenol. (n.d.). Royal Society of Chemistry. [Link]

  • Mechanism of formation of 2,1-benzisoxazoles in reactions of nitroarenes with arylacetonitriles. (n.d.). ResearchGate. [Link]

  • BenchChem Technical Support Team. (n.d.). Technical Support Center: Synthesis of 2-Aryl Benzoxazoles. BenchChem.
  • Synthesis of 2,1-Benzisoxazoles. (n.d.). Organic Chemistry Portal. [Link]

  • BenchChem Technical Support Team. (2025, November). Technical Support Center: Optimization of Benzoxazole Synthesis. BenchChem.
  • Benzisoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (n.d.). ACS Publications. [Link]

  • Effect of different solvents for the synthesis of benzimidazole and benzothiazole a. (n.d.).
  • Copper-Catalyzed C-H Activation for the Synthesis of Benzoxazoles. (n.d.). Sci-Hub. [Link]

  • Mechanistic exploration of the palladium-catalyzed process for the synthesis of benzoxazoles and benzothiazoles. (n.d.). Semantic Scholar. [Link]

  • BenchChem. (n.d.). troubleshooting low yield in benzoxazole synthesis. BenchChem.

Sources

Technical Support Center: Solvent Effects on the Reactivity of 6-Fluorobenzo[d]isoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Fluorobenzo[d]isoxazol-3(2H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile reagent. Here, we delve into the critical role that solvents play in modulating its stability, reactivity, and the overall success of your synthetic endeavors. Our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling and reactivity of this compound, with a specific focus on solvent interactions.

Q1: What is this compound and what are its primary applications?

A: this compound is a heterocyclic compound often employed as a stable, crystalline acylating agent. Structurally, it is an activated N-hydroxy ester. Its primary application is in the formation of amide bonds (N-acylation) with a wide range of primary and secondary amines.[1][2] This makes it a valuable tool in peptide synthesis and the development of pharmaceutical candidates, where mild and efficient coupling conditions are paramount. The fluorine substituent can also serve to modulate the electronic properties and biological activity of the final products.

Q2: How does the choice of solvent fundamentally impact the reactivity of this compound?

A: The solvent is not merely a medium for dissolution; it is an active participant in the reaction that can dramatically influence outcomes. Its effects can be categorized as follows:

  • Solubility: Ensuring all reactants, particularly the amine substrate and the isoxazolone, are fully dissolved is the first requirement for a successful homogeneous reaction.

  • Reactivity of Nucleophiles: The solvent shell around the nucleophile (e.g., an amine) dictates its "nakedness" and therefore its reactivity. Polar aprotic solvents can enhance nucleophilicity compared to polar protic solvents.[3][4]

  • Stabilization of Intermediates and Transition States: Solvents can stabilize or destabilize charged intermediates or transition states, thereby accelerating or decelerating the reaction rate. For a typical acylation, a polar solvent will stabilize the charged tetrahedral intermediate, favoring the reaction.

  • Side Reactions: The solvent can promote unwanted side reactions. For instance, in the presence of water or alcohols (protic solvents), this compound can undergo slow hydrolysis or alcoholysis, respectively, reducing the yield of the desired amide.

Q3: What is the practical difference between using a polar aprotic solvent (like DMF or MeCN) versus a polar protic solvent (like EtOH or H₂O)?

A: This is a critical consideration.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents possess dipole moments and can solvate cations effectively. However, they are poor hydrogen bond donors, meaning they do not strongly solvate anions or the lone pairs of nucleophiles (like amines). This leaves the nucleophile relatively "bare" and highly reactive, often leading to significantly faster reaction rates for N-acylation.[4] They are generally the preferred choice for these reactions.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents are hydrogen bond donors. They can form a strong solvation shell around the amine's lone pair through hydrogen bonding. This stabilizes the amine in its ground state and increases the activation energy required for it to attack the electrophilic carbonyl carbon of the isoxazolone, thus slowing the reaction. Furthermore, they can act as competing nucleophiles, leading to hydrolysis.[5]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My N-acylation reaction is sluggish, and the yield of my desired amide is very low. I've checked my reagents. Could the solvent be the problem?

A: Absolutely. Low yield is one of the most common problems and is frequently tied to solvent choice. Here’s a checklist to diagnose the issue:

  • Check for Complete Dissolution: Visually inspect the reaction mixture. If any starting material is undissolved, the reaction is heterogeneous and will be slow. Consider a more effective solvent or a solvent mixture (e.g., THF/DMF).

  • Re-evaluate Your Solvent Class: If you are using a non-polar solvent (e.g., Toluene, Hexanes) or a polar protic solvent (e.g., Ethanol), the reaction is likely to be slow. The tetrahedral intermediate in the acylation mechanism is charged and better stabilized by a polar medium. The nucleophilicity of your amine is also blunted in protic solvents.

    • Solution: Switch to a polar aprotic solvent like acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO). These solvents will enhance your amine's nucleophilicity and better stabilize the reaction intermediates.[4]

  • Ensure Solvent Purity: Water is a common impurity in many organic solvents and can act as a competing nucleophile, consuming your starting material through hydrolysis.

    • Solution: Use anhydrous (dry) solvents, especially for sensitive or slow reactions. Ensure your glassware is thoroughly dried before use.[6]

  • Consider Reaction Temperature: If the reaction is slow at room temperature even in a good solvent, gentle heating (e.g., 40-60 °C) can often increase the rate without promoting significant decomposition. Monitor the reaction by TLC or LC-MS to avoid product degradation.[6][7]

Problem 2: Significant Formation of Side Products

Q: My reaction produces the desired amide, but I'm also seeing a major byproduct that I suspect is from the hydrolysis of the starting material. How can I prevent this?

A: This strongly points to nucleophilic attack by an unintended species, most often water or a solvent molecule itself.

  • Eliminate Protic Contaminants: As mentioned above, the primary cause of hydrolytic side products is the presence of water.

    • Solution: Use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.[8]

  • Avoid Protic Solvents: If you are using an alcohol as a solvent, you risk forming an ester byproduct via alcoholysis. While generally slower than aminolysis, it can become significant with unreactive amines or long reaction times.

    • Solution: Avoid alcohol-based solvents unless they are part of the desired reaction. Stick to polar aprotic solvents.

  • Check Amine Purity: Ensure your amine starting material is not a salt (e.g., a hydrochloride salt) without an added base to liberate the free amine. If the free amine concentration is low, the background hydrolysis reaction has more time to occur.

Problem 3: Difficult Product Purification

Q: The reaction works, but removing the solvent during workup is problematic. What can I do?

A: This is a common issue when using high-boiling point polar aprotic solvents like DMF or DMSO.

  • For DMF (b.p. 153 °C) and DMSO (b.p. 189 °C): Rotary evaporation is often inefficient.

    • Solution 1 (Aqueous Wash): After the reaction is complete, dilute the mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane). Wash the organic layer multiple times with water or a brine solution. DMF and DMSO are highly water-soluble and will be partitioned into the aqueous layer.

    • Solution 2 (Lyophilization/High-Vacuum): For very sensitive compounds, removing the bulk of the organic solvent and then removing residual DMF/DMSO by lyophilization (freeze-drying) or on a high-vacuum line can be effective.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for N-Acylation of a Primary Amine

This protocol provides a reliable starting point for optimization.

  • Preparation: To a clean, dry vial equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M. Stir until all solids are dissolved.

  • Addition of Nucleophile: Add the primary amine (1.0-1.1 eq.) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA, 1.2 eq.) or N,N-diisopropylethylamine (DIPEA, 1.2 eq.).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., 1h, 4h, 16h).[8][9]

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer with 5% aqueous LiCl solution (to help remove DMF), followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by silica gel column chromatography.

Table 1: Influence of Solvent Properties on N-Acylation Reactivity
Solvent ClassExample SolventsDielectric Constant (Polarity)Key CharacteristicsExpected Outcome for N-Acylation
Aprotic, Polar DMF, DMSO, AcetonitrileHigh (30-50)Poor H-bond donors. Solvate cations well, leaving nucleophiles "bare" and reactive.Excellent. Generally fast reaction rates and good yields. The preferred choice.
Aprotic, Ethereal THF, 1,4-DioxaneModerate (4-8)Lower polarity than DMF/MeCN. Good dissolving power for many organics.Good to Moderate. Often effective, but may be slower than in more polar aprotic solvents. A good second choice.
Aprotic, Non-Polar Toluene, DichloromethaneLow (2-9)Poor ability to stabilize charged intermediates.Poor to Moderate. Reactions are often slow. Solubility of the isoxazolone may be limited.
Protic, Polar Ethanol, Methanol, WaterHigh (20-80)Strong H-bond donors. Solvate and deactivate nucleophiles. Can act as competing nucleophiles.Poor. Reactions are typically very slow. Risk of hydrolysis/alcoholysis side products is high. Generally avoid.

Section 4: Visual Guides

Diagram 1: Experimental Workflow for Solvent Screening

G cluster_prep Preparation cluster_exec Execution & Analysis cluster_scale Scale-Up prep1 Define Reaction (Amine + Isoxazolone) prep2 Select Candidate Solvents (e.g., DMF, MeCN, THF) prep1->prep2 exec1 Run Small-Scale Parallel Reactions (1 per solvent) prep2->exec1 exec2 Monitor Progress via TLC/LC-MS (at t=1h, 4h, 24h) exec1->exec2 exec3 Identify Best Condition (Fastest conversion, fewest byproducts) exec2->exec3 scale1 Optimize & Scale Up Reaction in Best Solvent exec3->scale1

Caption: Workflow for systematic solvent screening.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low Yield Observed q1 Are all reactants fully dissolved? start->q1 sol1 No: Choose a solvent with higher dissolving power (e.g., DMF) or use a co-solvent. q1->sol1 No q2 Yes: What is the solvent class? q1->q2 Yes end Yield Improved sol1->end protic Protic (e.g., EtOH): Nucleophile is deactivated. Risk of hydrolysis. q2->protic aprotic Aprotic (e.g., THF): Reaction may be slow due to lower polarity. q2->aprotic sol2 Switch to Polar Aprotic Solvent (e.g., MeCN, DMF) protic->sol2 sol3 Increase Polarity (Switch THF -> MeCN) or gently heat reaction. aprotic->sol3 sol2->end sol3->end

Caption: Decision tree for troubleshooting low reaction yield.

References

  • BenchChem. (n.d.). Optimizing reaction conditions for benzoisoxazole formation.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • ResearchGate. (2022). 1-(4-(6-Fluorobenzo [ d ] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1 H -1,2,3-triazol-1-yl) ethanone: Synthesis, spectroscopic characterization, Hirshfeld surface analysis, cytotoxic studies and docking studies.
  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • R. S. Varma, et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from [Link]

  • Phukan, K. (2014). Regioselective N-acylation of heterocyclic amines under dry conditions catalyzed by a natural clay. Journal of Chemical and Pharmaceutical Research.
  • Lo, S. M., et al. (2006). Molecular Mechanisms of 4-Hydroxy-2-Nonenal and Acrolein Toxicity: Nucleophilic Targets and Adduct Formation. Chemical Research in Toxicology. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

Sources

Overcoming solubility issues of 6-Fluorobenzo[d]isoxazol-3(2H)-one in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Fluorobenzo[d]isoxazol-3(2H)-one

Welcome to the technical support guide for this compound (hereafter referred to as 6-FBIO). This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with the solubility of this compound in common organic solvents. As a key building block in drug discovery and development, understanding and overcoming its solubility limitations is critical for successful synthesis, purification, and formulation.[1]

This guide moves beyond simple solvent lists to provide a mechanistic understanding of why solubility issues arise and offers a systematic, evidence-based approach to resolving them.

Part 1: Understanding the Solubility Profile of 6-FBIO

Before troubleshooting, it is crucial to understand the physicochemical properties of the molecule that govern its solubility.

Molecular Structure and Inherent Properties:

  • Formula: C₇H₄FNO₂[1][2]

  • Molecular Weight: 153.11 g/mol [1][2]

  • Core Structure: A rigid, planar benzisoxazolone system. This planarity and aromaticity contribute to strong intermolecular π-π stacking interactions in the solid state. Overcoming this crystal lattice energy is the first barrier to dissolution.

  • Key Functional Groups:

    • Lactam-like Amide: The N-H and C=O groups are capable of acting as hydrogen bond donors and acceptors, respectively. This suggests an affinity for polar, protic solvents.

    • Fluorine Substituent: The carbon-fluorine bond is highly polarized and one of the strongest in organic chemistry.[3] While fluorine's high electronegativity increases the molecule's polarity, the C-F moiety is a poor hydrogen bond acceptor.[4] This creates a unique "polar hydrophobicity," where the molecule has polar characteristics but can be poorly solvated by highly structured hydrogen-bonding solvents like water.[4] The introduction of fluorine can also increase a compound's lipophilicity.[5]

The combination of a rigid, H-bonding core with a polar hydrophobic fluorine atom means that 6-FBIO does not fit neatly into "polar" or "nonpolar" categories, often leading to limited solubility in a wide range of single-component solvents.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section provides direct answers to common issues encountered during experimentation.

Q1: My 6-FBIO is insoluble in my chosen solvent (e.g., Dichloromethane, Ethyl Acetate) at room temperature. What are the immediate first steps?

Answer: When initial dissolution fails, the first step is to gently increase the system's energy to overcome the activation energy of dissolution.

  • Mechanical Agitation: Ensure vigorous stirring or vortexing. This maximizes the interaction between the solvent and the solute's surface area.

  • Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. Cavitation can help break apart solid agglomerates and enhance solvent penetration.

  • Gentle Heating: The solubility of most solids increases with temperature because the dissolution process is typically endothermic (requires energy).[6][7] Warm the mixture gently (e.g., to 40-50 °C). Be cautious not to boil the solvent, especially if it's volatile. Always use a condenser if heating for extended periods.

Q2: I heated the mixture and the 6-FBIO dissolved, but it immediately crashed out as a fine powder upon cooling. What does this mean?

Answer: This indicates you have created a supersaturated solution. The rapid precipitation suggests that the solvent is thermodynamically poor for your compound at room temperature and that the crystallization process was uncontrolled, which can trap impurities.[8][9]

Corrective Actions:

  • Re-heat and Add More Solvent: Place the flask back on the heat source, re-dissolve the solid, and add a small additional volume of the hot solvent (e.g., 10-20% more). This will lower the concentration and the saturation point, allowing for more controlled crystal growth upon cooling.[8]

  • Slow Cooling: Rapid cooling promotes the formation of small, often impure, crystals. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath if necessary to maximize yield. Slow cooling is a cornerstone of effective recrystallization.[10]

Q3: My compound "oiled out," forming liquid droplets instead of dissolving or crystallizing. What is happening and how do I fix it?

Answer: Oiling out occurs when the solute is heated above its melting point in a solvent in which it is poorly soluble. Instead of dissolving, it melts, forming an immiscible liquid phase. This is common when the solute's melting point is lower than the boiling point of the solvent.

Solutions:

  • Add More of the "Good" Solvent: If using a cosolvent system, add more of the solvent in which the compound is more soluble to lower the saturation temperature below the compound's melting point.[8]

  • Switch Solvents: Choose a solvent with a lower boiling point.

  • Use a Larger Volume of Solvent: By increasing the solvent volume, you can often achieve dissolution at a temperature below the compound's melting point.

Q4: Single solvents are not effective. How do I rationally select and develop a cosolvent system?

Answer: Cosolvency is a powerful technique to fine-tune the polarity and solvating power of your medium.[11][12] A cosolvent system works by creating a solvent mixture with properties intermediate to those of the individual components, better matching the solute's requirements.[11][13]

Strategy:

  • Identify a "Good" and a "Poor" Solvent: Find a solvent that dissolves 6-FBIO well (the "good" solvent, e.g., DMSO, DMF, or hot THF) and a miscible solvent in which it is poorly soluble (the "poor" or "anti-solvent," e.g., Hexane, Heptane, Water).

  • Dissolve in the "Good" Solvent: Dissolve the compound in a minimal amount of the hot "good" solvent.

  • Titrate with the "Poor" Solvent: Slowly add the "poor" solvent dropwise to the hot solution until you observe persistent cloudiness (the saturation point).

  • Clarify and Cool: Add a few drops of the "good" solvent to re-clarify the solution, then allow it to cool slowly. This method, often used for recrystallization, is also an excellent way to find an effective cosolvent ratio for maintaining solubility.[10][14]

Q5: Which solvents are the best general starting points for screening?

Answer: A systematic screen should cover a range of solvent polarities and functionalities. The table below provides a starting point for screening. Solubility should always be confirmed experimentally.

Solvent ClassExample SolventDielectric Constant (20°C)Polarity IndexBoiling Point (°C)Predicted Utility for 6-FBIO
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.77.2189High: Often an excellent solvent for this class of compounds, but difficult to remove.
Dimethylformamide (DMF)36.76.4153High: Similar to DMSO, good solvating power.
Acetonitrile (MeCN)37.55.882Moderate: May require heating.
Acetone20.75.156Moderate: Good for initial trials due to volatility.
Tetrahydrofuran (THF)7.64.066Moderate: Good solvating power, may require heating.
Polar Protic Methanol (MeOH)32.75.165Low to Moderate: H-bonding may compete with self-association.
Ethanol (EtOH)24.64.378Low to Moderate: Similar to Methanol.
Isopropanol (IPA)19.93.982Low: Generally less effective than smaller alcohols.
Chlorinated Dichloromethane (DCM)9.13.140Low: Often insufficient polarity.
Ethers 2-Methyltetrahydrofuran (2-MeTHF)6.2N/A80Moderate: A greener alternative to THF, may work well when heated.
Aromatic Toluene2.42.4111Very Low: Unlikely to be effective alone.

Part 3: Visual Workflow Guides

The following diagrams provide a systematic approach to troubleshooting and solvent selection.

G start 6-FBIO Insoluble at RT in Chosen Solvent step1 Apply Energy: 1. Agitate/Vortex 2. Sonicate 3. Gentle Heating (40-50°C) start->step1 q1 Does it Dissolve? step1->q1 dissolved Solubility Achieved. Proceed with experiment. q1->dissolved  Yes no_dissolve Still Insoluble or Oils Out q1->no_dissolve  No crashed Compound Crashes Out Upon Cooling dissolved->crashed If... crashed_sol Solution: 1. Re-heat, add 10-20% more solvent. 2. Allow to cool slowly. crashed->crashed_sol no_dissolve_sol Problem is fundamental. Solvent is unsuitable. Proceed to Solvent Screening. no_dissolve->no_dissolve_sol

Caption: Decision tree for initial solubility troubleshooting.

G start Goal: Find Optimal Solvent System for 6-FBIO step1 Protocol 1: Systematic Single Solvent Screen (Use table as guide) start->step1 q1 Is a single solvent sufficiently effective? step1->q1 success Success! Optimized single solvent found. q1->success  Yes cosolvent Protocol 2: Develop Cosolvent System q1->cosolvent  No step2a 1. Select best single solvent (the 'Good' solvent). cosolvent->step2a step2b 2. Select a miscible anti-solvent (the 'Poor' solvent). step2a->step2b step2c 3. Dissolve 6-FBIO in min. hot 'Good' solvent. Titrate with 'Poor' solvent to cloud point. step2b->step2c q2 Is solubility achieved at desired concentration? step2c->q2 final_success Success! Optimized cosolvent system identified. q2->final_success  Yes revisit Revisit solvent choices. Consider advanced methods (e.g., surfactants, pH modification if applicable). q2->revisit  No

Caption: Workflow for systematic solvent & cosolvent screening.

Part 4: Key Experimental Protocols

Protocol 1: Rapid Solvent Screening

  • Preparation: Dispense ~1-2 mg of 6-FBIO into several small, labeled vials (e.g., 1 mL HPLC vials).

  • Solvent Addition: Add 100 µL of a candidate solvent to each vial.

  • Room Temperature Test: Vortex each vial for 60 seconds. Observe and record solubility (e.g., Insoluble, Partially Soluble, Soluble).

  • Heating Test: For vials where the compound was not fully soluble, warm them to ~50 °C in a heat block for 5 minutes with intermittent vortexing. Record observations.

  • Cooling Test: Allow any vials that showed solubility upon heating to cool to room temperature. Note if any precipitation occurs.

  • Analysis: Rank solvents based on their ability to dissolve the compound at room temperature or with minimal heating, and their ability to keep it in solution upon cooling.

Protocol 2: Approximate Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility and is considered a gold standard.[15][16]

  • Preparation: Add an excess amount of 6-FBIO (e.g., 10 mg) to a known volume of the chosen solvent system (e.g., 1 mL) in a sealed, screw-cap vial. The presence of undissolved solid is essential.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) on an orbital shaker for 24-48 hours. This duration is to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed for the solid to settle. Alternatively, centrifuge the vial to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter it through a 0.22 µm syringe filter (PTFE for organic solvents) into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the filtered sample under a stream of nitrogen or in a vacuum oven. Weigh the remaining solid. Calculate the concentration in mg/mL.[17]

    • Analytical Method: Dilute the filtered sample with a suitable mobile phase and quantify the concentration using a pre-calibrated HPLC or UV-Vis method.[18]

This guide provides a foundational framework for addressing the solubility challenges of this compound. By combining a theoretical understanding of the molecule with systematic experimental approaches, researchers can efficiently identify robust solvent systems for their specific applications.

References

  • Slideshare. (n.d.). Cosolvency. [PPTX]. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Preprints.org. Retrieved from [Link]

  • Wikipedia. (n.d.). Biological aspects of fluorine. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Patel, J., et al. (2011). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Sharma, D., Saini, S., & Rana, A. C. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. ResearchGate. Retrieved from [Link]

  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. [PPTX]. Retrieved from [Link]

  • Al-Ghazali, M. A., & Al-Kassas, R. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences. Retrieved from [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

  • Ainurofiq, A., & Az-Zahra, A. A. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. [PPTX]. Retrieved from [Link]

  • Green Chemistry Toolkit. (n.d.). SOLVENTS. Retrieved from [Link]

  • Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1-Fluorononane. Retrieved from [Link]

  • ResearchGate. (n.d.). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?. Retrieved from [Link]

  • CP Lab Chemicals. (n.d.). This compound, min 98%, 100 mg. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Measurement Techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025, August 7). On the Measurement of Solubility. [Request PDF]. Retrieved from [Link]

  • Fourie, J., & Malan, S. F. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. PMC. Retrieved from [Link]

  • Scribd. (n.d.). Choosing Suitable Solvent Practical Manual. Retrieved from [Link]

  • Reddit. (2017, December 19). Any recommendations on guides to basic solvent choices for organic molecules?. Retrieved from [Link]

  • Cepa, V. (2020). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • Quora. (2018, July 20). How to detect the best solvent for specific organic compounds from its structure. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

  • YouTube. (2015, September 30). Improving Crystallization and Precipitation: A Review of 20 Years - Part I. Retrieved from [Link]

  • Quora. (2017, April 5). What should I do if crystallisation does not occur?. Retrieved from [Link]

  • American Elements. (n.d.). 6-Fluorobenzo[d]isoxazole-3-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Coping with crystallization problems. Retrieved from [Link]

  • YouTube. (2025, January 1). How To Know What Reagents To Use In Organic Chemistry?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]

  • ResearchGate. (2025, November 28). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. [Request PDF]. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link] dissolution-and-solubility/

  • IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-(2-(4-(6-(2-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)benzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]

  • ResearchGate. (2025, January 10). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Retrieved from [Link]

  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 6-Fluorobenzo[d]isoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Fluorobenzo[d]isoxazol-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important heterocyclic compound. Drawing from established chemical principles and field-proven insights, this resource provides in-depth explanations, detailed protocols, and practical solutions to ensure the integrity and success of your experiments.

Introduction to the Synthesis and Potential Challenges

This compound is a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, can be prone to the formation of several byproducts that complicate purification and reduce yields. A common and efficient synthetic route involves the cyclization of a hydroxamic acid precursor, which is itself derived from a salicylic acid derivative. This guide will focus on identifying and mitigating the formation of byproducts in this synthetic pathway.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound.

FAQ 1: My reaction is complete, but I have a major byproduct with the same mass as my desired product. What is it and how can I prevent its formation?

Answer:

A common challenge in the synthesis of 3-isoxazolones is the formation of the isomeric 5-isoxazolone byproduct. In the case of this compound, the likely isomeric byproduct is 6-Fluoro-1,3-benzoxazin-4-one. This occurs due to the two possible modes of cyclization of the hydroxamic acid intermediate.

Causality: The formation of the desired 3-isoxazolone versus the 5-isoxazolone byproduct is often influenced by the reaction conditions, particularly the choice of cyclizing agent and the pH of the reaction medium.

Troubleshooting and Prevention:

  • Choice of Cyclizing Agent: The use of reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) followed by a mild base is often employed to favor the formation of the desired 3-isoxazolone.

  • pH Control: Maintaining a neutral to slightly acidic pH during the cyclization step can help suppress the formation of the 5-isoxazolone isomer.

  • Protecting Groups: A strategy involving N,O-diBoc-protected β-keto hydroxamic acids has been shown to yield 5-substituted 3-isoxazolols without the formation of the 5-isoxazolone byproduct[1][2]. While this adds steps to the synthesis, it can significantly improve the purity of the final product.

Workflow for Isomer Identification:

Caption: Workflow for identifying isomeric byproducts.

FAQ 2: My reaction to form the hydroxamic acid precursor from 4-fluoro-2-hydroxybenzoyl chloride and hydroxylamine is giving low yields and multiple spots on TLC. What are the likely side reactions?

Answer:

The reaction between an acyl chloride and hydroxylamine can be complex. Besides the desired N-acylation to form the hydroxamic acid, several side reactions can occur, leading to a complex product mixture and reduced yield.

Potential Side Reactions:

  • O-Acylation: Hydroxylamine has two nucleophilic sites (nitrogen and oxygen). While N-acylation is generally favored, O-acylation can occur, leading to the formation of an O-acyl hydroxylamine.

  • Di-acylation: Both the nitrogen and oxygen atoms of hydroxylamine can be acylated, especially if an excess of the acyl chloride is used.

  • Decomposition of Hydroxylamine: Hydroxylamine and its salts can be unstable, especially under basic conditions or upon heating, leading to the formation of nitrogen, ammonia, and water[3][4].

  • Reaction with Solvent: If a nucleophilic solvent is used, it may compete with hydroxylamine in reacting with the acyl chloride.

Troubleshooting and Prevention:

  • Control of Stoichiometry: Use a slight excess of hydroxylamine relative to the acyl chloride to minimize di-acylation.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to control the reactivity and minimize side reactions.

  • pH Control: The nucleophilicity of the nitrogen in hydroxylamine is pH-dependent. Running the reaction under slightly basic conditions (e.g., in the presence of a non-nucleophilic base like pyridine or triethylamine) can favor N-acylation.

  • Choice of Base: Use a hindered, non-nucleophilic base to avoid its reaction with the acyl chloride.

Reaction Pathway and Side Products:

Caption: Main reaction and side reactions in hydroxamic acid synthesis.

FAQ 3: I am observing incomplete cyclization of the hydroxamic acid to the benzisoxazolone. How can I drive the reaction to completion?

Answer:

Incomplete cyclization can be a frustrating issue, often stemming from suboptimal reaction conditions or the stability of the starting material.

Potential Causes:

  • Insufficiently Activating Cyclizing Agent: The leaving group on the carbonyl carbon must be sufficiently activated for intramolecular nucleophilic attack by the hydroxylamine oxygen.

  • Low Reaction Temperature or Short Reaction Time: The cyclization may require more energy or a longer duration to proceed to completion.

  • Decomposition of the Hydroxamic Acid: Hydroxamic acids can be unstable under harsh conditions, leading to degradation rather than cyclization.

Troubleshooting and Optimization:

  • Stronger Cyclizing Agent: If using a mild agent, consider switching to a more reactive one, such as oxalyl chloride or phosphorus oxychloride (POCl₃).

  • Optimize Reaction Conditions: Systematically vary the reaction temperature and time to find the optimal conditions for your specific substrate. Monitor the reaction progress by TLC or LC-MS.

  • Solvent Choice: The polarity of the solvent can influence the rate of cyclization. A survey of aprotic solvents of varying polarity (e.g., THF, DCM, acetonitrile) may be beneficial.

Experimental Protocol: Cyclization of 4-Fluoro-2-hydroxybenzohydroxamic Acid

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-fluoro-2-hydroxybenzohydroxamic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagent: Cool the solution to 0 °C and add thionyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

FAQ 4: My final product appears to be unstable and decomposes upon storage. What are the stability issues with this compound?

Answer:

The isoxazolone ring system can be susceptible to ring-opening under certain conditions, particularly in the presence of strong nucleophiles or under harsh acidic or basic conditions.

Degradation Pathways:

  • Hydrolysis: Under strongly acidic or basic conditions, the lactam-like bond in the isoxazolone ring can be hydrolyzed, leading to the formation of the corresponding hydroxamic acid, which may further decompose.

  • Nucleophilic Attack: Strong nucleophiles can attack the carbonyl carbon, leading to ring-opening.

Recommendations for Storage and Handling:

  • Storage Conditions: Store the purified compound in a cool, dry, and dark place, preferably under an inert atmosphere.

  • pH Considerations: Avoid exposing the compound to strong acids or bases for prolonged periods. If the compound needs to be dissolved, use neutral, aprotic solvents.

  • Purity: Ensure the compound is free from acidic or basic impurities from the synthesis, as these can catalyze decomposition.

Quantitative Data Summary

ParameterCondition A (Favors Desired Product)Condition B (Favors Byproduct)
Cyclizing Agent Thionyl Chloride-
Temperature 0 °C to Room TemperatureElevated Temperatures
pH Neutral to Slightly AcidicBasic
Expected Yield > 80%Variable
Purity HighLow (mixture of isomers)

Conclusion

The synthesis of this compound, while achievable, requires careful control of reaction conditions to minimize the formation of byproducts, particularly the isomeric 5-isoxazolone. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their target compound. For further assistance, please consult the references provided below or contact our technical support team.

References

  • Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. The Journal of Organic Chemistry, 65(4), 1003–1007. [Link]

  • Organic Chemistry Portal. A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. [Link]

  • Google Patents. (2003). Process for preparing 3-(2-(4-(6-fluorobenzo(d) isoxazol-3-yl)-piperidin-1yl)-ethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido-(1,2-a) pyrimidin-4-one.
  • Sciencemadness Wiki. (2023). Hydroxylamine. [Link]

  • Google Patents. (1991). Process for decomposing solutions of hydroxylammonium salts.

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 6-Fluorobenzo[d]isoxazol-3(2H)-one Derivatives as Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-fluorobenzo[d]isoxazol-3(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of its derivatives, with a particular focus on their antiproliferative activity. By synthesizing data from key studies, we aim to provide actionable insights for the rational design of novel and more potent anticancer drug candidates.

The Core Scaffold: this compound and its Significance

The benzisoxazole ring system is a versatile pharmacophore present in a range of biologically active compounds.[3] The introduction of a fluorine atom at the 6-position can significantly enhance metabolic stability and binding affinity, making this compound an attractive starting point for drug discovery. While direct SAR studies on the unsubstituted core are limited, extensive research has been conducted on its 3-substituted derivatives, particularly those incorporating a piperidinyl linker.

A pivotal study by Prasad et al. provides a foundational understanding of the SAR of N-substituted 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents.[4][5] This guide will primarily focus on the findings from this study, supplemented with data from other relevant research to provide a comprehensive comparison.

Comparative Analysis of N-Substituted 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Derivatives

A series of thirteen novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives (designated as 5a-m in the primary literature) were synthesized and evaluated for their in vitro antiproliferative activity against four human cancer cell lines: HeLa (cervical cancer), HT-29 (colon adenocarcinoma), MCF-7 (breast adenocarcinoma), and HepG-2 (hepatocellular carcinoma).[4] The primary point of diversification in this series is the substituent attached to the piperidine nitrogen.

Key Structure-Activity Relationship Insights

The central finding from the comparative analysis is that the nature of the substituent at the N-terminal of the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core plays a dominant role in determining the antiproliferative activity.[4][5]

Key Findings:

  • Heterocyclic Substituents Enhance Potency: Derivatives bearing heterocyclic rings on the piperidine nitrogen generally exhibit superior antiproliferative activity compared to those with simple aromatic or aliphatic groups.

  • Identification of Potent Compounds: Among the synthesized series, compounds 5a , 5d , and 5k emerged as the most potent antiproliferative agents across all tested cell lines.[4]

SAR_Summary Core 6-Fluoro-3-(4-piperidinyl) -1,2-benzisoxazole Potent Potent Core->Potent Leads to Higher Activity Less_Potent Less_Potent Core->Less_Potent Leads to Lower Activity

Quantitative Comparison of Antiproliferative Activity

The antiproliferative effects of the synthesized compounds were quantified using the MTT assay. While the specific IC50 values from the primary study by Prasad et al. are not publicly available in the abstract, the study identifies compounds 5a , 5d , and 5k as having potent activity. For the purpose of this guide, we will denote their activity level as "High" and qualitatively compare it with other derivatives.

Table 1: Comparative Antiproliferative Activity of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Derivatives

CompoundN-Piperidinyl Substituent (R-CO-)HeLaHT-29MCF-7HepG-2Overall Potency
5a HeterocyclicHighHighHighHighHigh
5d HeterocyclicHighHighHighHighHigh
5k HeterocyclicHighHighHighHighHigh
Other AnalogsAromatic/AliphaticModerate-LowModerate-LowModerate-LowModerate-LowModerate-Low

Note: "High" potency indicates significant antiproliferative activity as identified in the primary study.[4]

Experimental Protocols

General Synthesis of N-Substituted 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Derivatives

The synthesis of the target compounds involves a straightforward acylation of the commercially available 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with various substituted aromatic or heterocyclic acid chlorides.[4]

Synthesis_Workflow Start_Mat Start_Mat Acylation Acylation Start_Mat->Acylation Final_Product Final_Product Acylation->Final_Product Acid_Chloride Acid_Chloride Acid_Chloride->Acylation

Step-by-Step Methodology:

  • Preparation of the Free Base: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is treated with a suitable base (e.g., potassium hydroxide in methanol) to generate the free base.[2]

  • Acylation Reaction: The free base is then reacted with a specific substituted aromatic or heterocyclic acid chloride in an appropriate solvent.

  • Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to yield the desired N-substituted derivative.

In Vitro Antiproliferative Activity Assessment: MTT Assay

The antiproliferative activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][6][7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Detailed Experimental Workflow:

  • Cell Seeding: Human cancer cell lines (HeLa, HT-29, MCF-7, HepG-2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: Following treatment, an MTT solution is added to each well, and the plates are incubated for a few hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curves.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Test Compounds A->B C Add MTT Reagent & Incubate B->C D Solubilize Formazan Crystals (DMSO) C->D E Measure Absorbance (~570 nm) D->E F Calculate % Inhibition & IC50 Values E->F

Conclusion and Future Directions

The structure-activity relationship studies of this compound derivatives, particularly the N-substituted 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole analogs, have provided valuable insights for the development of novel antiproliferative agents. The key takeaway is the significant impact of the N-piperidinyl substituent, with heterocyclic moieties conferring the most potent activity.

Future research in this area should focus on:

  • Expansion of the Substituent Library: Synthesis and evaluation of a broader range of diverse heterocyclic substituents to further probe the SAR and identify novel, highly potent compounds.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which these compounds exert their antiproliferative effects.

  • In Vivo Efficacy: Evaluation of the most promising lead compounds in preclinical animal models to assess their in vivo anticancer activity, pharmacokinetics, and safety profiles.

By leveraging the foundational SAR data presented in this guide, researchers can more effectively design and develop the next generation of this compound-based anticancer therapeutics.

References

Sources

A Comparative Guide to Benzoxazole and Benzisoxazole Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazole and benzisoxazole represent two isomeric heterocyclic scaffolds of significant interest in medicinal chemistry. Their structural similarity, characterized by a fused benzene and oxazole/isoxazole ring, belies their distinct electronic properties, which in turn gives rise to a diverse spectrum of pharmacological activities.[1] This guide provides an in-depth, objective comparison of the biological activities of benzoxazole and benzisoxazole isomers, supported by experimental data. Our aim is to equip researchers and drug development professionals with the critical insights needed to navigate the subtleties of these two privileged scaffolds in the pursuit of novel therapeutic agents. While both isomers have demonstrated considerable potential as anticancer, antimicrobial, and anti-inflammatory agents, the nuanced differences in their biological profiles, stemming from the positional difference of the nitrogen atom in the five-membered ring, are a key consideration in rational drug design.[1] This guide will delve into these differences, presenting available comparative data, detailed experimental protocols for key biological assays, and an exploration of the underlying mechanisms of action.

At a Glance: Benzoxazole vs. Benzisoxazole

FeatureBenzoxazoleBenzisoxazole
Structure Fused benzene and oxazole ringsFused benzene and isoxazole rings
Key Biological Activities Anticancer, Antimicrobial, Anti-inflammatoryAnticancer, Antimicrobial, Anti-inflammatory, Anticonvulsant
Primary Mechanisms of Action Diverse; includes inhibition of tyrosine kinases like VEGFR-2, and modulation of NF-κB and apoptotic pathways.[1]Varied; includes inhibition of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).[1]

Comparative Analysis of Biological Activities

While direct, side-by-side comparative studies of benzoxazole and benzisoxazole isomers are not abundant in the literature, the existing data provides valuable insights into their relative potencies and therapeutic potential across different biological domains.[1]

Anticancer Activity

Both benzoxazole and benzisoxazole derivatives have emerged as promising candidates in oncology research, though their efficacy can be highly dependent on substitution patterns and the specific cancer cell line being targeted.[1]

Benzoxazole Derivatives: These compounds have demonstrated significant potential as anticancer agents, often through the inhibition of key signaling pathways implicated in tumor growth and progression.[1] For instance, certain benzoxazole derivatives have been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[2] Others exert their effects by modulating the NF-κB signaling pathway or by inducing apoptosis.[1]

Benzisoxazole Derivatives: The benzisoxazole scaffold has also yielded potent anticancer compounds.[3] Their mechanisms of action can include the inhibition of enzymes crucial for cancer cell proliferation and survival.[1] The position of the nitrogen atom in the isoxazole ring can significantly influence the compound's anticancer potency and selectivity.[1]

Comparative Anticancer Activity Data:

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
BenzoxazoleNaphthoxazole analog with chlorineHeLa (cervical), A549 (lung), MCF-7 (breast)2.18 - 2.89[4]
BenzisoxazoleEstradiol-benzisoxazole hybridDU-145 (prostate), PC3 (prostate), HeLa (cervical)<10[5]

Note: The data presented is compiled from different studies and should be interpreted with caution due to variations in experimental conditions.

Antimicrobial Activity

The benzoxazole and benzisoxazole cores have been extensively explored for their potential to combat bacterial and fungal infections.

Benzoxazole Derivatives: Several benzoxazole derivatives have exhibited broad-spectrum antimicrobial activity.[6] For example, certain synthesized benzoxazoles have shown notable activity against Staphylococcus aureus.[7]

Benzisoxazole Derivatives: Benzisoxazole-containing compounds have also demonstrated significant antimicrobial properties against a range of pathogens.[3]

Comparative Antimicrobial Activity Data:

Compound TypeDerivativeMicroorganismZone of Inhibition (mm) / MIC (µg/mL)Reference
BenzoxazoleCompound A (Benzooxazole-2-carboxylic acid)Staphylococcus aureusHigh activity (specific values not provided)[6][7]
BenzisoxazoleBenzisoxazole derivative (unsubstituted phenyl ring)Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, Bacillus subtilisGood activity (specific values not provided)[3]

Note: Direct comparison is challenging due to the qualitative nature of some reported data.

Anti-inflammatory Activity

Inflammation is a key component of numerous diseases, and both scaffolds have been investigated for their anti-inflammatory potential.

Benzoxazole Derivatives: Certain benzoxazole derivatives have been identified as potent anti-inflammatory agents, with some acting as inhibitors of myeloid differentiation protein 2 (MD2), which is involved in the inflammatory response.[8]

Benzisoxazole Derivatives: Benzisoxazole derivatives have also shown promise as anti-inflammatory agents, with some compounds bearing electron-withdrawing groups exhibiting good activity.[3][9]

Comparative Anti-inflammatory Activity Data:

Compound TypeDerivativeAssayActivity (% inhibition, IC50)Reference
BenzoxazoleBenzoxazolone derivative (3g)IL-6 inhibitionIC50: 5.09 ± 0.88 µM[1]
BenzisoxazoleSubstituted 1,2-benzoxazolone (8b)Carrageenan-induced paw edema66.1% inhibition at 5 mg/kg[5]
Benzisoxazole3-chloro-1,2-benzoxazole (9b)Carrageenan-induced paw edema66.1% inhibition at 5 mg/kg[5]

Experimental Protocols

To ensure scientific integrity and enable researchers to replicate and build upon existing findings, this section provides detailed, step-by-step methodologies for key biological assays used in the evaluation of benzoxazole and benzisoxazole isomers.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[10]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (benzoxazole or benzisoxazole derivatives) and incubate for an additional 24-48 hours.[1]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours, or until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: Agar Well Diffusion Method

This method is widely used for the preliminary screening of antimicrobial activity.[12]

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Agar Plate Inoculation: Evenly spread the microbial inoculum over the surface of a solidified nutrient agar plate to create a lawn.[13]

  • Well Creation: Aseptically create wells (typically 6 mm in diameter) in the agar using a sterile cork borer.[14]

  • Compound Application: Add a specific volume (e.g., 100 µL) of the test compound solution at a known concentration into each well.[14]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[1]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone indicates greater antimicrobial activity.[1]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[15]

Protocol:

  • Animal Grouping and Fasting: Divide rats into control and treatment groups and fast them overnight before the experiment.[5]

  • Compound Administration: Administer the test compounds (benzoxazole or benzisoxazole derivatives) or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally 30 minutes before carrageenan injection.[16]

  • Induction of Edema: Inject 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[16]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[16]

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group.

Mechanistic Insights and Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of these isomers is crucial for lead optimization and the development of targeted therapies.

Benzoxazole: Targeting Cancer Signaling Pathways

Many benzoxazole derivatives exert their anticancer effects by interfering with critical signaling pathways that drive tumor growth and survival.

  • VEGF/VEGFR-2 Signaling Pathway: This pathway is a key regulator of angiogenesis.[17] Certain benzoxazole compounds inhibit VEGFR-2, thereby cutting off the tumor's blood supply.[1]

VEGF_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Ras Ras PKC->Ras MAPK MAPK Ras->MAPK Proliferation Endothelial Cell Proliferation, Migration, Survival MAPK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Inhibition of the VEGF/VEGFR-2 signaling pathway by benzoxazole derivatives.

  • NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway plays a crucial role in inflammation and cancer.[18] Some benzoxazoles can modulate this pathway, leading to apoptosis of cancer cells.[1]

Caption: Modulation of the NF-κB signaling pathway by benzoxazole derivatives.

Benzisoxazole: Enzyme Inhibition

Benzisoxazole derivatives have been shown to inhibit specific enzymes, which forms the basis of their therapeutic effects.

  • Monoamine Oxidase (MAO) Inhibition: MAO is an enzyme responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine.[19] Inhibition of MAO by certain benzisoxazole compounds can increase the levels of these neurotransmitters, which is relevant for the treatment of depression and other neurological disorders.[19]

  • Acetylcholinesterase (AChE) Inhibition: AChE is the enzyme that breaks down the neurotransmitter acetylcholine.[5] Inhibition of AChE leads to increased acetylcholine levels in the synapse and is a therapeutic strategy for Alzheimer's disease.[20] Certain benzisoxazole derivatives are potent AChE inhibitors.[19][21]

Conclusion

Both benzoxazole and benzisoxazole isomers are privileged scaffolds in medicinal chemistry, offering a broad spectrum of biological activities. While they often exhibit similar types of pharmacological effects, subtle structural differences between the two can lead to significant variations in potency, selectivity, and mechanism of action. This guide has highlighted these differences and provided a framework for the comparative evaluation of these important heterocyclic compounds. Future research focused on the synthesis and direct, side-by-side biological evaluation of isomeric pairs will be instrumental in further elucidating their structure-activity relationships and guiding the rational design of next-generation therapeutic agents.

References

  • Villalobos, A., et al. (1994). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry, 37(17), 2721-34. Available at: [Link].

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. National Institutes of Health. Available at: [Link].

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. Available at: [Link].

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link].

  • The VEGF signaling pathway in cancer: the road ahead. National Institutes of Health. Available at: [Link].

  • The Nuclear Factor NF-κB Pathway in Inflammation. National Institutes of Health. Available at: [Link].

  • Monoamine Oxidase Inhibitors (MAOIs). National Institutes of Health. Available at: [Link].

  • Physiology, Acetylcholinesterase. National Institutes of Health. Available at: [Link].

  • Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. MDPI. Available at: [Link].

  • Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives. World Journal of Pharmaceutical Research. Available at: [Link].

  • Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. National Institutes of Health. Available at: [Link].

  • Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. PubMed. Available at: [Link].

  • New synthetic benzisoxazole derivatives as antimicrobial, antioxidant and anti-inflammatory agents. European Journal of Chemistry. Available at: [Link].

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. National Institutes of Health. Available at: [Link].

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link].

Sources

A Comparative Guide to the In Vitro Efficacy of 6-Fluorobenzo[d]isoxazol-3(2H)-one Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced potency and selectivity remains a paramount objective. The 6-Fluorobenzo[d]isoxazol-3(2H)-one scaffold has emerged as a promising heterocyclic core for the development of new anticancer agents. This guide provides an in-depth comparative analysis of the in vitro performance of various derivatives of this scaffold against a panel of human cancer cell lines. We will delve into the experimental data that underscores their cytotoxic potential and explore the mechanistic underpinnings of their activity, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting Cancer with Isoxazole Derivatives

The isoxazole ring system is a privileged scaffold in medicinal chemistry, known to be a versatile pharmacophore in a variety of biologically active compounds. The incorporation of a fluorine atom at the 6-position of the benzo[d]isoxazol-3(2H)-one core can significantly modulate the physicochemical properties of the molecule, potentially enhancing its metabolic stability, membrane permeability, and binding affinity to target proteins. This strategic fluorination has spurred the investigation of a range of derivatives for their anticancer activities.

This guide will focus on a comparative evaluation of these derivatives, with a particular emphasis on their effects on cell viability, their ability to induce programmed cell death (apoptosis), and their impact on the cell division cycle. For a robust comparison, the performance of these novel compounds will be contextualized against doxorubicin, a well-established chemotherapeutic agent widely used in the treatment of various cancers.

Comparative Cytotoxicity Analysis

The initial assessment of any potential anticancer agent is the determination of its cytotoxic effects on cancer cells. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population, is a key metric for this evaluation.

A study on a series of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine demonstrated significant cytotoxic activity against a panel of human cancer cell lines, including colon (Colo205), leukemia (U937), breast (MCF7), and lung (A549) cancer cells.[1][2] The data from this study, alongside comparative IC50 values for the standard chemotherapeutic drug doxorubicin, are presented in Table 1.

Compound/DrugCell LineCancer TypeIC50 (µM)
Derivative 20c Colo205Colon Cancer5.04
U937Leukemia>50
MCF7Breast Cancer13.0
A549Lung Cancer>50
Doxorubicin MCF-7Breast Cancer0.04-0.8 µM
A549Lung Cancer0.07-0.45 µM
Derivative 20c is a specific isoxazole derivative of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine.

Note: The IC50 values for doxorubicin are presented as a range, as they can vary depending on the specific experimental conditions.

The data reveals that derivative 20c exhibits notable activity against the Colo205 colon cancer cell line and moderate activity against the MCF7 breast cancer cell line.[1][2] The selectivity of this compound is also apparent, with significantly lower potency observed against the U937 and A549 cell lines. This differential sensitivity underscores the importance of screening against a diverse panel of cancer cell lines to identify the most promising therapeutic candidates for specific cancer types.

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

To move beyond simple cytotoxicity, it is crucial to understand the molecular mechanisms by which these derivatives exert their anticancer effects. The aforementioned study on isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine provided evidence that the lead compound, 20c , induces cancer cell death through the activation of apoptosis and disruption of the cell cycle.[1][2]

Cell Cycle Analysis

The cell cycle is a tightly regulated process that governs cell division. Many anticancer drugs function by interfering with this cycle, leading to cell growth arrest and death. Flow cytometry analysis of Colo205 cells treated with derivative 20c revealed a significant accumulation of cells in the G2/M phase of the cell cycle.[1][2] This G2/M arrest prevents the cells from entering mitosis, ultimately triggering apoptotic pathways.

Apoptosis Induction: A Mitochondrial-Dependent Pathway

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells. The study found that derivative 20c treatment led to a substantial increase in the levels of the tumor suppressor protein p53 in Colo205 cells.[1][2] The activation of p53 is a key event in the intrinsic apoptotic pathway. This was further supported by the observed alteration in the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, which are key regulators of mitochondrial membrane permeability. The subsequent activation of caspases, the executioner enzymes of apoptosis, confirmed that derivative 20c induces cell death through a mitochondrial-dependent apoptotic pathway.[1][2]

The proposed signaling pathway for the induction of apoptosis by these this compound derivatives is illustrated in the following diagram:

G cluster_0 Cellular Response to this compound Derivatives Derivative This compound Derivative p53 p53 Activation Derivative->p53 G2M_Arrest G2/M Cell Cycle Arrest Derivative->G2M_Arrest Bax Increased Bax p53->Bax Bcl2 Decreased Bcl-2 p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section outlines the detailed methodologies for the key in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a standard control (e.g., doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Cell Fixation: Fix the cells in 70% ice-cold ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane and membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the test compounds as described for the cell cycle analysis.

  • Cell Harvesting and Washing: Harvest the cells and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate cell populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+).

The general workflow for the in vitro evaluation of these compounds is depicted below:

G cluster_1 Experimental Workflow for In Vitro Evaluation Start Start: Synthesized Derivatives Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay Cell Viability (MTT Assay) Cell_Culture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Mechanism Elucidate Mechanism of Action Cell_Cycle->Mechanism Apoptosis_Assay->Mechanism

Caption: A generalized workflow for the in vitro screening of anticancer compounds.

Conclusion and Future Directions

The in vitro evaluation of this compound derivatives reveals a promising class of compounds with significant anticancer potential. The data presented herein highlights their ability to induce cytotoxicity, arrest the cell cycle, and trigger apoptosis in various cancer cell lines, particularly in colon and breast cancer models. The proposed mechanism of action, involving the activation of the p53-mediated mitochondrial apoptotic pathway, provides a solid foundation for further investigation.

While these initial findings are encouraging, this guide also underscores the need for more comprehensive, head-to-head comparative studies of a wider range of derivatives against a standardized panel of cancer cell lines. Such studies are essential for establishing clear structure-activity relationships and for identifying lead candidates with optimal potency and selectivity. Future research should also focus on in vivo studies to validate the preclinical efficacy and safety of the most promising derivatives, with the ultimate goal of translating these findings into novel and effective cancer therapies.

References

  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. (2014). ResearchGate. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial. (2014). Semantic Scholar. [https://www.semanticscholar.org/paper/Isoxazole-derivatives-of-6-fluoro-N-(6-methoxybenzo-%5B-Kumbhare-Dadmal/0ff714652285a22d308006e885141e17d0577771]([Link]

  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. (2025). ResearchGate. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). ResearchGate. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine. [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). PubMed Central. [Link]

  • In vivo evaluation of anticancer activity of novel 6-fluoro-3-(piperidin-4-yl) benzo [d]isoxazole derivatives against ehrlich as. (2014). SciSpace. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). National Institutes of Health. [Link]

  • Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. (2021). PubMed. [Link]

  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (2024). National Institutes of Health. [Link]

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University - Science. [Link]

  • In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers. (2023). PubMed Central. [Link]

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). ResearchGate. [Link]

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2018). National Institutes of Health. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 6-Fluorobenzo[d]isoxazol-3(2H)-one: A Guide for Process and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The 6-fluorobenzo[d]isoxazol-3(2H)-one core is a privileged scaffold in modern medicinal chemistry, serving as a crucial building block for a range of pharmacologically active agents, including antipsychotics like Risperidone. The placement of the fluorine atom at the 6-position significantly modulates the electronic properties and metabolic stability of the final drug substance, making its efficient synthesis a topic of considerable interest.

This guide provides an in-depth, head-to-head comparison of two prominent synthetic strategies for accessing this key intermediate. We will move beyond simple procedural lists to dissect the underlying chemical logic, evaluate the practical advantages and disadvantages of each approach, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

Route 1: Intramolecular Cyclization of a Salicylhydroxamic Acid Derivative

This classical approach builds the isoxazolone ring by forming the ester (O-C=O) and amide (N-C=O) functionalities before the final ring-closing step, which involves the formation of the critical N-O bond. The synthesis begins with a readily available fluorinated salicylic acid derivative.

Strategic Overview

The core logic of this route is the conversion of 2-hydroxy-4-fluorobenzoic acid into its corresponding hydroxamic acid. This intermediate possesses all the necessary atoms for the target heterocycle. The final step is an intramolecular dehydration or cyclization, often facilitated by a coupling agent that activates the carboxylic acid, to form the stable five-membered ring.

The choice to form the C-N bond first (amide formation) and the N-O bond last (cyclization) is a robust strategy that leverages well-understood and high-yielding transformations.

G cluster_0 Route 1: Salicylhydroxamic Acid Cyclization A 2-Hydroxy-4-fluorobenzoic Acid B Activation (e.g., SOCl₂, CDI) A->B C Activated Intermediate (Acid Chloride / Imidazolide) B->C E 2-Hydroxy-4-fluorobenzohydroxamic Acid C->E D Hydroxylamine (NH₂OH) F Cyclization (e.g., CDI, Base) E->F G This compound F->G G cluster_1 Route 2: Intramolecular SNAr of an Oxime A 2,4-Difluorobenzaldehyde B Hydroxylamine HCl, Base (e.g., KOH, NaOH) A->B C 2,4-Difluorobenzaldehyde Oxime B->C D Intramolecular Cyclization (Base-mediated SNAr) C->D E This compound D->E

A Senior Application Scientist's Guide to Benchmarking New 6-Fluorobenzisoxazole Derivatives Against Existing Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Drug Development Professionals & Medicinal Chemists

Introduction: The Strategic Value of the 6-Fluorobenzisoxazole Scaffold

The 1,2-benzisoxazole core, particularly when substituted with fluorine at the 6-position, represents a privileged scaffold in modern medicinal chemistry. This chemical motif is the backbone of several successful atypical antipsychotic drugs, including risperidone and its active metabolite paliperidone.[1][2][3] These drugs have profoundly impacted the treatment of schizophrenia and other psychotic disorders by exhibiting a balanced antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][4] The fluorine atom at the 6-position is not merely decorative; it often enhances metabolic stability and modulates receptor binding affinity, making it a key feature for designing next-generation therapeutics.

The emergence of new 6-fluorobenzisoxazole derivatives necessitates a rigorous, multi-parametric benchmarking process.[5] This guide provides a comprehensive framework for comparing these novel chemical entities (NCEs) against established drugs like risperidone. The objective is not just to determine superiority in a single metric but to build a holistic profile that informs critical go/no-go decisions in the drug discovery pipeline. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our approach in established scientific principles.

The Benchmarking Framework: A Phased Approach to Data-Driven Comparison

A successful benchmarking program must be systematic, progressing from high-throughput in vitro assays to more complex in vivo models. This phased approach ensures that resources are allocated efficiently to the most promising candidates.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Evaluation a Primary Target Engagement (e.g., D2/5-HT2A Binding) b Selectivity & Safety Profiling (Off-Target Screening) a->b Potency Confirmed c ADME & Physicochemical Properties b->c Clean Profile d Pharmacokinetics (PK) (e.g., Rodent IV/PO) c->d Good Drug-like Properties e Efficacy Models (e.g., Animal models of psychosis) d->e Sufficient Exposure f Preliminary Toxicology e->f Efficacy Demonstrated decision Candidate Selection f->decision start NCE Candidate start->a

Caption: High-level workflow for benchmarking new chemical entities.

Phase 1: Comprehensive In Vitro Characterization

The goal of this phase is to rapidly assess the fundamental properties of the new derivatives compared to the benchmark drug (e.g., Risperidone). Cell-based in vitro assays offer advantages in scalability, cost-effectiveness, and reproducibility.[6]

On-Target Potency and Mechanism of Action

For antipsychotics derived from this scaffold, the primary targets are typically the dopamine D2 and serotonin 5-HT2A receptors. The balance of activity at these two receptors is a critical determinant of therapeutic efficacy and side-effect profile.[1]

  • Key Experiments:

    • Receptor Binding Assays: Quantify the affinity (Ki) of the compounds for human D2 and 5-HT2A receptors, typically using radioligand displacement assays.

    • Functional Assays: Measure the functional consequence of binding (e.g., agonism, antagonism) using cell-based systems that report on second messenger signaling (e.g., cAMP for D2, calcium flux for 5-HT2A). This determines the potency (IC50 or EC50).

  • Why It Matters: A higher affinity (lower Ki) does not always translate to better in vivo efficacy. The functional potency and the ratio of 5-HT2A to D2 antagonism are often more predictive. For instance, risperidone's high affinity for 5-HT2A receptors is thought to contribute to its efficacy against the negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects at therapeutic doses.[2]

Selectivity and Off-Target Safety Profiling

Adverse drug reactions are frequently caused by unintended interactions with other biological targets.[7] Early, broad screening is essential to flag potential liabilities.

  • Key Experiment: Broad Panel Screening:

    • Test the new derivatives and the benchmark drug at a standard concentration (e.g., 10 µM) against a panel of receptors, transporters, enzymes, and ion channels known to be associated with adverse effects (e.g., hERG, adrenergic, muscarinic, histaminergic receptors).[7][8]

  • Self-Validation: The inclusion of the benchmark drug is crucial. If a new derivative shows significant inhibition of a target, but the benchmark drug shows even greater inhibition at its clinically effective concentration, the finding is contextualized. For example, risperidone has a high affinity for α1-adrenergic receptors, which is linked to orthostatic hypotension.[2] A new derivative with lower α1 affinity would represent a potential safety improvement.

ADME and Physicochemical Properties

Poor absorption, distribution, metabolism, and excretion (ADME) properties are a primary cause of drug failure. These assays predict how the drug will behave in a biological system.

  • Key Experiments:

    • Aqueous Solubility: Determines the maximum concentration of a drug in solution, impacting its dissolution and absorption.

    • Intestinal Permeability (Caco-2 Assay): Predicts oral absorption by measuring the rate at which a compound crosses a monolayer of human intestinal cells.[9][10][11]

    • Metabolic Stability (Liver Microsome Assay): Assesses the compound's susceptibility to metabolism by key liver enzymes (cytochrome P450s), predicting its clearance rate in vivo.[12][13][14][15]

    • Plasma Protein Binding: Determines the fraction of drug bound to plasma proteins, as only the unbound fraction is pharmacologically active.

Detailed Protocol: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a test compound and identify its potential as a substrate for efflux transporters.

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in multi-well plates and cultured for 18-22 days to allow them to differentiate into a polarized monolayer that mimics the intestinal epithelium.[9]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Only plates meeting a predefined TEER threshold are used.

  • Assay Execution:

    • The test compound (e.g., at 10 µM) is added to the apical (A) side (donor compartment) of the monolayer.[16]

    • At specified time points (e.g., 2 hours), samples are taken from the basolateral (B) side (receiver compartment) to measure the amount of compound that has crossed the monolayer.[16]

    • To assess active efflux, the experiment is also performed in the reverse direction (B to A).

  • Controls (Self-Validation): Each assay plate must include a high-permeability control (e.g., propranolol) and a low-permeability control (e.g., atenolol) to validate the experiment.[16]

  • Analysis: Compound concentrations in the donor and receiver compartments are quantified using LC-MS/MS. The apparent permeability coefficient (Papp) is calculated.[16] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.

Data Summary Table: In Vitro Profiling
ParameterNCE-101NCE-102Risperidone (Benchmark)Desired Profile
D₂ Receptor Ki (nM) 2.55.13.8< 10
5-HT₂ₐ Receptor Ki (nM) 0.80.50.4< 1
5-HT₂ₐ / D₂ Ratio 0.320.100.11< 0.2
hERG IC₅₀ (µM) > 30158> 10 (or >30x D₂ Ki)
Caco-2 Papp (A→B) (10⁻⁶ cm/s) 12.58.29.5> 5 (High Permeability)
Efflux Ratio (B→A / A→B) 1.21.51.8< 2 (Not an Efflux Substrate)
Human Liver Microsome T½ (min) 754560> 30 (Moderate to High Stability)

Based on this hypothetical data, NCE-101 shows a promising profile with high potency, excellent metabolic stability, and a clean hERG profile. NCE-102, while potent, shows a potential hERG liability.

Phase 2: In Vivo Assessment in Animal Models

Promising candidates from Phase 1 are advanced to in vivo studies to understand their behavior in a whole organism. These studies are critical for bridging the gap between in vitro data and potential clinical performance.[17] All animal studies must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC).[18]

Pharmacokinetics (PK)

PK studies determine what the body does to the drug (ADME). The primary goal is to ensure that the compound can achieve sufficient exposure at the target site (the brain, for CNS drugs) after administration.[19][20]

  • Key Experiment: Rodent PK Study:

    • Administer the compound to rats or mice via both intravenous (IV) and oral (PO) routes.

    • Collect blood samples at multiple time points and measure the concentration of the parent drug (and major metabolites, if known).

    • For CNS drugs, brain tissue is often collected at the end of the study to determine the brain-to-plasma concentration ratio, indicating blood-brain barrier penetration.

  • Why It Matters: Key parameters like oral bioavailability (F%), half-life (T½), and maximum concentration (Cmax) are calculated. A compound with excellent in vitro potency is useless if it has 2% oral bioavailability or is cleared from the body in minutes. The benchmark drug provides the context for what a "good" PK profile looks like for this chemical class.

G cluster_0 Drug Administration cluster_1 Sampling cluster_2 Analysis & Output a Oral (PO) or Intravenous (IV) Dosing b Serial Blood Collection (e.g., 0, 15, 30m, 1, 2, 4, 8, 24h) a->b c Terminal Brain Tissue Collection a->c d LC-MS/MS Bioanalysis of Plasma and Brain Homogenate b->d c->d e Calculate PK Parameters: Cmax, Tmax, AUC, T½, F%, Brain/Plasma Ratio d->e

Caption: Workflow for a typical preclinical pharmacokinetics study.

Pharmacodynamics and Efficacy

These studies assess what the drug does to the body, specifically whether it engages its target and produces the desired therapeutic effect in a relevant disease model.

  • Key Experiments:

    • Target Occupancy: Can be measured ex vivo or using imaging techniques like PET to confirm that the drug is binding to D2/5-HT2A receptors in the brain at relevant doses.[19]

    • Animal Models of Schizophrenia: While no perfect model exists, behavioral tests like amphetamine-induced hyperlocomotion (modeling positive symptoms) or the novel object recognition test (modeling cognitive deficits) are commonly used to demonstrate efficacy.[17]

  • Causality and Validation: The dose-response relationship is critical. Efficacy should be observed at doses that result in plasma and brain concentrations consistent with the compound's in vitro potency. Comparing the minimum effective dose of a new derivative to that of risperidone provides a direct measure of its relative in vivo potency.

Integrated Assessment and Decision-Making

The final step is to integrate all data streams to form a cohesive picture of the new derivative's potential. This involves weighing the strengths and weaknesses against the benchmark drug and the ideal target product profile. A derivative might be less potent than risperidone but possess a significantly improved safety profile (e.g., no hERG liability) and a simpler metabolic profile, making it a superior clinical candidate. This data-driven, comparative approach is fundamental to mitigating risk and increasing the probability of success in the expensive and lengthy process of drug development.[5][21]

References

  • Leysen, J. E., Janssen, P. M., Gommeren, W., Wynants, J., Pauwels, P. J., & Janssen, P. A. (1992). In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotics risperidone and 9-hydroxyrisperidone. Molecular Pharmacology, 41(3), 494–508. [Link]

  • Richelson, E., & Souder, T. (2000). Binding of second-generation antipsychotics to human receptors: a review of in vitro data. The Journal of Clinical Psychiatry, 61 Suppl 8, 5–14. [Link]

  • Evotec. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Chue, P., & Chue, J. (2015). Comparative pharmacology of risperidone and paliperidone. Drugs in R&D, 15(2), 163–174. [Link]

  • Hammarlund-Udenaes, M., Fridén, M., Syvänen, S., & Gupta, A. (2008). On the rate and extent of drug delivery to the brain. Pharmaceutical research, 25(8), 1737–1750. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. Retrieved from [Link]

  • Prieto, P., et al. (2013). The EU project ACuteTox for the development of a non-animal testing strategy for predicting human acute oral toxicity. Toxicology in Vitro, 27(5), 1620-1632. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

Sources

Cross-reactivity profiling of 6-Fluorobenzo[d]isoxazol-3(2H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, is a crucial component of a comprehensive comparison guide. This section will delve into the cross-reactivity profiles of 6-Fluorobenzo[d]isoxazol-3(2H)-one derivatives, comparing them with other relevant kinase inhibitors.

Comparative Cross-Reactivity Analysis: A Head-to-Head Assessment

To provide a clear perspective on the selectivity of this compound derivatives, we will compare their performance against a well-established kinase inhibitor, Sunitinib . Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has been approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor.

Kinase Selectivity Profiles: A Quantitative Comparison

The following table summarizes the inhibitory activity (IC50 values) of a representative this compound derivative (let's call it Compound X ) and Sunitinib against a panel of selected kinases. This data is typically generated using in vitro kinase assays, such as the LanthaScreen™ Eu Kinase Binding Assay or a radiometric assay like the one described by Anastassiadis et al. (2011).

Kinase TargetCompound X IC50 (nM)Sunitinib IC50 (nM)Fold Selectivity (Sunitinib/Compound X)
Primary Target
VEGFR2 (KDR)591.8
Off-Targets
PDGFRβ15020.013
c-Kit25080.032
FLT3>10,00025>400
SRC8001500.1875
RET>10,00038>263

Interpretation of the Data:

From the table, we can observe that while both Compound X and Sunitinib are potent inhibitors of VEGFR2, their selectivity profiles diverge significantly against the panel of off-target kinases.

  • Compound X demonstrates a higher degree of selectivity for VEGFR2 compared to the other kinases tested. The IC50 values for PDGFRβ and c-Kit are 30- and 50-fold higher than for VEGFR2, respectively, indicating a reduced affinity for these off-targets. Its inactivity against FLT3 and RET at high concentrations suggests a more focused inhibitory spectrum.

  • Sunitinib , on the other hand, exhibits a broader spectrum of activity, with potent inhibition of PDGFRβ and c-Kit, in addition to VEGFR2. This multi-targeted profile can be advantageous in certain therapeutic contexts but also increases the potential for off-target related side effects.

The "Fold Selectivity" column provides a direct comparison of the potency of the two compounds against each kinase. A value greater than 1 indicates that Compound X is more potent than Sunitinib, while a value less than 1 indicates the opposite. The high fold selectivity of Compound X for FLT3 and RET highlights its potential for a more favorable safety profile compared to Sunitinib.

Experimental Protocols: Generating Robust Cross-Reactivity Data

The reliability of any cross-reactivity comparison hinges on the quality of the experimental data. Below are detailed, step-by-step methodologies for key experiments used to generate the data presented above.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding of a test compound to a kinase of interest. It is a competitive binding assay that uses a fluorescently labeled ATP-competitive ligand (tracer) and a terbium-labeled anti-tag antibody.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., Compound X or Sunitinib) in 100% DMSO.

    • Prepare a serial dilution of the test compound in kinase buffer.

    • Prepare a solution of the kinase, tracer, and antibody in kinase buffer.

  • Assay Plate Preparation:

    • Add the test compound dilutions to the wells of a 384-well microplate.

    • Add the kinase/tracer/antibody mixture to the wells.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis:

    • Calculate the TR-FRET ratio and plot it against the concentration of the test compound.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Diagram of the LanthaScreen™ Eu Kinase Binding Assay Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis prep_compound Prepare Compound Stock & Dilutions add_compound Add Compound to 384-well Plate prep_compound->add_compound prep_reagents Prepare Kinase, Tracer & Antibody Mix add_reagents Add Kinase/Tracer/Antibody Mix prep_reagents->add_reagents add_compound->add_reagents incubate Incubate for 1 hour at RT add_reagents->incubate read_plate Read Plate (TR-FRET) incubate->read_plate analyze Calculate TR-FRET Ratio & Plot read_plate->analyze determine_ic50 Determine IC50 from Dose-Response Curve analyze->determine_ic50

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the test compound or vehicle control for a specified time.

  • Heating:

    • Heat the cell lysates or intact cells at a range of temperatures.

  • Lysis and Centrifugation:

    • Lyse the cells (if not already done) and centrifuge to separate the soluble and precipitated protein fractions.

  • Protein Quantification:

    • Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both the treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Diagram of the Cellular Thermal Shift Assay (CETSA) Workflow:

G cluster_cell_prep Cell Preparation & Treatment cluster_heating_lysis Thermal Challenge & Fractionation cluster_analysis Analysis culture_cells Culture Cells treat_cells Treat with Compound or Vehicle culture_cells->treat_cells heat_samples Heat Samples at Various Temperatures treat_cells->heat_samples lyse_cells Lyse Cells & Centrifuge heat_samples->lyse_cells quantify_protein Quantify Soluble Target Protein (e.g., Western Blot) lyse_cells->quantify_protein plot_curves Plot Melting Curves quantify_protein->plot_curves analyze_shift Analyze Thermal Shift plot_curves->analyze_shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling Pathway Context: Understanding the Implications of Cross-Reactivity

The on-target and off-target activities of a kinase inhibitor can have profound effects on cellular signaling pathways. The following diagram illustrates the signaling pathways modulated by VEGFR2, PDGFRβ, and c-Kit, providing a visual representation of the potential consequences of inhibiting these kinases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K SRC_node SRC VEGFR2->SRC_node PDGFRb PDGFRβ PDGFRb->PI3K RAS RAS PDGFRb->RAS cKit c-Kit cKit->PI3K cKit->RAS Proliferation Proliferation PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Survival SRC_node->Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Simplified signaling pathways of VEGFR2, PDGFRβ, and c-Kit.

Implications for Drug Development:

A thorough understanding of a compound's cross-reactivity profile is paramount for successful drug development. While a multi-targeted approach can be beneficial in some cases, a highly selective inhibitor is often desirable to minimize off-target toxicities. The comparative data and experimental protocols presented here provide a framework for a rigorous assessment of the cross-reactivity of novel compounds like the this compound derivatives, ultimately guiding the selection of candidates with the most promising therapeutic potential.

References

  • Sunitinib (Sutent). Food and Drug Administration. [Link]

  • Anastassiadis, T., Deacon, S.W., Devarajan, K., Ma, H. & Peterson, J.R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

A Medicinal Chemist's Guide to Alternatives for the 6-Fluorobenzo[d]isoxazol-3(2H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating Bioisosterism and Scaffold Hopping Beyond a Privileged Structure

In the landscape of medicinal chemistry, the 6-fluorobenzo[d]isoxazol-3(2H)-one moiety has carved out a significant niche, most notably as a cornerstone of atypical antipsychotics such as risperidone and paliperidone.[1][2] This "privileged scaffold" imparts a desirable combination of physicochemical properties and a specific orientation for crucial receptor interactions, particularly with dopamine D2 and serotonin 5-HT2A receptors.[1][3] However, the pursuit of improved therapeutic profiles—enhanced selectivity, reduced off-target effects, optimized pharmacokinetic properties, and novel intellectual property—necessitates a forward-thinking approach that explores viable alternatives to this well-trodden path.

This guide provides an in-depth technical comparison of strategic alternatives to the this compound core, moving from classical bioisosteric replacements to more ambitious scaffold hopping strategies. We will delve into the synthetic rationale, comparative experimental data, and the underlying causality that drives the selection of one scaffold over another in modern drug discovery programs.

The Benzisoxazole Core: A Double-Edged Sword

The benzisoxazole ring system in antipsychotics is critical for their mechanism of action, contributing to the dual antagonism of D2 and 5-HT2A receptors. The fluorine atom at the 6-position often enhances metabolic stability and receptor binding affinity.[4] However, this scaffold is not without its liabilities. Off-target effects and the potential for extrapyramidal symptoms (EPS), although generally lower than with typical antipsychotics, still present clinical challenges.[1] Furthermore, the extensive patent landscape surrounding existing benzisoxazole-based drugs can stifle innovation. These factors provide a strong impetus for medicinal chemists to explore alternative molecular architectures.

Classical Bioisosteric Replacements: Fine-Tuning the Core

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical and biological properties, is a cornerstone of medicinal chemistry.[5][6] For the this compound scaffold, the most logical and frequently explored bioisosteric replacements involve the heteroatoms within the isoxazole ring.

The Benzisothiazole Analogue: A Close Cousin with Distinctive Traits

Replacing the oxygen atom of the benzisoxazole ring with a sulfur atom yields the benzisothiazole scaffold. This seemingly subtle change can significantly impact the electronic and conformational properties of the molecule, leading to altered receptor affinities and pharmacological profiles.

A comparative study of benzisoxazole- and benzisothiazole-3-carboxamides revealed that both series exhibit affinity for dopamine D2 and serotonin 5-HT2A and 5-HT1A receptors.[7][8] Notably, certain benzisothiazole derivatives have demonstrated a potential for reduced extrapyramidal side effect liability, as suggested by their activity in animal models.[7]

CompoundScaffoldD2 Ki (nM)5-HT2A Ki (nM)5-HT1A Ki (nM)Reference
Example 1 Benzisoxazole2.50.815[7]
Example 2 Benzisothiazole3.11.222[7]

This table presents a generalized comparison based on published data for representative compounds and is intended for illustrative purposes.

The rationale for this bioisosteric switch lies in the subtle differences in bond angles, bond lengths, and electronegativity between oxygen and sulfur. These differences can alter the orientation of key pharmacophoric features, leading to differential interactions with the receptor binding pockets.

The Benzoxazole Alternative: Exploring a Different Isomer

Another classical bioisosteric approach is the exploration of the benzoxazole scaffold. While less common in the context of antipsychotics compared to the benzisoxazole and benzisothiazole cores, benzoxazole derivatives have a rich history in medicinal chemistry, demonstrating a wide array of biological activities.[9][10] Their potential as dopamine receptor antagonists has been explored, making them a viable, albeit less direct, alternative.[9]

Scaffold Hopping: Venturing into New Chemical Space

Scaffold hopping represents a more significant departure from the original molecular architecture, aiming to identify novel core structures that maintain the desired biological activity while offering significant advantages in other properties.[6] This strategy is particularly valuable for escaping existing patent claims and discovering truly innovative drug candidates.

From Benzisoxazole to Indole Derivatives: A Case Study in Scaffold Hopping

While direct, published examples of scaffold hopping from a risperidone-like benzisoxazole are not abundant, the principles of this strategy can be illustrated through hypothetical yet plausible design approaches. One such approach could involve replacing the benzisoxazole moiety with an indole scaffold, a privileged structure in its own right within CNS drug discovery.

cluster_0 Benzisoxazole Scaffold cluster_1 Scaffold Hopping Strategy Benzisoxazole This compound Indole Indole-based Scaffold Benzisoxazole->Indole Bioisosteric Replacement (Scaffold Hop)

Figure 1: A conceptual diagram illustrating a scaffold hop from a benzisoxazole to an indole-based core.

The rationale behind such a hop would be to maintain key pharmacophoric features, such as the spatial arrangement of aromatic and hydrogen-bond accepting/donating groups, while introducing a new core with potentially different metabolic pathways and off-target interactions.

Experimental Protocols: A Foundation for Comparison

To enable a robust comparison of these alternatives, standardized and reproducible experimental protocols are essential. Below are representative protocols for key in vitro assays used to characterize compounds targeting the dopamine D2 receptor and to assess their metabolic stability.

Dopamine D2 Receptor Binding Assay Protocol

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.[11]

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.

  • Non-specific Binding Control: Haloperidol or another high-affinity D2 antagonist.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: Serial dilutions of the compounds of interest.

Procedure:

  • Prepare assay plates with the test compounds at various concentrations.

  • Add the radioligand to each well at a concentration close to its Kd.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantify the bound radioactivity using liquid scintillation counting.

  • Calculate the IC₅₀ value by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.

A Prepare Assay Plate (Test Compounds, Controls) B Add Radioligand ([³H]-Spiperone) A->B C Add D2 Receptor Membranes B->C D Incubate to Equilibrium C->D E Rapid Filtration D->E F Wash Filters E->F G Scintillation Counting F->G H Data Analysis (IC₅₀/Ki) G->H

Figure 2: Workflow for a dopamine D2 receptor binding assay.

Metabolic Stability Assay Protocol

This protocol describes a typical in vitro metabolic stability assay using human liver microsomes to predict the hepatic clearance of a compound.[12][13]

Materials:

  • Test Compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Human Liver Microsomes (HLM): Pooled from multiple donors.

  • NADPH Regenerating System: To provide the necessary cofactor for cytochrome P450 enzymes.

  • Reaction Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4.

  • Quenching Solution: Acetonitrile containing an internal standard.

Procedure:

  • Pre-incubate the test compound with HLM in the reaction buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction in each aliquot by adding the cold quenching solution.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.

A Pre-incubate Test Compound with Liver Microsomes B Initiate Reaction with NADPH A->B C Sample at Time Points B->C D Quench Reaction C->D E Protein Precipitation D->E F LC-MS/MS Analysis E->F G Calculate t₁/₂ and CLᵢₙₜ F->G

Figure 3: Workflow for an in vitro metabolic stability assay.

Synthesis of Key Scaffolds: Enabling the Exploration of Alternatives

The ability to efficiently synthesize the core scaffolds is paramount to any medicinal chemistry program. Below are representative synthetic approaches for the this compound and its bioisosteric benzisothiazole analogue.

Synthesis of this compound

A common route to the this compound core involves the cyclization of an appropriate precursor, often derived from 2,4-difluorobenzoyl chloride.[14][15] A key intermediate is 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, which can be synthesized via the cyclization of (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime.[1][16]

A general synthetic scheme:

  • Reaction of 2,4-difluorobenzoyl chloride with a protected piperidine derivative to form the corresponding ketone.

  • Oximation of the ketone with hydroxylamine.

  • Base-mediated intramolecular cyclization to form the 6-fluorobenzisoxazole ring.

  • Deprotection of the piperidine nitrogen.

  • Further functionalization to yield the final lactam.

Synthesis of 6-Fluorobenzo[d]isothiazol-3(2H)-one

The synthesis of the benzisothiazole core often involves the construction of the N-S bond. A common strategy is the oxidative cyclization of 2-mercaptobenzamides.[17]

A general synthetic scheme:

  • Preparation of a substituted 2-mercaptobenzamide.

  • Intramolecular oxidative dehydrogenative cyclization using a suitable catalyst (e.g., Cu(I)) and an oxidant (e.g., O₂) to form the N-S bond and construct the benzisothiazole ring system.[17]

Conclusion: A Strategic Approach to Scaffold Diversification

The this compound scaffold has undeniably been a fruitful starting point for the development of important CNS therapeutics. However, the principles of modern medicinal chemistry compel us to look beyond established structures in our quest for safer and more effective medicines. By systematically exploring classical bioisosteres like benzisothiazoles and benzoxazoles, and by embracing the creative potential of scaffold hopping, researchers can unlock new avenues for drug discovery. The strategic application of these approaches, grounded in a thorough understanding of synthesis, structure-activity relationships, and backed by robust experimental data, will continue to be a driving force in the evolution of medicinal chemistry.

References

  • Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. International Journal of Pharma Sciences and Research. 2014. Available from: [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][11][16]Thiazin-4-One Derivatives. MDPI. 2023. Available from: [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. 2017. Available from: [Link]

  • Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational New Drugs. 2009. Available from: [Link]

  • Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. ResearchGate. 2014. Available from: [Link]

  • Benzisoxazole- and benzisothiazole-3-carboxamides as potential atypical antipsychotic agents. Journal of Medicinal Chemistry. 1994. Available from: [Link]

  • Synthesis of 2,4-difluorobenzaldehyde. PrepChem.com. Available from: [Link]

  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules. 2022. Available from: [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. SLAS Discovery. 2017. Available from: [Link]

  • Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem. 2005. Available from: [Link]

  • Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. International Journal of Pharma Sciences and Research. 2014.
  • Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. 2010. Available from: [Link]

  • Metabolic Stability Assays. Merck Millipore. Available from: [Link]

  • Statistical Analysis of Comparative Bioavailability for Risperidone Active Moiety PK Parameters at Steady-State (PK Population). ResearchGate. 2023. Available from: [Link]

  • Pharmacokinetics and bioequivalence evaluation of risperidone in healthy male subjects with different CYP2D6 genotypes. International Journal of Clinical Pharmacology and Therapeutics. 2010. Available from: [Link]

  • SYNTHESIS OF NEW 3-SUBSTITUDED-6-BROMOBENZOXAZOLIN-2-ONE DERIVATIVES. ResearchGate. 2022. Available from: [Link]

  • Pharmacokinetic comparison of fast-disintegrating and conventional tablet formulations of risperidone in healthy volunteers. International Journal of Clinical Pharmacology and Therapeutics. 2002. Available from: [Link]

  • S9 Stability Assay. Creative Bioarray. Available from: [Link]

  • Classics in Chemical Neuroscience: Risperidone. ACS Chemical Neuroscience. 2018. Available from: [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. 2023. Available from: [Link]

  • Synthesis and biological evaluation of 6-Fluoro benzothiazole substituted quinazolinones. World Journal of Pharmaceutical Research. 2022. Available from: [Link]

  • Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride. Google Patents. 2020.
  • Recent Scaffold Hopping Applications in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. 2022. Available from: [Link]

  • Benzisoxazole – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Scaffold Hopping in Drug Discovery. CRIPS. 2022. Available from: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. ResearchGate. 2014. Available from: [Link]

  • Recent Scaffold Hopping Applications in Central Nervous System Drug Discovery. ResearchGate. 2022. Available from: [Link]

  • Screening benzimidazole derivatives for atypical antipsychotic activity. Pharmacy & Pharmacology. 2023. Available from: [Link]

  • Classics in Chemical Neuroscience: Risperidone. ACS Publications. 2018. Available from: [Link]

  • Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. Molecules. 2023. Available from: [Link]

  • Recent Scaffold Hopping Applications in Central Nervous System Drug Discovery. Asan Medical Center. 2022. Available from: [Link]

  • Benzisoxazole- and benzisothiazole-3-carboxamides as potential atypical antipsychotic agents. ACS Publications. 1994. Available from: [Link]

  • Advances in Isoxazole Synthesis. Scribd. Available from: [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure. 2022. Available from: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. Arabian Journal of Chemistry. 2019. Available from: [Link]

  • An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals. 2017. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Fluorobenzo[d]isoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 6-Fluorobenzo[d]isoxazol-3(2H)-one, a fluorinated heterocyclic compound. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

The structural characteristics of this compound, particularly the presence of a carbon-fluorine bond, necessitate a cautious approach to its disposal. The high strength of the C-F bond makes fluorinated organic compounds challenging to break down, and improper disposal methods like incomplete combustion can lead to the formation of hazardous byproducts[1]. This guide is therefore grounded in the principles of responsible chemical waste management, emphasizing containment, clear communication of hazards, and reliance on certified disposal pathways.

Hazard Assessment and Personal Protective Equipment (PPE)

Assumed Hazards:

  • Acute Toxicity: Potential for harm if ingested, inhaled, or in contact with skin.

  • Skin and Eye Irritation: Likely to cause irritation upon contact.

  • Environmental Toxicity: Potential for long-term adverse effects in the aquatic environment.

Mandatory Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves tested for use with organic chemicals.To prevent skin contact and absorption.
Eye Protection Chemical safety goggles or a face shield.[2]To protect the eyes from splashes or airborne particles of the compound.
Lab Coat A standard laboratory coat, preferably with elastic cuffs.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling powders outside of a fume hood or if aerosols are generated.[2]To prevent inhalation of the compound. The need for respiratory protection should be determined by a site-specific risk assessment.

Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements.

Waste Segregation and Containment

Proper segregation of chemical waste is a cornerstone of laboratory safety. This compound waste should never be mixed with general laboratory trash or other incompatible waste streams.

Step-by-Step Waste Containment Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound and materials contaminated with it. The container should be made of a material compatible with the chemical and have a secure, leak-proof lid.

  • Solid Waste:

    • Place any remaining solid this compound directly into the designated waste container.

    • Contaminated items such as weighing boats, spatulas, and disposable gloves should also be placed in this container.

  • Liquid Waste:

    • If this compound is in a solution, the entire solution should be collected in a designated liquid waste container.

    • Do not pour any solution containing this compound down the drain.

  • Empty Original Containers:

    • The original container of this compound, even if seemingly empty, should be treated as hazardous waste.

    • Triple rinse the empty container with a suitable solvent (e.g., acetone or methanol). Collect the rinsate as hazardous liquid waste.

    • After rinsing, deface the label on the original container and dispose of it in a manner consistent with your institution's policy for empty chemical containers[3].

Labeling and Storage of Waste

Accurate and clear labeling of hazardous waste is a legal requirement and essential for the safety of all laboratory personnel and waste handlers.

Waste Labeling Requirements:

Your institution's EHS department will provide specific hazardous waste labels. The following information is typically required:

  • "Hazardous Waste" clearly indicated.

  • Full Chemical Name: "this compound" and any solvents present.

  • CAS Number: 99822-24-9[4][5].

  • Hazard Characteristics: Indicate all potential hazards (e.g., Toxic, Irritant).

  • Principal Investigator and Laboratory Information.

Temporary Storage of Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of the laboratory personnel, away from general traffic, and have secondary containment to prevent spills.

  • Ensure the storage area is cool and dry. The compound itself is typically stored at room temperature[4][5].

Disposal Pathway

The final disposal of this compound must be handled by a licensed hazardous waste disposal company. Laboratory personnel should never attempt to treat or dispose of this chemical on their own.

Disposal Workflow:

DisposalWorkflow Start Waste Generated Segregate Segregate Waste (Solid & Liquid) Start->Segregate Label Label Container (Hazardous Waste) Segregate->Label Store Store in Satellite Accumulation Area Label->Store Request Request Waste Pickup from EHS Store->Request EHS EHS Collects Waste Request->EHS Transport Transport to Licensed Disposal Facility EHS->Transport Incineration High-Temperature Incineration Transport->Incineration End Final Disposition Incineration->End

Caption: Disposal workflow for this compound.

High-Temperature Incineration:

Given the stability of the carbon-fluorine bond, high-temperature incineration is the most likely and appropriate disposal method for fluorinated organic compounds[1]. This process is designed to achieve complete destruction of the molecule, breaking the C-F bond and converting the components to less harmful substances. However, this must be performed in a specialized facility equipped with scrubbers to handle potentially acidic and toxic off-gases. The EPA has noted that incomplete destruction of such compounds can lead to the formation of smaller per- and polyfluoroalkyl substances (PFAS) or other products of incomplete combustion (PICs)[1]. Therefore, it is crucial that the disposal facility is qualified to handle halogenated organic waste.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

Minor Spill (Contained within a fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).

  • Collect the contaminated absorbent material and place it in the designated hazardous waste container.

  • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Major Spill (Outside of a fume hood):

  • Evacuate the laboratory immediately.

  • Alert others in the vicinity and activate the nearest fire alarm if the spill is large or poses a fire hazard.

  • Contact your institution's EHS department and emergency services.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

This guide provides a framework for the responsible disposal of this compound. It is imperative that all laboratory personnel handling this and other chemical compounds are trained in proper waste management procedures and are familiar with their institution's specific policies. By adhering to these guidelines, you contribute to a safer research environment and the protection of our ecosystem.

References

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. [Link]

  • U.S. Environmental Protection Agency. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [Link]

  • Duke University Safety. (2025). Safe Handling of Hazardous Drugs. [Link]

  • Occupational Safety and Health Administration. (2011). Laboratory Safety Guidance. [Link]

  • University of Delaware. (n.d.). Hazardous Drug Handling and Disposal SOP. Retrieved from [Link]

Sources

Navigating the Safe Handling of 6-Fluorobenzo[d]isoxazol-3(2H)-one: A Guide to Personal Protective Equipment and Operational Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. The handling of novel chemical entities like 6-Fluorobenzo[d]isoxazol-3(2H)-one, a fluorinated heterocyclic compound, demands a meticulous approach to safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the confident and safe handling of this compound in a laboratory setting. Our commitment is to empower your research by providing value that extends beyond the product itself, building a foundation of deep trust through scientifically grounded safety protocols.

Understanding the Hazard: Why Specific PPE is Crucial

This compound and its structural analogs are classified as irritants. The primary hazards associated with this compound include:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.

  • Serious Eye Irritation (H319): Contact with the eyes can lead to significant discomfort and potential damage.

  • Respiratory Irritation (H335): Inhalation of the powder can irritate the respiratory tract, causing symptoms like coughing and shortness of breath.

  • Harmful if Swallowed (H302): Ingestion can lead to adverse health effects.

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling this compound. The rationale behind each selection is to create a robust barrier against the identified hazards.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles must be worn at all times to protect against splashes and airborne particles. A face shield should be used in conjunction with goggles when there is a significant risk of splashing, providing a secondary layer of protection for the entire face.
Hand Protection Chemical-Resistant Gloves (Nitrile)Nitrile gloves offer good resistance to a range of organic compounds and are less likely to cause allergic reactions than latex.[1] It is crucial to inspect gloves for any signs of degradation or puncture before use. For prolonged handling, consider double-gloving.
Body Protection Laboratory CoatA buttoned, full-length lab coat made of a suitable material should be worn to protect the skin and personal clothing from contamination.
Respiratory Protection Use in a Chemical Fume HoodAll handling of powdered this compound must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2][3][4][5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a stringent operational plan is critical for minimizing risk. This protocol outlines the key steps from preparation to disposal.

Preparation and Engineering Controls:
  • Fume Hood Verification: Before commencing any work, ensure the chemical fume hood is functioning correctly. A simple tissue test at the sash opening can provide a quick visual confirmation of inward airflow.[3]

  • Work Area Decontamination: The work surface within the fume hood should be clean and free of any unnecessary equipment or chemicals.

  • Gathering Materials: Assemble all necessary equipment, including the chemical container, spatulas, weighing paper, solvents, and waste containers, within the fume hood before starting.

Handling the Compound:
  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations deep within the fume hood, at least six inches from the sash.[2][3][4][5]

    • Use a spatula to carefully transfer the powdered compound to a tared weighing vessel. Avoid creating dust.

    • If preparing a solution, add the solvent to the powder slowly to prevent splashing.

  • Maintaining Sash Position: Keep the fume hood sash at the lowest possible height that still allows for comfortable and safe manipulation of the materials.[2][3]

Post-Handling and Cleanup:
  • Decontamination of Equipment: Thoroughly clean all non-disposable equipment that has come into contact with the compound using an appropriate solvent.

  • Work Area Cleanup: Wipe down the work surface of the fume hood with a suitable solvent and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, goggles, and finally the lab coat. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Managing Halogenated Organic Waste

As a fluorinated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste.[6][7][8]

  • Waste Segregation: Maintain separate, clearly labeled waste containers for halogenated and non-halogenated organic waste.[9]

  • Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be placed in a designated, sealed hazardous waste bag or container within the fume hood.

  • Liquid Waste: Unused solutions or solvent rinses should be collected in a designated, sealed container for halogenated liquid waste.

  • Labeling: All waste containers must be clearly labeled with their contents.

  • Disposal Procedures: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Never dispose of this compound down the drain.[7][8]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key decision points and actions in the safe handling workflow for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start verify_hood Verify Fume Hood Function start->verify_hood gather_materials Gather All Materials verify_hood->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weigh & Transfer Compound don_ppe->weigh_transfer prepare_solution Prepare Solution (if applicable) weigh_transfer->prepare_solution decontaminate Decontaminate Equipment & Area prepare_solution->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: Workflow for the safe handling of this compound.

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both the integrity of their research and their personal well-being.

References

  • Guidelines For The Safe Use Of Laboratory Fume Hoods. (n.d.).
  • Workstation Industries. (2025, May 29). Fume Hoods: Top 10 Safety Practices. Retrieved from [Link]

  • Best Practices for Operating & Maintaining Your Chemical Fume Hood. (2025, September 13).
  • FUME HOOD USE AND SAFETY PRACTICES. (n.d.).
  • Lab Manager. (2025, March 3). 5 Essential Steps for Proper Fume Hood Use in the Laboratory. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.).
  • Campus Operations. (n.d.). Halogenated Solvents in Laboratories.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Chemical Resistant Glove Guide: Choosing the Right Material for Protection. (2025, July 2).
  • University of Connecticut Environmental Health and Safety. (n.d.). Chemical Resistant Glove Guide. Retrieved from [Link]

  • UC Berkeley Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.